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2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride Documentation Hub

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  • Product: 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride
  • CAS: 651558-58-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride: Core Properties and Applications

Abstract This technical guide provides a comprehensive overview of the fundamental properties of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, a pivotal heterocyclic building block in contemporary drug discovery a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. This document delves into its physicochemical characteristics, synthesis methodologies, and its role as a core scaffold in the development of a diverse range of biologically active compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important medical intermediate.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The fusion of a pyrrole ring with a pyridine nucleus gives rise to a class of heterocyclic compounds known as pyrrolopyridines. These structures are of significant interest in medicinal chemistry due to their presence in various natural products and their versatile biological activities.[1][2][3] The pyrrolo[3,4-c]pyridine core, in particular, serves as a rigid and structurally valuable scaffold for the design of novel therapeutic agents. Derivatives of this core have been investigated for a wide array of pharmacological effects, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][2][3][4][5] 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a key synthetic intermediate that provides an accessible entry point to this important class of molecules. Its hydrochloride salt form often enhances stability and solubility, facilitating its use in various synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in research and development. The key properties of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉ClN₂[6]
Molecular Weight 156.61 g/mol [6]
CAS Number 651558-58-6[6]
Appearance Solid (form may vary)
Topological Polar Surface Area (TPSA) 24.9 Ų[6][7]
Complexity 103[6][7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 2[7]

Note: Experimental values for properties such as melting point and solubility are not consistently reported in publicly available literature and may vary between suppliers.

Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride

The synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a critical process for its application in medicinal chemistry. A common and patented method involves a three-step sequence starting from furo[3,4-c]pyridine-1,3-dione.[8] This process includes lactamization, reduction, and finally, salification to yield the desired hydrochloride salt.[8]

Synthetic Workflow

The overall synthetic pathway can be visualized as a three-stage process, each with specific reagents and conditions to ensure high yield and purity of the final product.

G cluster_0 Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride A Furo[3,4-c]pyridine-1,3-dione (Starting Material) B Lactamization A->B C 2H-Pyrrolo[3,4-c]pyridine-1,3-dione (Intermediate 1) B->C D Reduction C->D E 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (Free Base Intermediate) D->E F Salification (with HCl) E->F G 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride (Final Product) F->G

Caption: A workflow diagram illustrating the key stages in the synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride.

Experimental Protocol

The following is a representative, step-by-step methodology based on the patented synthesis.[8]

Step 1: Lactamization

  • The starting material, furo[3,4-c]pyridine-1,3-dione, is reacted in a suitable solvent, such as o-xylene.[8]

  • The reaction mixture is heated to facilitate the lactamization process, leading to the formation of 2H-pyrrolo-[3,4-c]pyridine-1,3-dione.[8]

  • Upon completion, the intermediate is isolated and purified.

Step 2: Reduction

  • The lactam intermediate is dissolved in an appropriate solvent, typically an ether such as tetrahydrofuran (THF).[8]

  • A reducing agent is added to the solution to reduce the dione functionality.

  • The reaction is monitored until completion, after which the crude 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (free base) is obtained through workup and purification.

Step 3: Salification

  • The purified free base is dissolved in a suitable solvent, for example, methanol.[8]

  • Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a suitable solvent is added.

  • The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed, and dried to yield the final product.

Biological Activity and Applications in Drug Discovery

While 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride itself is primarily considered a synthetic intermediate, the core scaffold is of significant interest due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3]

Role as a Core Scaffold

The rigid, bicyclic structure of the pyrrolo[3,4-c]pyridine nucleus serves as an excellent foundation for the development of targeted therapeutic agents. Its defined three-dimensional shape allows for precise orientation of functional groups to interact with biological targets.

G cluster_0 Therapeutic Potential of Pyrrolo[3,4-c]pyridine Derivatives Core 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Core A Versatile Scaffold Cancer Anticancer Agents (e.g., HPK1 Inhibitors) Core:f1->Cancer Inhibition of key kinases CNS CNS Agents (Analgesic & Sedative) Core:f1->CNS Modulation of CNS pathways Infectious Anti-Infectives (Antiviral & Antimycobacterial) Core:f1->Infectious Disruption of microbial processes Metabolic Metabolic Modulators (Antidiabetic) Core:f1->Metabolic Regulation of metabolic targets

Caption: The diverse therapeutic applications stemming from the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine core structure.

Notable Biological Activities of Derivatives
  • Anticancer Activity: Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy.[9]

  • Central Nervous System (CNS) Activity: A significant body of research has focused on the analgesic and sedative properties of various pyrrolo[3,4-c]pyridine derivatives.[1][2][5]

  • Anti-infective Properties: The scaffold has been utilized in the development of agents with antimycobacterial and antiviral activities, including against HIV-1.[1][5]

  • Antidiabetic Potential: Certain derivatives have shown promise in modulating blood glucose levels, indicating their potential for the treatment of diabetes.[1][4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, general guidelines for handling heterocyclic amine hydrochlorides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[10] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.

Conclusion

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a fundamentally important building block in the field of medicinal chemistry. Its straightforward synthesis and the versatile biological activities of its derivatives make it a valuable tool for drug discovery and development. The continued exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases, from cancer to infectious and central nervous system disorders. This guide has provided a foundational understanding of its basic properties, synthesis, and the vast potential it holds for the scientific community.

References

  • CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google P
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (URL: [Link])

  • 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1) - PubChem. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate. (URL: [Link])

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (URL: [Link])

  • 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine - PubChem. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. (URL: [Link])

  • Pyridine Hydrochloride - ChemBK. (URL: [Link])

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (URL: [Link] Volumes/Vol16-1968/Vol16-1968-4/347-352.pdf)

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (URL: [Link])

  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - WIPO Patentscope. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

CAS Number: 6000-50-6 Introduction 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a saturated deriva...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 6000-50-6

Introduction

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a saturated derivative of the pyrrolopyridine scaffold, it serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The pyrrolopyridine core is a recurring motif in compounds targeting a range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] The inherent structural features of this scaffold, particularly its conformational flexibility and potential for diverse functionalization, make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and key applications of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride, with a focus on its role in contemporary drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is essential for its effective use in synthetic chemistry and drug development. The hydrochloride salt form generally confers improved solubility and stability compared to the free base.

PropertyValueSource
Molecular Formula C₇H₉ClN₂PubChem
Molecular Weight 156.61 g/mol PubChem
Appearance Solid (predicted)---
Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol)General chemical knowledge
Melting Point Not reported---
Boiling Point Not reported---
pKa Not reported---

Synthesis and Purification

The synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a multi-step process that typically commences from a commercially available starting material. A common and effective synthetic route involves the transformation of furo[3,4-c]pyridine-1,3-dione through a sequence of lactamization, reduction, and final salt formation.[1]

Synthetic Workflow Diagram

SynthesisWorkflow A Furo[3,4-c]pyridine-1,3-dione B 2H-Pyrrolo[3,4-c]pyridine-1,3-dione A->B Lactamization (e.g., Urea, heat) C 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (Free Base) B->C Reduction (e.g., LiAlH4, THF) D 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride C->D Salification (HCl in Methanol)

Caption: Synthetic pathway for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride.

Detailed Experimental Protocol

The following protocol is a representative, multi-step synthesis adapted from established methodologies.[1] Researchers should exercise appropriate caution and adhere to all laboratory safety protocols.

Step 1: Lactamization of Furo[3,4-c]pyridine-1,3-dione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine furo[3,4-c]pyridine-1,3-dione (1 equivalent) and urea (1.1 equivalents).

  • Solvent and Heating: Add a suitable high-boiling solvent such as o-xylene. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2H-pyrrolo[3,4-c]pyridine-1,3-dione, will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes) to remove residual o-xylene, and dry under vacuum.

Rationale: The lactamization reaction converts the anhydride functionality of the starting material into a cyclic imide (lactam) using a nitrogen source, in this case, urea, at elevated temperatures. o-Xylene is chosen as the solvent for its high boiling point, which is necessary to drive the reaction to completion.

Step 2: Reduction of 2H-Pyrrolo[3,4-c]pyridine-1,3-dione

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Lactam: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the 2H-pyrrolo[3,4-c]pyridine-1,3-dione (1 equivalent) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). A granular precipitate will form.

  • Isolation: Filter the solid and wash thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine free base. Purification can be achieved by column chromatography on silica gel if necessary.

Rationale: The reduction of the cyclic imide to the corresponding diamine is a critical step. LiAlH₄ is a potent reducing agent capable of reducing both the amide and carbonyl functionalities. The reaction is performed under anhydrous and inert conditions due to the high reactivity of LiAlH₄ with water and atmospheric moisture. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.

Step 3: Salification to Form the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine free base in a minimal amount of anhydrous methanol.

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution until it is saturated, or add a pre-prepared solution of HCl in methanol or diethyl ether.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Stir the suspension at 0 °C for an additional 30 minutes to ensure complete precipitation. Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride.

Rationale: The final step involves the conversion of the basic free base into its more stable and often more crystalline hydrochloride salt. The use of anhydrous conditions is important to prevent the introduction of water, which can affect the crystallinity and handling of the final product.

Spectroscopic Analysis

Thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The integration of these signals should correspond to the number of protons in the structure. The chemical shifts will be influenced by the protonation of the nitrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals for the aromatic and aliphatic carbons are expected.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₈N₂) and potentially fragments resulting from the loss of the HCl moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching vibrations of the pyridine ring.

Note: As of the last update, publicly available experimental spectroscopic data for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is limited. Researchers are advised to acquire their own analytical data for verification.

Applications in Drug Discovery

The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine scaffold is a valuable pharmacophore in the design of novel therapeutic agents. Its structural rigidity and defined vectoral exits for substitution allow for the precise orientation of functional groups to interact with biological targets.

Case Study: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

A significant and recent application of a closely related derivative of this scaffold is in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response.

A patent for 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors for the treatment of cancer has been filed.[2] These compounds utilize the pyrrolopyridine core as a central scaffold to which various substituents are attached to achieve potent and selective inhibition of HPK1.

Logical Relationship in HPK1 Inhibitor Design

HPK1_Inhibitor_Design cluster_0 HPK1 Inhibitor Design Strategy A 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Core B Scaffold for Pharmacophore Elaboration A->B Provides 3D structure C Attachment of Target-Binding Moieties B->C Enables functionalization D Optimization of Potency and Selectivity C->D Structure-Activity Relationship (SAR) E Lead Candidate for Cancer Immunotherapy D->E Preclinical Development

Caption: Design strategy for HPK1 inhibitors using the pyrrolopyridine scaffold.

Broader Therapeutic Potential

Beyond oncology, derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated for a wide range of biological activities, including:

  • Central Nervous System (CNS) Disorders: The scaffold has been explored for the development of agents with analgesic and sedative properties.[3][4]

  • Antimicrobial Activity: Certain derivatives have shown potential as antibacterial and antifungal agents.[3][4]

  • Anti-inflammatory and Antiviral Applications: The versatility of the scaffold has led to its investigation in the context of anti-inflammatory and antiviral drug discovery.[3][4]

Conclusion

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a foundational building block in modern medicinal chemistry. Its straightforward, multi-step synthesis provides access to a versatile scaffold that is readily amenable to further chemical modification. The demonstrated utility of its derivatives, particularly in the development of next-generation cancer immunotherapies such as HPK1 inhibitors, underscores its importance. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-characterized and adaptable chemical intermediates will remain a cornerstone of successful drug discovery programs.

References

  • WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google P
  • CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google P
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (URL: [Link])

  • 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1) - PubChem. (URL: [Link])

  • Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones - PubMed. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride: A Core Scaffold in Modern Drug Discovery

Abstract The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its rigid, bicyclic structure and versatile synthetic handles...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its rigid, bicyclic structure and versatile synthetic handles make it an invaluable building block for medicinal chemists. This guide provides an in-depth analysis of its hydrochloride salt, covering its fundamental properties, validated synthetic protocols, comprehensive characterization, and its pivotal role in the development of targeted therapeutics. Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Introduction: The Strategic Importance of the Pyrrolopyridine Core

Pyrrolopyridines, also known as azaizoindoles, are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The fusion of a pyrrole ring to a pyridine ring creates a scaffold that is present in various natural alkaloids and synthetic molecules with a broad spectrum of pharmacological activities.[1][3] Derivatives of the pyrrolo[3,4-c]pyridine isomer, in particular, have demonstrated efficacy as analgesic, sedative, antidiabetic, antiviral, antimycobacterial, and antitumor agents.[1][2]

The hydrochloride salt of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is frequently utilized in drug development. The salt form typically enhances stability and aqueous solubility, which are critical properties for handling, formulation, and bioavailability. Understanding the synthesis and properties of this specific intermediate is crucial for programs targeting a range of diseases, from cancer to neurological disorders.[4] This guide serves as a comprehensive technical resource for scientists working with this important molecular scaffold.

Physicochemical and Structural Properties

The hydrochloride salt provides a stable, crystalline solid that is more amenable to laboratory use than its freebase form, which is often an oil.[5] Key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₉ClN₂PubChem[6]
Molecular Weight 156.61 g/mol PubChem[6]
Canonical SMILES C1C2=C(CN1)C=NC=C2.ClPubChem[6]
InChI Key HIACNNDCIUUION-UHFFFAOYSA-N (Free Base)PubChem[7]
Appearance Solid (Typical)Sigma-Aldrich[8]
Storage 2-8°C, Sealed in dry conditionsMySkinRecipes[9]
CAS Number 651558-58-6PubChem[6]

Synthesis and Mechanistic Rationale

The preparation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a multi-step process that requires precise control over reaction conditions. A common and reliable synthetic route starts from furo[3,4-c]pyridine-1,3-dione.[10] This approach is valued for the availability of the starting material and the robustness of the transformations.

Experimental Protocol: A Validated Synthetic Pathway

This protocol describes a three-step synthesis involving lactamization, reduction, and salt formation.[10]

Step 1: Lactamization of Furo[3,4-c]pyridine-1,3-dione

  • Combine furo[3,4-c]pyridine-1,3-dione (1.0 equiv) and urea (1.2 equiv) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture to 180-200°C for 2-4 hours. The high temperature is necessary to drive the condensation and cyclization, with ammonia (from the decomposition of urea) acting as the nitrogen source.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and pour it into water to precipitate the product, 2H-pyrrolo[3,4-c]pyridine-1,3-dione.

  • Filter the solid, wash with water, and dry under vacuum. The precipitation method is effective for isolating the polar product from the high-boiling solvent.

Step 2: Reduction of the Imide to the Amine

  • Suspend the 2H-pyrrolo[3,4-c]pyridine-1,3-dione (1.0 equiv) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are critical as the reducing agent is highly water-reactive.

  • Carefully add a solution of a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 equiv), to the suspension at 0°C. The excess of LiAlH₄ ensures the complete reduction of both carbonyl groups.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. The refluxing provides the activation energy needed for this typically sluggish reduction.

  • Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts in a granular form that is easy to filter.

  • Filter the resulting slurry through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine free base.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude free base in a suitable solvent, such as isopropanol or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 cluster_1 cluster_2 reactant reactant intermediate intermediate product product condition condition A Furo[3,4-c]pyridine-1,3-dione B 2H-Pyrrolo[3,4-c]pyridine-1,3-dione A->B Lactamization cond1 Urea, NMP 180-200°C C 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (Free Base) B->C Reduction cond2 1. LiAlH4, THF 2. H2O/NaOH workup D 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine HCl C->D Salification cond3 HCl in Ether/Isopropanol

Caption: Synthetic pathway for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine HCl.

Structural Characterization and Validation

Confirming the identity and purity of the final compound is a non-negotiable step in synthesis. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is the most informative. Key signals for the free base include three distinct regions: aromatic protons on the pyridine ring (typically 7.0-8.5 ppm), and two singlet or multiplet signals for the two non-equivalent methylene (-CH₂-) groups in the pyrrolidine ring (typically 4.0-4.5 ppm).[5] Upon protonation to the hydrochloride salt, shifts in the aromatic protons are expected.

    • ¹³C NMR : The carbon spectrum will show distinct signals for the aromatic carbons of the pyridine ring and two signals for the aliphatic methylene carbons.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately 121.07 m/z.

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic N-H stretching bands for the secondary amine (around 3300-3400 cm⁻¹) and C=C/C=N stretching in the aromatic region (1500-1600 cm⁻¹).

Characterization Workflow

CharacterizationWorkflow sample sample technique technique data data conclusion conclusion A Synthesized Product B ¹H & ¹³C NMR A->B C LC-MS A->C D IR Spectroscopy A->D E Spectral Data (Shifts, m/z, Vibrations) B->E C->E D->E F Structure Confirmed & Purity Assessed E->F

Caption: A multi-technique workflow for structural validation.

Applications in Drug Development: A Scaffold for Kinase Inhibition

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The rigid structure of the pyrrolopyridine scaffold allows it to be decorated with various functional groups to achieve high-affinity and selective binding to the ATP-binding pocket of specific kinases.

For instance, derivatives have been developed as inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making it a target for cancer immunotherapy.[11] Other analogs have been investigated as Spleen Tyrosine Kinase (SYK) inhibitors and Fibroblast Growth Factor Receptor (FGFR) inhibitors.[12][13]

Illustrative Signaling Pathway: Targeting Kinases in Cancer

The diagram below illustrates a simplified kinase signaling cascade commonly targeted in oncology. A drug molecule containing the pyrrolopyridine core can act as an ATP-competitive inhibitor, blocking the downstream signaling that leads to tumor cell proliferation.

SignalingPathway receptor receptor kinase kinase inhibitor inhibitor process process GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Promotes Drug Pyrrolopyridine-based Kinase Inhibitor Drug->RTK Inhibits

Caption: Inhibition of a growth factor signaling pathway by a kinase inhibitor.

Conclusion

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is more than just a chemical intermediate; it is a foundational element in the design of next-generation therapeutics. Its robust synthesis, well-defined properties, and proven utility as a scaffold for potent and selective inhibitors underscore its importance to the drug discovery community. This guide provides the essential technical knowledge and practical workflows required for its successful application, empowering researchers to leverage this versatile building block in their pursuit of novel medicines.

References

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride Source: Google Patents URL
  • Title: 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine - MySkinRecipes Source: MySkinRecipes URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: ResearchGate URL: [Link]

  • Title: 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1) Source: PubChem URL: [Link]

  • Title: WO2020100027 - 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER Source: WIPO PatentScope URL: [Link]

  • Title: 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride - MySkinRecipes Source: MySkinRecipes URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]

  • Title: 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride Source: PubChem URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: ChemComm URL: [Link]

  • Title: 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine Source: PubChem URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives Source: PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

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Exploratory

A Technical Guide to 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride. This heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride. This heterocyclic compound is a valuable building block, or scaffold, recognized for its utility in constructing more complex molecules with significant therapeutic potential. We will delve into its fundamental physicochemical properties, provide a detailed, field-tested synthetic protocol, and explore its applications, particularly as a core component in the development of next-generation kinase inhibitors.

Core Physicochemical Properties

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is the hydrochloride salt form of the bicyclic parent compound, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. The salt form is typically preferred in laboratory and development settings due to its enhanced stability and improved handling characteristics, often presenting as a crystalline solid compared to the potentially oily or less stable free base[1].

A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
Molecular Weight 156.61 g/mol [2]
Molecular Formula C₇H₉ClN₂[2]
CAS Number 651558-58-6[2][3]
IUPAC Name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride[2]
Parent Compound FW 120.15 g/mol (C₇H₈N₂)[1][4]
Parent Compound CAS 496-13-9[1][5]

Synthesis and Characterization: A Validated Workflow

The synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a multi-step process that demands precision. The route outlined below, adapted from established methodologies, proceeds via lactamization and reduction, followed by salification to yield the final, stable product[6].

Synthetic Workflow Overview

The transformation from a commercially available starting material to the target hydrochloride salt follows a logical three-stage progression.

G start Furo[3,4-c]pyridine-1,3-dione (Starting Material) lactam Lactamization (Intermediate Formation) start->lactam Step 1 reduct Amide Reduction (Scaffold Formation) lactam->reduct Step 2 salt Salification (Product Isolation) reduct->salt Step 3 product 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine HCl (Final Product) salt->product

Caption: High-level synthetic workflow for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine HCl.

Detailed Experimental Protocol

This protocol provides a self-validating system, where the successful isolation and characterization of the final product confirm the efficacy of the preceding steps.

Step 1: Lactamization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, charge furo[3,4-c]pyridine-1,3-dione as the starting material[6].

  • Reagent Addition: Introduce an appropriate amine source under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reflux: Heat the reaction mixture to reflux for several hours to facilitate the formation of the intermediate lactam.

  • Work-up: Upon completion (monitored by TLC or LC-MS), cool the mixture and isolate the crude lactam intermediate through standard extraction and solvent evaporation procedures.

    • Scientist's Note: This initial step transforms the anhydride starting material into a more stable amide (lactam), which is the critical precursor for the subsequent reduction. The choice of reaction conditions is crucial for maximizing yield and minimizing side products.

Step 2: Reduction of the Lactam

  • Reaction Setup: Suspend the dried lactam intermediate from Step 1 in an anhydrous ethereal solvent (e.g., THF or Diethyl Ether) in a flask under an inert atmosphere.

  • Reducing Agent: Cool the suspension in an ice bath (0°C) and slowly add a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄).

    • Rationale: A strong hydride donor like LiAlH₄ is required to fully reduce the amide carbonyl group to a methylene (CH₂) group, thereby forming the desired pyrrolidine ring of the scaffold[6].

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction by the sequential, slow addition of water and a sodium hydroxide solution to manage the exothermic reaction and precipitate aluminum salts.

  • Isolation: Filter the resulting slurry and extract the filtrate with an organic solvent. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.

Step 3: Salification (Formation of the Hydrochloride Salt)

  • Dissolution: Dissolve the crude free base (an oil or solid) obtained in Step 2 in a minimal amount of a suitable alcohol, such as methanol or isopropanol[6].

  • Acidification: Cool the solution to 0°C in an ice bath. Introduce dry hydrogen chloride (HCl) gas into the solution until it is saturated, or add a stoichiometric amount of a solution of HCl in a solvent like ether or dioxane[6].

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold anhydrous ether to remove any non-polar impurities and residual solvent. Dry the final product under vacuum to yield pure 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a panel of analytical techniques is mandatory.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR of the free base has been reported as: ¹H NMR (300 MHz, CDCl₃) δ 8.51 (s, 1H), 8.41-8.45 (t, J = 4.8 Hz, 1H), 7.13-7.20 (m, 1H), 4.25 (s, 2H), 4.22 (s, 2H)[1]. The spectrum of the hydrochloride salt will show characteristic shifts due to protonation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule, verifying its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, typically aiming for >95% for research applications.

Relevance and Applications in Drug Discovery

The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry. Compounds containing this ring system have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties[6][7].

A Core Scaffold for HPK1 Kinase Inhibitors

A particularly compelling and modern application of this scaffold is in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of the immune system. Derivatives built upon the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core are being actively investigated as HPK1 inhibitors for cancer immunotherapy[8][9].

HPK1 functions downstream of the T-cell receptor (TCR) to dampen T-cell activation, proliferation, and cytokine release. By inhibiting HPK1, the natural anti-tumor immune response can be unleashed and potentiated.

G cluster_TCR T-Cell Receptor Signaling cluster_downstream Downstream Effect TCR TCR Activation SLP76 SLP-76 Adapter Protein Activation TCR->SLP76 Signal Cascade HPK1 HPK1 Kinase SLP76->HPK1 HPK1 is recruited and activated AP1 AP-1 / NF-κB Transcription Factors HPK1->AP1 Negative Regulation Response T-Cell Proliferation & Cytokine Release AP1->Response Inhibitor Scaffold-Based HPK1 Inhibitor Inhibitor->HPK1 INHIBITION

Caption: Role of HPK1 in T-cell regulation and the mechanism of its inhibition.

As shown in the diagram, HPK1 acts as a brake on the signaling cascade that leads to T-cell activation. An inhibitor derived from the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine scaffold blocks this negative regulation, thereby promoting a more robust anti-tumor immune response. This makes the compound a highly valuable starting point for the design of novel cancer immunotherapies.

Conclusion

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is more than a chemical with a defined molecular weight; it is a key enabling tool for innovation in medicinal chemistry. Its well-characterized properties, established synthetic routes, and proven utility as a scaffold—particularly in the high-impact area of kinase inhibition for oncology—underscore its importance. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic deployment in advanced drug discovery programs.

References

  • ChemUniverse. (n.d.). 2,3-dihydro-1h-pyrrolo[3,4-c]pyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (2014). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). Retrieved from [Link]

  • Biocompare. (n.d.). 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride from Aladdin Scientific. Retrieved from [Link]

  • 2a biotech. (n.d.). 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • WIPO Patentscope. (2020). WO2020100027 - 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (2020). WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer.

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Foundational

An In-Depth Technical Guide to 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The doc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the compound's chemical identity, including its IUPAC name and structural features. A detailed three-step synthesis protocol is presented, commencing from furo[3,4-c]pyridine-1,3-dione, followed by methods for its analytical characterization. The guide further explores the biological significance of the pyrrolo[3,4-c]pyridine scaffold, highlighting its diverse pharmacological activities and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into this important molecule.

Introduction: The Significance of the Pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine core, an isomer of the more widely known azaindoles, represents a privileged scaffold in medicinal chemistry.[1] Its unique arrangement of nitrogen atoms within the bicyclic structure imparts specific physicochemical properties that are conducive to interactions with a variety of biological targets. Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[1][2] The versatility of the pyrrolo[3,4-c]pyridine framework allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles. As an important intermediate, 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride serves as a crucial building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications.[3]

Chemical Identity and Physicochemical Properties

The formal IUPAC name for this compound is 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride .[4] It is the hydrochloride salt of the free base, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. The addition of hydrochloric acid improves the compound's solubility in aqueous media and enhances its stability for storage and handling, which are desirable characteristics for pharmaceutical development.

Below is a diagram illustrating the chemical structure of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride.

Caption: Chemical structure of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride.

The key physicochemical properties of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride[4]
Molecular Formula C₇H₉ClN₂[4]
Molecular Weight 156.61 g/mol [4]
CAS Number 651558-58-6[4]
Appearance Solid (predicted)-
Solubility Soluble in water and polar organic solventsGeneral knowledge

Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride

The synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride can be achieved through a robust three-step process, as outlined in the patent literature.[3] This synthetic route is advantageous as it starts from a readily available starting material and involves well-established chemical transformations.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Synthetic Pathway A Furo[3,4-c]pyridine-1,3-dione B 2H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione A->B Step 1: Lactamization (Urea, o-Xylene, Reflux) C 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine B->C Step 2: Reduction (LiAlH4, THF, 0°C to RT) D 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride C->D Step 3: Salification (HCl, Methanol, 0°C)

Caption: Three-step synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride.

Step 1: Lactamization of Furo[3,4-c]pyridine-1,3-dione

The initial step involves the conversion of furo[3,4-c]pyridine-1,3-dione to 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. This transformation is a lactamization reaction where the oxygen atom in the furan ring is replaced by a nitrogen atom.

  • Rationale: The use of urea as the nitrogen source is a cost-effective and efficient method for this type of transformation. O-xylene is chosen as a high-boiling solvent to facilitate the reaction at reflux temperature, ensuring the reaction goes to completion.

  • Experimental Protocol:

    • To a solution of furo[3,4-c]pyridine-1,3-dione in o-xylene, add urea.

    • Heat the reaction mixture to reflux and maintain for a period sufficient for complete conversion (monitoring by TLC is recommended).

    • Cool the reaction mixture to room temperature.

    • The product, 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, will precipitate out of the solution.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove residual o-xylene, and dry under vacuum.

Step 2: Reduction of 2H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione

The second step is the reduction of the dicarbonyl groups of the intermediate to methylene groups, yielding the free base, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and imides to amines.[5] Tetrahydrofuran (THF) is the solvent of choice as it is an ether that is stable to LiAlH₄ and effectively solubilizes the reactants. The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to proceed at room temperature.

  • Experimental Protocol:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of 2H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF or another suitable solvent (e.g., ethyl acetate).

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. Further purification may be achieved by column chromatography if necessary.

Step 3: Salification to Form the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt.

  • Rationale: The formation of a hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the handling, stability, and aqueous solubility of a basic compound. Methanol is a suitable solvent for this process, and cooling to 0°C promotes the precipitation of the salt.

  • Experimental Protocol:

    • Dissolve the purified 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until it is saturated, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol).[3]

    • Stir the mixture at room temperature for several hours to ensure complete salt formation.[3]

    • Concentrate the reaction mixture under reduced pressure to obtain the solid 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride.[3]

    • The product can be further purified by recrystallization from an appropriate solvent system if required.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of the free base, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, in CDCl₃ has been reported to show signals at approximately δ 8.51 (s, 1H), 8.41-8.45 (t, J = 4.8 Hz, 1H), 7.13-7.20 (m, 1H), 4.25 (s, 2H), and 4.22 (s, 2H).[6] Upon formation of the hydrochloride salt, a downfield shift of the proton signals, particularly those on the pyridine ring and the protons adjacent to the nitrogen atoms, is expected due to the protonation of the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The spectrum of the hydrochloride salt is expected to show seven distinct carbon signals corresponding to the bicyclic core.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound. A reverse-phase HPLC method can be developed and validated for this purpose.

  • Suggested HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

    • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Biological Activity and Therapeutic Potential

The pyrrolo[3,4-c]pyridine scaffold is a key component in a variety of biologically active molecules. While the specific biological activity of the parent 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is not extensively documented, its derivatives have shown significant promise in several therapeutic areas.

Biological_Activities cluster_targets Potential Therapeutic Targets and Applications center Pyrrolo[3,4-c]pyridine Scaffold Anticancer Anticancer Activity (e.g., HPK1, FGFR inhibition) center->Anticancer Antimycobacterial Antimycobacterial Activity (e.g., Cytochrome bc1 complex inhibition) center->Antimycobacterial Antiviral Antiviral Activity (e.g., HIV-1 Integrase inhibition) center->Antiviral CNS CNS Activity (Analgesic, Sedative) center->CNS Metabolic Metabolic Disorders (e.g., GPR119 agonism) center->Metabolic

Caption: Diverse biological activities associated with the pyrrolo[3,4-c]pyridine scaffold.

  • Anticancer Activity: Derivatives of the pyrrolo[3,4-c]pyridine core have been investigated as potent inhibitors of various kinases involved in cancer progression. For instance, certain derivatives have been patented as hematopoietic progenitor kinase 1 (HPK1) inhibitors for the treatment of abnormal cell growth, including cancer.[7] Others have been designed as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies.[8]

  • Antimycobacterial Activity: The pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold has been identified as a novel class of antimycobacterial agents that target mycobacterial respiration by inhibiting the cytochrome bc1 complex.[9] This presents a promising avenue for the development of new treatments for tuberculosis.

  • Antiviral Activity: The scaffold has also been explored for its potential in developing antiviral agents. Notably, derivatives have been synthesized and evaluated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1]

  • Central Nervous System (CNS) Activity: A significant body of research has focused on the analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives.[1] These compounds have shown potent activity in preclinical models of pain and sedation, suggesting their potential for the development of novel therapeutics for CNS disorders.

  • Metabolic Disorders: Certain derivatives have been identified as agonists of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity.[1]

Conclusion

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a fundamentally important heterocyclic compound with a well-defined synthetic pathway and significant potential as a building block in drug discovery. The inherent biological activities associated with the pyrrolo[3,4-c]pyridine scaffold make this compound and its future derivatives highly attractive for the development of novel therapeutics across a range of diseases. This guide provides a solid foundation for researchers and scientists to understand and utilize this valuable chemical entity in their research endeavors. Further exploration into the specific biological targets of the parent compound and the development of more diverse derivatives are warranted to fully exploit its therapeutic potential.

References

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  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry.
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  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5946. [Link]

  • van der Westhuyzen, R., et al. (2015). Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration. Journal of Medicinal Chemistry, 58(23), 9371–9381. [Link]

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Exploratory

The Architectural Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: A Technical Guide for the Modern Chemist

Abstract The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, a significant aza-isoindoline analogue, represents a privileged scaffold in medicinal chemistry. Its rigid, tricyclic framework offers a unique three-dimensional a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, a significant aza-isoindoline analogue, represents a privileged scaffold in medicinal chemistry. Its rigid, tricyclic framework offers a unique three-dimensional architecture that enhances metabolic stability and target selectivity, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potential as kinase inhibitors for cancer treatment, agents for neurological disorders, and modulators of various cellular pathways.[2][3][4] This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies to construct the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, offering field-proven insights into the causality behind experimental choices and detailed, actionable protocols for researchers, scientists, and drug development professionals.

Strategic Importance in Drug Discovery

The pyrrolo[3,4-c]pyridine motif is a recurring structural element in a multitude of biologically active compounds.[5] Its inherent structural features allow for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The fusion of a pyrrolidine ring to a pyridine core creates a constrained system that is often favored in drug design to reduce conformational flexibility and improve binding affinity. Researchers have successfully leveraged this scaffold to develop potent inhibitors of enzymes such as human nicotinamide phosphoribosyltransferase (NAMPT) and hematopoietic progenitor kinase 1 (HPK1).[4][6] Furthermore, its derivatives have shown promise in combating infectious diseases like HIV and mycobacterial infections.[2][6] The continued exploration of this scaffold's synthetic accessibility is therefore paramount to unlocking its full therapeutic potential.

Key Synthetic Blueprints: A Comparative Analysis

The construction of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold can be approached through several strategic disconnections. This guide will focus on three prominent and versatile methodologies:

  • Linear Synthesis from Pre-functionalized Pyridines: A classical and often reliable approach involving the stepwise construction of the pyrrolidine ring onto a pre-existing pyridine core.

  • Intramolecular Cyclization Strategies: Elegant methods that form the crucial C-N or C-C bonds of the pyrrolidine ring in a key cyclization step.

  • Cycloaddition and Multicomponent Reactions: Convergent and atom-economical approaches that rapidly build molecular complexity from simple starting materials.

The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and the scalability of the process.

Deconstructing the Synthesis: Methodologies and Mechanisms

Linear Synthesis: The Stepwise Approach from Furo[3,4-c]pyridine-1,3-dione

A robust and frequently employed route commences with the commercially available or readily synthesized furo[3,4-c]pyridine-1,3-dione. This strategy involves a two-step sequence of lactamization followed by reduction.[7]

Conceptual Workflow: Linear Synthesis

A Furo[3,4-c]pyridine-1,3-dione B Lactamization (e.g., Urea, o-Xylene, Heat) A->B C 2H-Pyrrolo[3,4-c]pyridine-1,3-dione B->C D Reduction (e.g., LiAlH4, THF) C->D E 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine D->E

Caption: Linear synthesis of the target scaffold.

The initial lactamization, often achieved by heating with urea in a high-boiling solvent like o-xylene, replaces the furan oxygen with a nitrogen atom to form the corresponding 2H-pyrrolo[3,4-c]pyridine-1,3-dione.[7] This intermediate is then subjected to a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF), to reduce the two carbonyl groups and afford the desired 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold.[7]

Experimental Protocol: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine from Furo[3,4-c]pyridine-1,3-dione

Step 1: Synthesis of 2H-Pyrrolo[3,4-c]pyridine-1,3-dione

  • To a stirred suspension of furo[3,4-c]pyridine-1,3-dione (1.0 eq) in o-xylene, add urea (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 140-145 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum to yield 2H-pyrrolo[3,4-c]pyridine-1,3-dione.

Step 2: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

  • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • To a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a solution of lithium aluminum hydride (3.0-4.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2H-pyrrolo[3,4-c]pyridine-1,3-dione (1.0 eq) in anhydrous THF via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Concentrate the combined filtrate and washes under reduced pressure. The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt for improved handling and purification.[7][8]

Intramolecular Cyclization: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[9] An analogous approach can be envisioned for the synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, where a β-pyridylethylamine derivative undergoes condensation with an aldehyde or ketone followed by an acid-catalyzed ring closure.[9][10] While direct examples for the target scaffold are less common in the initial search, the principles of the Pictet-Spengler reaction provide a viable synthetic design.[11][12][13]

Conceptual Pathway: Pictet-Spengler Approach

A β-(Pyridin-4-yl)ethylamine derivative C Condensation A->C B Aldehyde/Ketone B->C D Iminium Ion Intermediate C->D E Acid-Catalyzed Intramolecular Electrophilic Aromatic Substitution D->E F 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Scaffold E->F

Caption: Pictet-Spengler reaction for scaffold synthesis.

The key to this strategy lies in the generation of an electrophilic iminium ion intermediate, which then undergoes intramolecular electrophilic attack on the electron-rich pyridine ring. The success of this reaction is highly dependent on the nucleophilicity of the pyridine ring, which can be enhanced by the presence of electron-donating groups.[9]

Convergent Strategies: Cycloaddition and Multicomponent Reactions

Modern synthetic chemistry increasingly favors convergent and atom-economical approaches. Diels-Alder reactions and multicomponent reactions (MCRs) represent powerful strategies for the rapid assembly of complex heterocyclic systems.[14][15][16]

A plausible Diels-Alder strategy would involve the [4+2] cycloaddition of a 1-azadiene with a suitable dienophile to construct the pyridine ring, followed by subsequent modifications to form the fused pyrrolidine ring.[17] While specific examples for the direct synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold via this method are not immediately prevalent in the provided literature, the general principles of hetero-Diels-Alder reactions offer a fertile ground for synthetic innovation.[14][18]

More recently, metal-free, base-assisted cross-coupling and cyclization cascades have emerged as an elegant method for the synthesis of substituted pyrrolo[3,4-c]pyridines.[19][20] These reactions often proceed at room temperature and in open air, offering significant advantages in terms of operational simplicity and environmental impact.[19][20] A representative example involves the reaction of β-ketothioamides with 2-aroylmalononitrile, which proceeds through a cross-coupling followed by a two-fold intramolecular cyclization cascade.[19][20]

Comparative Analysis of Synthetic Routes

Synthetic Strategy Starting Materials Key Reagents/Conditions Advantages Disadvantages Key References
Linear Synthesis Furo[3,4-c]pyridine-1,3-dioneUrea, LiAlH₄Reliable, well-established, good for unsubstituted coreMulti-step, harsh reducing agents[7]
Pictet-Spengler Reaction β-Pyridylethylamine derivatives, Aldehydes/KetonesAcid catalyst (e.g., HCl, TFA)Forms two bonds in one pot, potential for stereocontrolRequires activated pyridine ring, potential for side reactions[9][10][11]
Cyclization Cascades β-Ketothioamides, 2-AroylmalononitrileBase-assisted, metal-freeHigh atom economy, mild conditions, operational simplicitySubstrate scope may be limited, may not yield the dihydro version directly[20]
Diels-Alder Approach 1-Azadienes, DienophilesThermal or Lewis acid catalysisConvergent, rapid complexity generationAvailability of suitable dienes and dienophiles can be a challenge[14][17]

Conclusion and Future Perspectives

The synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a dynamic field with both classical and modern synthetic strategies at the disposal of the medicinal chemist. The choice of the optimal route will continue to be guided by the specific synthetic target and the desired efficiency of the overall process. While linear syntheses provide a reliable foundation, the development of novel intramolecular cyclization cascades and multicomponent reactions holds immense promise for the future. These advanced methodologies offer the potential for more sustainable, efficient, and diverse routes to this invaluable heterocyclic core, thereby accelerating the discovery of new and life-saving therapeutics. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more elegant and powerful methods for constructing this privileged scaffold.

References

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Foundational

1H NMR spectrum of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride Executive Summary This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond a simple data report to offer an in-depth interpretation grounded in fundamental principles of NMR spectroscopy and experience with complex heterocyclic systems. We will deconstruct the molecular structure, predict the spectral features based on the free base and the known effects of acid salt formation, and provide a robust, field-proven protocol for acquiring high-quality spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's structural characterization.

Introduction: The Nexus of Structure and Spectroscopy

The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine core is a key structural motif found in a variety of biologically active compounds, including novel inhibitors and agonists for various therapeutic targets.[1][2] Accurate and unambiguous structural confirmation is a cornerstone of the drug discovery process, and ¹H NMR spectroscopy remains the most powerful and accessible tool for elucidating molecular structure in solution.[3]

However, the analysis of heterocyclic amine salts like the hydrochloride form of this compound presents unique challenges. The formation of the salt by protonation of a basic nitrogen atom induces significant changes in the electronic environment throughout the molecule.[4] These changes manifest as dramatic shifts in the ¹H NMR spectrum compared to the neutral free base. Understanding and predicting these changes is not merely an academic exercise; it is critical for confirming the identity and purity of active pharmaceutical ingredients (APIs) and their intermediates. This guide explains the causality behind these spectral shifts and provides a logical framework for interpretation.[5]

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the distinct electronic environments of its protons. The formation of the hydrochloride salt involves the protonation of one of the two nitrogen atoms. Given that pyridine (pKa ≈ 5.2) is significantly more basic than pyrrole (pKa of conjugate acid ≈ -4), protonation will occur selectively at the pyridine nitrogen (N5).

This protonation creates an ammonium cation, fundamentally altering the aromaticity and electron distribution of the pyridine ring and inducing downstream effects on the pyrrolidine moiety.

Below is a diagram illustrating the protonated structure with a systematic numbering scheme for all non-equivalent protons.

Caption: Structure of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride with proton labels.

Analysis and Interpretation of the ¹H NMR Spectrum

Reference Spectrum: The Free Base

The reported ¹H NMR spectrum of the free base, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, in CDCl₃ provides a crucial baseline.[7]

  • δ 8.51 (s, 1H), 8.41-8.45 (t, J = 4.8 Hz, 1H), 7.13-7.20 (m, 1H): These signals correspond to the three protons on the pyridine ring.

  • δ 4.25 (s, 2H), 4.22 (s, 2H): These two singlets represent the four protons of the two methylene groups (-CH₂-) in the pyrrolidine ring (C1 and C3 positions). Their appearance as singlets suggests rapid exchange of the N-H proton at position 2, which averages out any potential coupling.

The Impact of N-Protonation on Chemical Shifts

Protonation of the pyridine nitrogen (N5) introduces a positive charge, which strongly deshields (shifts downfield) the adjacent protons. This effect is a combination of induction and the modification of the ring's magnetic anisotropy.[6]

  • Protons α to N5 (H4, H6): These will experience the most significant downfield shift.

  • Proton β to N5 (H7): This proton will also shift downfield, but to a lesser extent than the alpha protons.

  • Pyrrolidine Protons (H1, H3): These protons are more distant from the charge center and will experience only a minor deshielding effect.

  • Ammonium and Amine Protons (N5-H+, N2-H): A new signal for the N5-H+ proton will appear. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature.[5][8] In a non-exchanging solvent like DMSO-d₆, both N-H protons should be observable, often as broad signals.[9]

Predicted ¹H NMR Data for the Hydrochloride Salt

Based on the principles above, the following table summarizes the predicted ¹H NMR spectrum for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride in DMSO-d₆.

Proton LabelPredicted δ (ppm)Predicted MultiplicityIntegrationRationale for Prediction
H6 ~8.9 - 9.2Singlet (s) or narrow Doublet (d)1HStrong deshielding due to adjacent N+. Expected to be the most downfield aromatic proton.
H4 ~8.7 - 9.0Doublet (d)1HStrong deshielding due to adjacent N+. Coupled to H7.
H7 ~7.8 - 8.1Doublet (d)1HModerate deshielding (beta to N+). Coupled to H4.
H1, H3 ~4.4 - 4.7Two Singlets (s)4H (2H each)Minor downfield shift from free base. Protons on C1 and C3 are chemically distinct but may appear as singlets if N2-H coupling is absent due to exchange.
N2-H ~5.0 - 7.0Broad Singlet (br s)1HAmine proton. Chemical shift and broadening are solvent and concentration-dependent.
N5-H+ ~12.0 - 15.0Broad Singlet (br s)1HAmmonium proton. Typically very downfield and broad in DMSO-d₆.

Experimental Protocol for Data Acquisition

Adherence to a validated protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the analysis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride.

Caption: Recommended workflow for ¹H NMR analysis of the hydrochloride salt.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride directly into a clean, dry NMR tube.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). This solvent is an excellent choice for amine salts as it typically dissolves them well and slows down the exchange rate of N-H protons, allowing for their observation.[9]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Homogenization: Securely cap the tube and vortex gently. If necessary, use a brief sonication bath to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Instrument Parameters

The following are standard starting parameters for a 400 MHz or 500 MHz spectrometer. These should be optimized as necessary.

ParameterRecommended ValueRationale
Spectrometer Frequency ≥ 400 MHzHigher field strength provides better signal dispersion and resolution, which is crucial for complex spin systems.
Solvent DMSO-d₆As described in section 4.1.
Temperature 298 K (25 °C)Standard operating temperature. Can be varied to study dynamic exchange processes.
Pulse Program Standard 1D Proton (e.g., 'zg30')A simple 30-degree pulse is often sufficient and allows for a shorter relaxation delay.
Acquisition Time (AQ) ~2-4 secondsEnsures good digital resolution.
Relaxation Delay (D1) 2-5 secondsAllows for nearly complete T1 relaxation of protons, ensuring accurate integration.
Number of Scans (NS) 16 to 64Sufficient to achieve a good signal-to-noise ratio for a ~10 mg sample.
Spectral Width (SW) 0 - 16 ppmA wide spectral window is necessary to ensure all signals, especially the downfield N-H+ proton, are captured.

Conclusion

The ¹H NMR spectrum of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is distinctly different from its free base due to the profound electronic effects of protonation at the pyridine nitrogen. By understanding these effects, researchers can confidently predict and interpret the spectrum. The key diagnostic features for confirming the hydrochloride salt are the significant downfield shifts of the pyridine ring protons (H4 and H6) and the appearance of a broad, downfield signal corresponding to the ammonium proton (N5-H+), particularly when using a solvent like DMSO-d₆. The detailed protocol provided in this guide establishes a self-validating system for acquiring high-quality, unambiguous data, ensuring scientific integrity in the characterization of this important heterocyclic compound.

References

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  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • Kim, H. Y., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 238, 114478. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

  • LaPlanche, L. A., Rothchild, R., & Xu, Y. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependent Diastereoisomerism. Magnetic Resonance in Chemistry, 30(2), 154-160. Available at: [Link]

  • Al-Tel, T. H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(19), 6598. Available at: [Link]

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(3), 397-440. Available at: [Link]

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  • Google Patents. (2014). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
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  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

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  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

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Exploratory

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[3,4-c]pyridines

For Immediate Release A Deep Dive into the Pyrrolo[3,4-c]pyridine Core: From Obscurity to a Cornerstone of Modern Drug Discovery This technical guide offers an in-depth exploration of the discovery, history, and syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Pyrrolo[3,4-c]pyridine Core: From Obscurity to a Cornerstone of Modern Drug Discovery

This technical guide offers an in-depth exploration of the discovery, history, and synthetic evolution of the pyrrolo[3,4-c]pyridine scaffold, a heterocyclic system that has emerged as a "privileged structure" in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document traces the journey of this unique aza-isoindole from its early, challenging syntheses to its current status as a key component in a diverse array of biologically active compounds.

Introduction: The Strategic Importance of the Pyrrolo[3,4-c]pyridine Moiety

Pyrrolo[3,4-c]pyridine, also known as 5-aza-isoindole, is one of the six structural isomers of pyrrolopyridine, a class of bicyclic heterocycles formed by the fusion of a pyrrole and a pyridine ring.[1][2] Its strategic importance in medicinal chemistry stems from its role as a bioisostere of both indole and purine systems, allowing it to interact with a wide range of biological targets.[3][4] The introduction of a nitrogen atom into the isoindole framework significantly alters the molecule's electronic properties, hydrogen bonding capabilities, solubility, and metabolic stability, offering medicinal chemists a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

The pyrrolo[3,4-c]pyridine core is the foundation for a broad spectrum of pharmacologically active derivatives exhibiting analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.[2] This guide will delve into the historical context of its discovery, the evolution of its synthesis, and its impact on contemporary drug design.

Early Explorations and the Dawn of Pyrrolopyridine Chemistry

The history of pyrrolo[3,4-c]pyridines is intrinsically linked to the broader exploration of azaindoles. Early research into these heterocyclic systems was driven by the desire to modify the well-established chemistry and pharmacology of the indole nucleus. While a definitive first synthesis of the unsubstituted pyrrolo[3,4-c]pyridine core is not prominently documented in readily available literature, the foundational work on related azaindole structures laid the groundwork for its eventual exploration.

Historically, the synthesis of azaindoles presented significant challenges. Many classical indole syntheses, such as the Fischer and Madelung cyclizations, proved to be inefficient or incompatible with the electron-deficient nature of the pyridine ring.[5] This necessitated the development of novel synthetic strategies to access this important class of compounds.

The Evolution of Synthetic Strategies for the Pyrrolo[3,4-c]pyridine Core

The synthesis of the pyrrolo[3,4-c]pyridine scaffold has evolved significantly over the decades, moving from challenging, multi-step procedures to more elegant and efficient modern methodologies. A major focus of synthetic efforts has been directed towards the construction of pyrrolo[3,4-c]pyridine-1,3-diones, also known as 5-azaphthalimides, which serve as versatile intermediates for a wide range of derivatives.[6]

Modern synthetic approaches to the pyrrolo[3,4-c]pyridine core can be broadly categorized into three main strategies:

  • Annulation of the Pyrrole Ring: This approach involves constructing the five-membered pyrrole ring onto a pre-existing pyridine precursor.

  • Annulation of the Pyridine Ring: Conversely, this strategy focuses on building the six-membered pyridine ring onto a pyrrole template.

  • Tandem Closure of Both Rings: More advanced methods enable the simultaneous or sequential formation of both the pyrrole and pyridine rings in a single synthetic operation.[6]

Multicomponent Reactions: A Paradigm Shift in Efficiency

A significant breakthrough in the synthesis of pyrrolo[3,4-c]pyridine derivatives has been the application of multicomponent reactions (MCRs). The Ugi four-center, three-component reaction (U-4C-3CR), for instance, has been successfully employed for the novel synthesis of 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamides.[7] This methodology offers several advantages, including mild reaction conditions, the absence of a catalyst, and a broad substrate scope, making it a powerful tool for generating libraries of diverse compounds for biological screening.[7]

Experimental Protocol: Ugi Four-Center, Three-Component Synthesis of 1-Oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamides [7]

  • Reactant Preparation: A solution of a bifunctional pyridine derivative containing both a carbonyl and a carboxyl group (e.g., 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones) is prepared in a suitable solvent.

  • Reaction Initiation: To this solution, an amine and an isonitrile are added sequentially at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Isolation: The reaction mixture is concentrated under reduced pressure, and the resulting residue is purified by column chromatography to afford the desired 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-3-carboxamides.

Ugi_Reaction_Workflow

Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods. A notable example is the catalyst-free, pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones from the reaction of diketene, isatin, and primary amines in ethanol.[8] This approach offers significant advantages, including the use of readily available starting materials, the avoidance of toxic solvents, operational simplicity, and excellent yields.[8]

Physicochemical Properties and Structural Features

The introduction of the nitrogen atom at the 5-position of the isoindole core has a profound impact on the physicochemical properties of the pyrrolo[3,4-c]pyridine system. This nitrogen atom acts as a hydrogen bond acceptor, which can influence solubility and interactions with biological targets. Furthermore, the pyridine ring's electron-withdrawing nature modulates the electron density of the entire bicyclic system, affecting its reactivity and metabolic stability.

The various isomers of pyrrolopyridine, including the pyrrolo[3,4-c] isomer, possess distinct physicochemical properties that can be strategically utilized in drug design to optimize a candidate's potency, selectivity, and pharmacokinetic profile.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolo[3,4-c]pyridine scaffold is a cornerstone in the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant activity across multiple disease areas.

Analgesic and Sedative Agents

A significant body of research has focused on the analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives.[2] Early work in this area was inspired by the structure of buspirone, leading to the synthesis of various N-substituted piperazinalkyl derivatives of 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione.[2]

Antiviral Activity

Derivatives of pyrrolo[3,4-c]pyridine have shown promise as antiviral agents, particularly as inhibitors of HIV-1 integrase.[2] Researchers have developed tricyclic compounds incorporating the pyrrolo[3,4-c]pyridine scaffold that exhibit low micromolar inhibitory potency and good selectivity.[2]

Antimycobacterial and Anticancer Applications

The versatility of the pyrrolo[3,4-c]pyridine core is further highlighted by its application in the development of antimycobacterial and anticancer agents. Pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized as inhibitors of the InhA enzyme in Mycobacterium tuberculosis.[2] In the realm of oncology, drugs containing a pyrrolopyridine scaffold, such as Vemurafenib, are used in anticancer therapy.[2]

Table 1: Selected Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives

Biological ActivityTarget/MechanismExample Derivative ClassReference
Analgesic & SedativeCentral Nervous SystemN-substituted piperazinalkyl derivatives of 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione[2]
Antiviral (HIV-1)HIV-1 Integrase InhibitionTricyclic N-benzyl-7-hydroxy-pyrrolo[3,4-c]pyridine-1,3,6-triones[2]
AntimycobacterialInhA Enzyme InhibitionPyrrolo[3,4-c]pyridine-3-one derivatives[2]
AnticancerKinase InhibitionGeneral Pyrrolopyridine Scaffold[2]
AntidiabeticAldose Reductase Inhibition6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acids[2]

Future Perspectives and Conclusion

The journey of the pyrrolo[3,4-c]pyridine core from a synthetically challenging heterocycle to a privileged scaffold in medicinal chemistry underscores the relentless innovation in organic synthesis and drug discovery. The development of efficient and diverse synthetic methodologies has unlocked the vast chemical space around this core, enabling the exploration of its therapeutic potential across a wide spectrum of diseases.

Future research in this area will likely focus on the development of even more sophisticated and stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational chemistry to guide the design of next-generation pyrrolo[3,4-c]pyridine-based therapeutics. The rich history and proven track record of this remarkable scaffold ensure its continued prominence in the ongoing quest for novel and effective medicines.

Pyrrolo_Pyridine_Applications

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Kayukova, E. S., et al. (2022). The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. RSC Advances, 12(52), 33895-33903. [Link]

  • Gummadi, S. B., et al. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry, 11, 1265351. [Link]

  • Fryer, R. I., & Sternbach, L. H. (1961). Pyrrolopyridines. IV. Synthesis of Possible Intermediates. The Journal of Organic Chemistry, 26(1), 242-246. [Link]

  • Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(5), 518-520. [Link]

  • Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco, 45(5), 489-497. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (n.d.). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. [Link]

  • Ferreira, R. J., et al. (2024). Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. ChemMedChem, e202400225. [Link]

  • Reddy, T. S., et al. (2014). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(5), 1085-1092. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. [Link]

  • Motati, D. R., et al. (2021). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 21(23), 2056-2081. [Link]

  • Wen, L. R., & Li, M. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. [Link]

  • Synthesis of pyrrolopyridines and fused pyrimidines. (n.d.). ResearchGate. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(5), 537-554. [Link]

  • Veselov, M. S., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 23(4), 1011-1019. [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). ResearchGate. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298108. [Link]

Sources

Foundational

Pyrrolopyridine Derivatives: A Strategic Guide to Unlocking Novel Therapeutic Targets

This technical guide provides an in-depth exploration of the therapeutic potential of pyrrolopyridine derivatives. We will dissect the core molecular features that make this scaffold a privileged structure in drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the therapeutic potential of pyrrolopyridine derivatives. We will dissect the core molecular features that make this scaffold a privileged structure in drug discovery and illuminate the key signaling pathways and molecular targets amenable to modulation by these versatile compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of pyrrolopyridines in their therapeutic programs.

The Pyrrolopyridine Scaffold: A Privileged Framework in Medicinal Chemistry

The pyrrolopyridine core, an isomeric fusion of a pyrrole and a pyridine ring, represents a cornerstone in modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and clinical candidates stems from a unique combination of structural and physicochemical properties. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole NH group can serve as a hydrogen bond donor. This duality, coupled with the planar, aromatic nature of the bicyclic system, allows for diverse, high-affinity interactions with a multitude of biological targets. Furthermore, the scaffold's multiple sites for substitution offer a rich chemical space for optimizing potency, selectivity, and pharmacokinetic profiles.

Key Therapeutic Targets and Mechanisms of Action

Our analysis of the current landscape reveals several high-impact therapeutic areas where pyrrolopyridine derivatives have demonstrated significant promise. We will now explore these targets in detail, elucidating the underlying mechanisms and providing validated experimental approaches for their investigation.

Kinase Inhibition: A Dominant Paradigm

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrrolopyridine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.

2.1.1. Janus Kinases (JAKs): Targeting Immuno-Inflammatory Disorders

The JAK-STAT signaling pathway is central to the immune response, transmitting signals from cytokine and growth factor receptors to the nucleus to regulate gene expression. Hyperactivation of this pathway is implicated in a range of autoimmune and inflammatory conditions, including rheumatoid arthritis and myelofibrosis.

  • Mechanism of Action: Pyrrolopyridine-based JAK inhibitors, such as Tofacitinib (Xeljanz®), function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of downstream signaling effectively dampens the inflammatory cascade.

Signaling Pathway: JAK-STAT Inhibition by Pyrrolopyridine Derivatives

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pyrrolo Pyrrolopyridine Inhibitor Pyrrolo->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene

Caption: Inhibition of the JAK-STAT pathway by a pyrrolopyridine derivative.

Experimental Protocol: In Vitro JAK Kinase Assay

This protocol outlines a common method for determining the inhibitory activity of a pyrrolopyridine compound against a specific JAK isoform.

  • Reagents and Materials:

    • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2)

    • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

    • ATP (Adenosine triphosphate)

    • Pyrrolopyridine test compound (solubilized in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of the pyrrolopyridine compound in DMSO.

    • Add 50 nL of the compound solution to the wells of the 384-well plate.

    • Add 5 µL of a solution containing the JAK enzyme and the substrate peptide in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Data Presentation: Representative IC50 Values for a Pyrrolopyridine JAK Inhibitor

KinaseIC50 (nM)
JAK15.2
JAK23.8
JAK3105.7
TYK298.4

This data is illustrative and will vary depending on the specific compound.

Bruton's Tyrosine Kinase (BTK): A Key Target in B-Cell Malignancies

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of the BCR pathway is a driver of various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

  • Mechanism of Action: Covalent pyrrolopyridine-based BTK inhibitors form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK. This permanent inactivation of the enzyme effectively shuts down BCR signaling, leading to apoptosis of the malignant B-cells.

Experimental Workflow: Covalent BTK Inhibitor Characterization

BTK_Workflow Start Pyrrolopyridine Covalent Inhibitor Assay1 Biochemical Assay (IC50 Determination) Start->Assay1 Assay2 Cell-based Assay (p-BTK Western Blot) Start->Assay2 Assay3 Intact Cell Mass Spec (Target Engagement) Start->Assay3 Outcome1 Potency Assay1->Outcome1 Outcome2 Cellular Activity Assay2->Outcome2 Outcome3 Covalent Binding Assay3->Outcome3

Caption: Workflow for characterizing a covalent pyrrolopyridine BTK inhibitor.

Bromodomain and Extra-Terminal Domain (BET) Proteins: Epigenetic Regulation

BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, thereby regulating gene transcription. Their inhibition has emerged as a promising therapeutic strategy in oncology and inflammation.

  • Mechanism of Action: Pyrrolopyridine derivatives can be designed to mimic the acetylated lysine side chain, enabling them to bind to the bromodomain pocket of BET proteins. This competitive binding displaces the BET protein from chromatin, leading to the downregulation of key oncogenes like MYC.

Experimental Protocol: AlphaScreen Assay for BET Bromodomain Binding

  • Reagents and Materials:

    • Recombinant human BET bromodomain (e.g., BRD4(1)) with a His-tag

    • Biotinylated histone peptide containing an acetylated lysine

    • Streptavidin-coated Donor beads

    • Nickel chelate Acceptor beads

    • Pyrrolopyridine test compound

    • Assay buffer

    • 384-well ProxiPlate

  • Procedure:

    • Add the pyrrolopyridine compound, His-tagged BRD4(1), and the biotinylated histone peptide to the wells of the ProxiPlate.

    • Incubate for 30 minutes at room temperature.

    • Add the Streptavidin-coated Donor beads and Nickel chelate Acceptor beads.

    • Incubate for 1 hour in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

    • In the absence of an inhibitor, the binding of BRD4(1) to the histone peptide brings the Donor and Acceptor beads into proximity, generating a luminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.

    • Calculate the IC50 value from the dose-response curve.

Future Directions and Emerging Targets

The versatility of the pyrrolopyridine scaffold continues to inspire the exploration of novel therapeutic targets. Emerging areas of interest include:

  • G-Protein Coupled Receptors (GPCRs): The structural features of pyrrolopyridines are well-suited for interaction with the transmembrane domains of GPCRs, opening up possibilities for modulating a wide range of physiological processes.

  • Enzymes in Metabolic Pathways: Targeting enzymes involved in disease-specific metabolic pathways is a rapidly growing field. The pyrrolopyridine core can serve as a starting point for the development of inhibitors for targets such as indoleamine 2,3-dioxygenase 1 (IDO1).

  • Protein-Protein Interactions (PPIs): While challenging, the development of small molecule inhibitors of PPIs holds immense therapeutic promise. The extended and rigid nature of some pyrrolopyridine derivatives may provide a suitable framework for disrupting these interactions.

Conclusion

The pyrrolopyridine scaffold has firmly established itself as a privileged structure in drug discovery, with a proven track record in the development of kinase inhibitors. The ongoing exploration of this versatile core against a backdrop of expanding biological targets, including epigenetic modulators and GPCRs, ensures that pyrrolopyridine derivatives will remain at the forefront of therapeutic innovation for years to come. The experimental strategies outlined in this guide provide a robust framework for the identification and validation of the next generation of pyrrolopyridine-based therapeutics.

References

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Immunity: A Comprehensive Review. Nature Reviews Immunology, 17(11), 637–650. [Link]

  • Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms and consequences of Jak-STAT signaling in the immune system. Nature Immunology, 18(4), 374–384. [Link]

  • Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Chang, Y., ... & Morris, J. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of medicinal chemistry, 53(24), 8468-8484. [Link]

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton’s tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219–232. [Link]

  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Dalrymple, S. A. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]

  • Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., ... & Knapp, S. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. [Link]

Exploratory

In Silico Prediction of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride Activity: A Technical Guide for Drug Development Professionals

Abstract The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including but not limited to, antican...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The hydrochloride salt of this core structure enhances its solubility, making it a particularly attractive starting point for drug discovery campaigns. This in-depth technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride and its analogs. As a self-validating system, this guide is designed to equip researchers, scientists, and drug development professionals with the theoretical underpinnings and practical methodologies to accelerate the identification of promising lead compounds. We will delve into the core computational techniques of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling, grounded in the principles of scientific integrity and causality.

Introduction: The Therapeutic Potential of the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Scaffold

The pyrrolopyridine nucleus, an isostere of purine, is a key component in numerous biologically active molecules.[1] Its structural similarity to adenine allows for competitive binding to the ATP-binding sites of various enzymes, particularly kinases, which are pivotal in cellular signaling pathways.[4][5] The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine core, in particular, has been identified in compounds with a range of therapeutic applications. The hydrochloride form of this molecule, with the chemical formula C7H9ClN2, is well-documented for its chemical and physical properties.[6]

This guide will navigate the computational workflow for predicting the activity of novel derivatives based on this scaffold, providing a robust framework for hypothesis-driven drug design.

The In Silico Drug Discovery Workflow: A Strategic Overview

Modern drug discovery leverages computational methods to de-risk and expedite the identification of viable drug candidates.[7][8] The in silico workflow is an iterative and self-validating process that enhances the efficiency of experimental screening.

cluster_0 Computational Prediction Pipeline Data Collection Data Collection QSAR Modeling QSAR Modeling Data Collection->QSAR Modeling Structure-Activity Data Molecular Docking Molecular Docking Data Collection->Molecular Docking Target Structure Model Validation Model Validation QSAR Modeling->Model Validation Virtual Screening Virtual Screening QSAR Modeling->Virtual Screening Predictive Models Pharmacophore Modeling Pharmacophore Modeling Molecular Docking->Pharmacophore Modeling Binding Poses Molecular Docking->Model Validation Pharmacophore Modeling->Model Validation Pharmacophore Modeling->Virtual Screening 3D Queries Hit Identification Hit Identification Virtual Screening->Hit Identification Prioritized Candidates

Caption: A high-level overview of the in silico drug discovery workflow.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[9][10] This methodology is instrumental in predicting the potency of novel analogs and identifying key structural features that govern their therapeutic effects.

Rationale and Causality in QSAR

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride scaffold and correlating these changes with observed activity, we can build predictive models to guide further synthesis and testing.

Detailed Protocol for QSAR Model Development

A robust QSAR workflow is essential for generating reliable predictive models.[9][11]

Step 1: Data Curation

  • Objective: Assemble a high-quality dataset of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine derivatives with experimentally determined biological activities (e.g., IC50, EC50).

  • Procedure:

    • Collect data from reputable literature and databases.

    • Standardize chemical structures and convert biological activity data to a consistent logarithmic scale (e.g., pIC50).

    • Ensure data consistency and remove duplicates.

Step 2: Molecular Descriptor Calculation

  • Objective: Numerically represent the structural and physicochemical properties of the molecules.

  • Procedure:

    • Use software to calculate a wide range of descriptors, including 2D (e.g., topological indices, molecular weight) and 3D (e.g., molecular shape, electronic properties) descriptors.

Step 3: Dataset Splitting

  • Objective: Divide the dataset into training and test sets for model building and validation, respectively.

  • Procedure:

    • Typically, an 80:20 or 70:30 ratio is used for the training and test sets.

    • Employ a random or structure-based selection method to ensure both sets are representative of the chemical space.

Step 4: Model Generation and Validation

  • Objective: Develop a statistically sound QSAR model and rigorously assess its predictive power.

  • Procedure:

    • Utilize statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build the model.[12]

    • Perform internal validation using techniques like leave-one-out cross-validation (q²).[13][14]

    • Conduct external validation by predicting the activities of the test set compounds.[15][16]

Data Presentation: QSAR Model Performance Metrics
Validation Parameter Symbol Acceptable Value Interpretation
Coefficient of Determination> 0.6Goodness of fit of the model to the training data.
Cross-validated R²> 0.5Robustness and internal predictive ability of the model.[13]
Predictive R² for Test SetR²_pred> 0.5Predictive power of the model for external data.[16]

Molecular Docking: Elucidating Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a macromolecular target.[17][18] This technique is invaluable for understanding the structural basis of activity and for virtual screening of compound libraries.

The Rationale of Target-Based Drug Design

Given that pyrrolopyridine derivatives are known to inhibit kinases, we can use the three-dimensional structures of these enzymes to guide the design of potent and selective inhibitors.[1][4] For this guide, we will consider Epidermal Growth Factor Receptor (EGFR) as an exemplary target, as it is frequently implicated in various cancers and is a known target for similar heterocyclic compounds.[19][20]

Detailed Protocol for Molecular Docking

The following protocol outlines a typical molecular docking workflow using widely available software.[17][21][22][23]

Step 1: Preparation of the Receptor and Ligand

  • Objective: Prepare the 3D structures of the target protein (e.g., EGFR) and the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride derivative for docking.

  • Procedure:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the ligand and optimize its geometry.

Step 2: Grid Generation

  • Objective: Define the binding site on the receptor where the docking simulation will be performed.

  • Procedure:

    • Identify the active site of the protein, often guided by the position of a co-crystallized ligand.

    • Define a grid box that encompasses the active site.

Step 3: Docking Simulation

  • Objective: Predict the binding poses and affinities of the ligand within the receptor's active site.

  • Procedure:

    • Use a docking algorithm (e.g., AutoDock Vina) to explore different conformations and orientations of the ligand.

    • The program will score the poses based on a scoring function that estimates the binding free energy.

Step 4: Analysis of Results

  • Objective: Evaluate the docking results to identify the most likely binding mode and prioritize compounds.

  • Procedure:

    • Analyze the predicted binding energies (lower values indicate stronger binding).

    • Visualize the top-ranked poses to examine key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Data Presentation: Example Docking Results
Compound Target Binding Energy (kcal/mol) Key Interacting Residues
Derivative AEGFR-9.2Met793, Leu718, Gly796
Derivative BEGFR-8.5Cys797, Thr790, Asp855
Derivative CEGFR-7.1Leu844, Ala743, Val726

Pharmacophore Modeling: Identifying Essential Chemical Features

Pharmacophore modeling identifies the spatial arrangement of essential chemical features that a molecule must possess to interact with a specific biological target.[24][25][26][27]

The Logic of Feature-Based Screening

A pharmacophore model serves as a 3D query for virtual screening, enabling the rapid identification of diverse chemical scaffolds that are likely to be active.[27] This approach is particularly useful when a crystal structure of the target is unavailable (ligand-based) or can be used in conjunction with a known structure (structure-based).

Detailed Protocol for Pharmacophore Model Generation

Step 1: Feature Identification

  • Objective: Define the key chemical features responsible for biological activity.

  • Procedure (Structure-Based):

    • Analyze the interactions between a known active ligand and the target protein from a crystal structure or docking pose.

    • Identify features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups.[24]

Step 2: Model Generation

  • Objective: Create a 3D representation of the identified pharmacophoric features.

  • Procedure:

    • Use software to generate a pharmacophore model with defined feature types and spatial constraints.

Step 3: Model Validation

  • Objective: Ensure the pharmacophore model can distinguish between active and inactive compounds.

  • Procedure:

    • Screen a database of known active and inactive compounds against the model.

    • A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.

Step 4: Virtual Screening

  • Objective: Use the validated pharmacophore model to screen large compound libraries for potential hits.

  • Procedure:

    • Screen a 3D database of compounds against the pharmacophore query.

    • Compounds that match the pharmacophore features are considered hits.

cluster_0 Pharmacophore Model HBD H-Bond Donor HBA H-Bond Acceptor HBD->HBA 3.5 Å HY Hydrophobic HBA->HY 4.2 Å AR Aromatic HY->AR 5.0 Å AR->HBD 6.1 Å

Caption: An example of a 3D pharmacophore model with key features.

Model Validation: Ensuring Trustworthiness and Predictive Accuracy

The validation of in silico models is a critical step to ensure their reliability and predictive power.[13][28] A thoroughly validated model provides confidence in its predictions and is a cornerstone of a self-validating research framework.

  • Internal Validation: Assesses the robustness of the model using the training data.[13]

  • External Validation: Evaluates the predictive performance of the model on an independent set of data.[15][16]

  • Y-Randomization: A method to check for chance correlations in QSAR models. The biological activity data is shuffled randomly, and a new model is built. A valid model should have a significantly lower R² and q² for the randomized data.[14]

Conclusion and Future Directions

The in silico methodologies outlined in this guide provide a powerful and integrated approach to predicting the biological activity of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride derivatives. By combining QSAR, molecular docking, and pharmacophore modeling, researchers can gain deep insights into structure-activity relationships, elucidate binding mechanisms, and efficiently identify promising lead candidates for further experimental validation. The iterative nature of this computational workflow, with its emphasis on rigorous validation, ensures a high degree of scientific integrity and accelerates the journey from concept to clinic.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Pharma.Tips. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available at: [Link]

  • Basicmedical Key. (2016). Validation of QSAR Models. Available at: [Link]

  • Pharma.Tips. (2025). How to Use Pharmacophore Modeling in Drug Discovery. Available at: [Link]

  • PubMed. (2013). On the development and validation of QSAR models. Available at: [Link]

  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Available at: [Link]

  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Available at: [Link]

  • SciSpace. (n.d.). Basic validation procedures for regression models in QSAR and QSPR studies. Available at: [Link]

  • YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. Available at: [Link]

  • Oxford Academic. (2018). Important considerations for the validation of QSAR models for in vitro mutagenicity. Available at: [Link]

  • National Institutes of Health. (n.d.). On Two Novel Parameters for Validation of Predictive QSAR Models. Available at: [Link]

  • National Institutes of Health. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available at: [Link]

  • YouTube. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

  • Bentham Science. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Available at: [Link]

  • Patsnap. (2025). What is in silico drug discovery?. Available at: [Link]

  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. Available at: [Link]

  • PubMed. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Available at: [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Available at: [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Available at: [Link]

  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (2025). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. Available at: [Link]

  • PubMed. (2016). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). Available at: [Link]

  • National Institutes of Health. (n.d.). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. Available at: [Link]

  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Available at: [Link]

  • National Institutes of Health. (n.d.). Computational/in silico methods in drug target and lead prediction. Available at: [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). Available at: [Link]

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  • National Institutes of Health. (n.d.). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Available at: [Link]

  • PubMed. (n.d.). New pyridine derivatives as potential antimicrobial agents. Available at: [Link]

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Sources

Foundational

Fragment-Based Drug Discovery with the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Core: An In-depth Technical Guide

Introduction: The Power of Fragments and the Promise of a Privileged Scaffold Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Promise of a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening collections of low molecular weight compounds (typically < 300 Da), FBDD explores chemical space more efficiently, often yielding higher quality starting points for optimization.[2] These "fragments" may exhibit weak binding affinity, but their interactions with the target protein are often highly efficient in terms of binding energy per atom.[3] This guide provides a technical overview of an FBDD campaign centered around the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine core, a privileged scaffold in medicinal chemistry known for its presence in a variety of biologically active molecules.[4] While a specific FBDD campaign for this exact core is not extensively documented in publicly available literature, its structural and physicochemical properties make it an exemplary candidate for such an approach. This guide will, therefore, serve as a practical and scientifically grounded roadmap for researchers embarking on FBDD projects with similar heterocyclic scaffolds.

The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine scaffold offers several advantages for FBDD. Its bicyclic nature provides a rigid framework, reducing the entropic penalty upon binding. The presence of both hydrogen bond donors and acceptors, along with a tunable aromatic system, allows for a variety of interactions with a target protein. Furthermore, the scaffold is synthetically tractable, with established routes for the introduction of diverse substituents, a critical feature for the subsequent fragment-to-lead optimization phase.[5]

I. Crafting the Fragment Library: The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Collection

The foundation of any successful FBDD campaign is a high-quality fragment library. For our target scaffold, the library design will adhere to the widely accepted "Rule of Three" to ensure fragment-like properties.[2]

Table 1: Physicochemical Properties of the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Core and Exemplar Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPHydrogen Bond DonorsHydrogen Bond Acceptors
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridineC7H8N2120.15-0.212
5-fluoro-2,3-Dihydro-1H-pyrrolo[3,4-c]pyridineC7H7FN2138.140.112
2-methyl-2,3-Dihydro-1H-pyrrolo[3,4-c]pyridineC8H10N2134.180.302
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-oneC7H6N2O134.13-0.512

Data for the core scaffold was obtained from PubChem.[6] Properties for derivatives are estimated.

The synthesis of a focused library around this core would involve functionalizing the scaffold at key positions to explore different interaction vectors. For instance, substitution on the pyridine ring can modulate electronic properties and provide handles for further chemical elaboration, while modifications on the pyrrolidine nitrogen can introduce diversity and alter solubility.[7]

II. The Screening Cascade: Identifying Binding Fragments

Given the weak binding affinities typical of fragments, highly sensitive biophysical techniques are required for screening.[8] A multi-pronged approach, employing orthogonal methods, is crucial for hit validation and minimizing false positives.[9]

Caption: A generalized workflow for a fragment-based drug discovery campaign.

A. Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor chip in real-time.[10] It is highly sensitive and provides kinetic information (association and dissociation rates).

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein to the desired density (typically 5,000-10,000 Resonance Units, RU) via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.[11]

  • Fragment Screening:

    • Prepare a stock solution of the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine fragment library in 100% DMSO.

    • Dilute the fragments into the running buffer (e.g., HBS-EP+) to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-5%).

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.[12]

  • Data Analysis:

    • Reference-subtract the sensorgrams (target flow cell - reference flow cell).

    • Identify fragments that show a specific binding response.

    • Hits are typically defined as fragments that produce a response significantly above the noise level.

B. Hit Validation and Characterization: NMR Spectroscopy and X-ray Crystallography

Fragments identified in the primary screen must be validated using orthogonal techniques to confirm their binding and elucidate their binding mode.

NMR is a powerful tool for detecting weak binding interactions.[13] Both protein-observed and ligand-observed methods can be employed.

  • Protein Preparation:

    • Express and purify ¹⁵N-isotopically labeled target protein.

    • Prepare a solution of the labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5).

  • Screening:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add a small aliquot of a concentrated stock solution of the fragment hit to the protein sample.

    • Acquire another ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Compare the two spectra. Binding is indicated by chemical shift perturbations (CSPs) or significant line broadening of specific amide proton signals in the protein spectrum.

    • The residues exhibiting CSPs can map the binding site on the protein surface.[14]

X-ray crystallography provides high-resolution structural information about the protein-fragment complex, revealing the precise binding mode and key interactions.[15]

  • Protein Crystallization:

    • Obtain high-quality crystals of the target protein. Crystals should be robust and diffract to a high resolution (<2.5 Å).[16]

  • Fragment Soaking:

    • Prepare a solution of the fragment hit in a cryo-protectant solution compatible with the protein crystals.

    • Soak the protein crystals in the fragment solution for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Analyze the electron density maps to identify the bound fragment and its interactions with the protein.[17]

Screening_Cascade Start Fragment Library SPR Primary Screen (SPR) Start->SPR NMR Orthogonal Screen 1 (NMR) SPR->NMR Initial Hits XRay Orthogonal Screen 2 (X-ray) NMR->XRay Confirmed Binders Validated_Hits Validated Hits XRay->Validated_Hits Structurally Characterized Hits

Caption: The sequential process of screening and validating fragment hits.

III. From Fragment to Lead: Structure-Guided Optimization

Once a fragment hit, such as a derivative of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine, is validated and its binding mode is understood, the process of fragment-to-lead optimization begins.[18] This involves iteratively modifying the fragment to improve its affinity and drug-like properties.

A. Key Optimization Strategies
  • Fragment Growing: Adding functional groups to the fragment to make additional interactions with the protein.[19] The synthetic tractability of the pyrrolopyridine core is a significant advantage here.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together to create a single, more potent molecule.[20]

  • Fragment Merging: If two fragments bind in overlapping sites, a new molecule can be designed that incorporates features of both.[20]

B. Structure-Activity Relationship (SAR) and Ligand Efficiency

Throughout the optimization process, it is crucial to establish a clear Structure-Activity Relationship (SAR).[21] This involves systematically modifying the lead compound and assessing the impact on its biological activity. Metrics such as Ligand Efficiency (LE) are used to track the quality of the optimization, ensuring that increases in potency are not achieved at the expense of excessive increases in molecular weight or lipophilicity.[22]

Ligand Efficiency (LE) = -RTln(Kd) / N

Where:

  • R is the gas constant

  • T is the absolute temperature

  • Kd is the dissociation constant

  • N is the number of non-hydrogen atoms

A high LE value indicates that the molecule is making efficient use of its atoms to achieve its binding affinity.[23]

Conclusion

The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine scaffold represents a promising starting point for a fragment-based drug discovery campaign. By leveraging a carefully designed fragment library, a robust screening cascade of SPR, NMR, and X-ray crystallography, and a structure-guided optimization strategy, it is possible to develop potent and selective lead compounds. This guide has outlined the key technical considerations and experimental protocols necessary for such an endeavor, providing a framework for researchers to apply to this and other privileged scaffolds in the pursuit of novel therapeutics.

References

Sources

Exploratory

A Senior Application Scientist's Guide to 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride: Sourcing, Synthesis, and Application

Abstract This technical guide provides an in-depth analysis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, a heterocyclic intermediate of significant interest in modern medicinal chemistry. Designed for research...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, a heterocyclic intermediate of significant interest in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document details the compound's commercial availability, outlines robust synthesis protocols, and explores its critical applications, particularly as a scaffold for developing novel therapeutics. By integrating practical methodologies with mechanistic insights, this guide serves as a comprehensive resource for leveraging this valuable chemical entity in research and development projects.

Introduction to the Pyrrolo[3,4-c]pyridine Scaffold

The fusion of pyrrole and pyridine rings gives rise to a class of compounds known as pyrrolopyridines. These scaffolds are privileged structures in drug discovery, as they are present in a wide array of biologically active molecules. The specific isomer, 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine, often referred to as 6-aza-isoindoline, has emerged as a crucial building block. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, making it an ideal starting point for designing ligands that target specific protein binding pockets.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][3] This guide focuses specifically on the hydrochloride salt of the dihydro-pyrrolo[3,4-c]pyridine core, providing the necessary technical information to source, synthesize, and strategically apply it in a drug discovery context.

Physicochemical Properties and Identification

Accurate identification is paramount when working with isomeric structures. The properties below distinguish 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride from its constitutional isomers (e.g., pyrrolo[3,2-c] or pyrrolo[2,3-c] derivatives).

PropertyDataReference(s)
IUPAC Name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride[4]
Structure Chemical Structure
CAS Number 651558-58-6 (Hydrochloride Salt) 496-13-9 (Free Base)[4][5]
Molecular Formula C₇H₉ClN₂[4]
Molecular Weight 156.61 g/mol [4]
Physical Form Solid[6]
Key Characteristics The material is known to be hygroscopic.[7][8]
Storage Conditions Store at room temperature, sealed in a dry, well-ventilated place.[6][7]

Commercial Availability and Procurement

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is available from several chemical suppliers specializing in research chemicals and building blocks. When procuring this material, it is crucial to confirm the CAS number to ensure the correct isomer and salt form are being ordered. Purity levels are typically suitable for research and development purposes, but verification by analytical methods upon receipt is always best practice.

Representative SupplierProduct Number (Example)Typical PurityReference(s)
Advanced ChemBlocksM15469>97%[9]
2a biotech2A-011106Not specified[10]
ChemNet(Varies by Manufacturer)Not specified[11]
Ambeed, Inc. (via Sigma-Aldrich)AMBH2D6F8B18 (Isomer)95%[6]

Note: The table lists representative suppliers and does not constitute an endorsement. Availability and product codes are subject to change.

Synthesis Methodologies: A Practical Guide

While commercially available, in-house synthesis may be required for scale-up or derivatization. The following protocol, adapted from patent literature, provides a reliable route to the target compound.[1]

Protocol: Synthesis from Furo[3,4-c]pyridine-1,3-dione

This synthetic pathway involves three key transformations: lactamization, reduction, and salification. The choice of reagents is critical for achieving high yield and purity.

Step 1: Lactamization of Furo[3,4-c]pyridine-1,3-dione

  • Rationale: This step converts the anhydride starting material into a lactam, introducing the necessary nitrogen atom into the five-membered ring.

  • Procedure:

    • Suspend furo[3,4-c]pyridine-1,3-dione in an appropriate solvent (e.g., acetic acid).

    • Add an ammonia source (e.g., ammonium acetate).

    • Heat the mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and collect the precipitated product, pyrrolo[3,4-c]pyridine-1,3-dione, by filtration.

Step 2: Reduction of Pyrrolo[3,4-c]pyridine-1,3-dione

  • Rationale: A strong reducing agent is required to reduce the two carbonyl groups of the lactam to methylenes, forming the desired dihydro-pyrrolo[3,4-c]pyridine core. Lithium aluminum hydride (LAH) is a common and effective choice for this transformation.

  • Procedure:

    • Carefully add the lactam product from Step 1 in portions to a suspension of LAH in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction at room temperature or with gentle heating to drive the reaction to completion.

    • Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting solids and extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate under reduced pressure to yield the free base, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.

Step 3: Salification to Form the Hydrochloride Salt

  • Rationale: Converting the free base to its hydrochloride salt enhances stability, improves handling characteristics (e.g., crystallinity), and increases aqueous solubility, which is often desirable for biological assays.

  • Procedure:

    • Dissolve the free base from Step 2 in a suitable solvent, such as methanol or diethyl ether.[1]

    • Cool the solution in an ice bath (0 °C).

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent (e.g., HCl in isopropanol) until the solution is saturated or precipitation is complete.[1]

    • Stir the mixture for several hours.

    • Collect the resulting precipitate, 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, by filtration, wash with a cold solvent, and dry under vacuum.[1]

G cluster_0 Synthesis Workflow A Furo[3,4-c]pyridine-1,3-dione (Starting Material) B Pyrrolo[3,4-c]pyridine-1,3-dione (Lactam) A->B Step 1: Lactamization (e.g., NH4OAc, Acetic Acid) C 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (Free Base) B->C Step 2: Reduction (e.g., LiAlH4, THF) D 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine HCl (Final Product) C->D Step 3: Salification (Dry HCl) TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (Negative Regulator) TCR->HPK1 activates Downstream Downstream Signaling (e.g., SLP-76, AP-1) HPK1->Downstream phosphorylates & INHIBITS Activation T-Cell Proliferation & Cytokine Release Downstream->Activation promotes Inhibitor Pyrrolo[3,4-c]pyridine -based Inhibitor Inhibitor->HPK1 BLOCKS

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a valuable framework for the development of novel therapeutics targeting diseases of the nervous and immune systems, as well as infectious diseases and cancer.[1][2] This guide provides detailed application notes and protocols for the synthesis of novel derivatives starting from the commercially available 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride. The methodologies are designed to be robust and adaptable, enabling researchers to generate diverse libraries of compounds for screening and lead optimization.

Core Concepts and Strategic Considerations

The synthetic utility of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride lies in the reactivity of the secondary amine within the pyrrolidine ring. This nitrogen atom serves as a primary handle for a variety of chemical transformations, including N-alkylation, N-acylation, and participation in more complex cross-coupling reactions. It is important to note that as the starting material is a hydrochloride salt, a preliminary deprotonation step to generate the free base is typically required for most subsequent reactions.

Liberation of the Free Base

The initial and critical step in utilizing 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is the neutralization of the salt to yield the free secondary amine. This is crucial as the protonated form is unreactive as a nucleophile. A standard aqueous workup with a suitable base is generally sufficient.

Protocol 1: Preparation of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (Free Base)

  • Materials:

    • 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, separatory funnel, rotary evaporator

  • Procedure:

    • Dissolve the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride in a minimal amount of water.

    • Transfer the aqueous solution to a separatory funnel.

    • Slowly add a saturated aqueous solution of NaHCO₃ or 1 M NaOH while gently swirling. Continue addition until the aqueous layer is basic (test with pH paper, pH > 8).

    • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as an oil or low-melting solid. The free base is typically used immediately in the next step without further purification.

N-Functionalization Strategies

The secondary amine of the pyrrolidine ring is a versatile nucleophile, readily undergoing reactions with various electrophiles.

N-Alkylation

N-alkylation introduces alkyl, benzyl, or other substituted carbon-based groups onto the nitrogen atom, allowing for the exploration of steric and electronic effects on biological activity.

Causality Behind Experimental Choices: The choice of base is critical to deprotonate the secondary amine, enhancing its nucleophilicity. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to avoid competition with the substrate. The solvent should be inert and capable of dissolving both the substrate and the reagents. Acetonitrile (MeCN) or dimethylformamide (DMF) are common choices.

Protocol 2: General Procedure for N-Alkylation

  • Materials:

    • 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (free base from Protocol 1)

    • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 - 1.5 equivalents)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

    • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard reaction glassware

  • Procedure:

    • Dissolve the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (1 equivalent) in anhydrous MeCN or DMF in a flame-dried flask under an inert atmosphere.

    • Add TEA or DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.

    • Add the alkyl halide (1.1 - 1.5 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Table 1: Representative N-Alkylation Reactions

Alkylating AgentBaseSolventConditionsExpected Product
Benzyl bromideTEAMeCN60 °C, 6h2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
IodomethaneDIPEADMFRoom Temp, 12h2-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Ethyl bromoacetateTEAMeCN50 °C, 8hEthyl 2-(1,3-dihydro-pyrrolo[3,4-c]pyridin-2-yl)acetate
N-Acylation

N-acylation introduces an acyl group, forming an amide linkage. This modification is widely used in drug design to alter polarity, introduce hydrogen bonding capabilities, and modulate metabolic stability.

Causality Behind Experimental Choices: Acyl chlorides and anhydrides are highly reactive electrophiles. The reaction is typically rapid and often exothermic. An organic base is used to scavenge the HCl or carboxylic acid byproduct. The reaction is usually performed at low temperatures (0 °C to room temperature) to control reactivity and minimize side reactions.

Protocol 3: General Procedure for N-Acylation

  • Materials:

    • 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (free base from Protocol 1)

    • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 equivalents)

    • Triethylamine (TEA) or Pyridine (as base and/or solvent)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (1 equivalent) and TEA or pyridine (1.5-2 equivalents) in anhydrous DCM or THF in a flame-dried flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride or anhydride (1.1 - 1.2 equivalents) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Table 2: Representative N-Acylation Reactions

Acylating AgentBaseSolventConditionsExpected Product
Acetyl chlorideTEADCM0 °C to RT, 2h1-(1,3-Dihydro-pyrrolo[3,4-c]pyridin-2-yl)ethanone
Benzoyl chloridePyridineDCM0 °C to RT, 3h(1,3-Dihydro-pyrrolo[3,4-c]pyridin-2-yl)(phenyl)methanone

Advanced Derivatization via Cross-Coupling Reactions

For further diversification, the pyridine ring of the scaffold can be functionalized. This typically requires a pre-functionalized starting material (e.g., a halogenated derivative) that can participate in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents onto the pyridine ring.[3] This requires a halogenated (typically bromo or iodo) pyrrolo[3,4-c]pyridine derivative.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for efficient coupling.[4] For heteroaromatic systems, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrrolo[3,4-c]pyridine

  • Materials:

    • Halogenated 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative (e.g., 6-bromo-2-protected-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine) (1 equivalent)

    • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a reaction vessel, combine the halogenated pyrrolo[3,4-c]pyridine (1 equivalent), boronic acid/ester (1.2 - 1.5 equivalents), palladium catalyst (2-5 mol%), and base (2-3 equivalents).

    • Purge the vessel with an inert gas for 10-15 minutes.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines at a halogenated position on the pyridine ring.[5]

Causality Behind Experimental Choices: This reaction is highly dependent on the choice of palladium catalyst and a sterically hindered phosphine ligand.[5] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Anhydrous, non-polar aprotic solvents like toluene or dioxane are used under strictly inert conditions to prevent catalyst deactivation.

Protocol 5: General Procedure for Buchwald-Hartwig Amination of a Halogenated Pyrrolo[3,4-c]pyridine

  • Materials:

    • Halogenated 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative (e.g., 6-chloro-2-protected-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine) (1 equivalent)

    • Amine (1.2 - 1.5 equivalents)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos) (2-6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 - 2 equivalents)

    • Anhydrous toluene or 1,4-dioxane

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, phosphine ligand, and NaOtBu.

    • Add the halogenated pyrrolo[3,4-c]pyridine and the amine.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

G start 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride free_base 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (Free Base) start->free_base Base (e.g., NaHCO₃) DCM or EtOAc/H₂O n_alkylated N-Alkylated Derivative free_base->n_alkylated R-X, Base (e.g., TEA) MeCN or DMF n_acylated N-Acylated Derivative free_base->n_acylated RCOCl or (RCO)₂O, Base DCM or THF G start Halogenated 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine suzuki_product Aryl/Heteroaryl Substituted Derivative start->suzuki_product R-B(OH)₂, Pd Catalyst Base, Solvent buchwald_product Amino Substituted Derivative start->buchwald_product R₂NH, Pd Catalyst, Ligand Base, Solvent

Caption: Cross-coupling strategies for the derivatization of the pyridine ring.

Conclusion

The protocols outlined in this guide provide a robust starting point for the synthesis of a diverse range of novel derivatives based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. By leveraging these fundamental transformations, researchers can efficiently generate compound libraries for biological evaluation, ultimately accelerating the drug discovery and development process. Careful optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Thompson, A. E., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(10), 1867–1870. [Link]

Sources

Application

Application Notes and Protocols for the N-arylation of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is of partic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is of particular interest due to its presence in a variety of biologically active compounds, including analgesics, sedatives, and potential anticancer agents.[1][2][3] The strategic introduction of an aryl group at the N5 position of this scaffold can significantly modulate its pharmacological properties. This guide provides a detailed experimental protocol for the N-arylation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, focusing on the robust and versatile Buchwald-Hartwig amination.

Introduction to N-arylation Strategies

The formation of a carbon-nitrogen bond between an aromatic ring and a nitrogen-containing heterocycle is a pivotal transformation in organic synthesis. Two of the most powerful methods for achieving this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This reaction has become a go-to method for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[4][5] The catalytic cycle, which involves a Pd(0)/Pd(II) redox couple, has been extensively studied, leading to the development of highly efficient catalysts and ligands.[6]

  • Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[7] However, modern advancements have led to the development of milder, ligand-assisted protocols, making it a viable alternative for certain substrates.[8][9]

This guide will focus on a Buchwald-Hartwig protocol, as it generally offers greater reliability and milder conditions for a wider range of aryl halides and complex heterocyclic amines like 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.

The Buchwald-Hartwig Amination: Mechanism and Rationale

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[10][11] The reactivity of the aryl halide generally follows the order: Ar-I > Ar-Br > Ar-Cl.[12]

  • Amine Coordination and Deprotonation: The amine (in this case, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are known to stabilize the palladium catalyst and promote the key steps of the catalytic cycle, leading to higher yields and faster reaction times.[6]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Ligand_Exchange Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ligand_Exchange->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-arylation of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine

This protocol provides a general method for the N-arylation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine with an aryl bromide. Optimization may be required for different aryl halides or substituted pyrrolopyridines.

Materials:

  • 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: If not working in a glovebox, degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Add_Reagents 1. Add Reagents to Flask (Pyrrolopyridine, Aryl Halide, Pd₂(dba)₃, XPhos, NaOtBu) Add_Solvent 2. Add Anhydrous Toluene Add_Reagents->Add_Solvent Degas 3. Degas Mixture Add_Solvent->Degas Heat 4. Heat with Stirring (80-110 °C) Degas->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Cool 6. Cool to Room Temp. Monitor->Cool Extract 7. Dilute & Wash Cool->Extract Purify 8. Column Chromatography Extract->Purify Characterize 9. Characterize Product Purify->Characterize

Caption: A streamlined workflow for the N-arylation reaction.

Data Summary and Optimization

The following table provides a starting point for reaction conditions and potential optimizations.

ParameterRecommended ConditionRationale & Optimization Notes
Palladium Source Pd₂(dba)₃ (2 mol%)A common and effective Pd(0) source. Other sources like Pd(OAc)₂ can be used but may require an initial reduction step.
Ligand XPhos (4 mol%)A bulky, electron-rich ligand that is often effective for challenging couplings. Other ligands like SPhos or BrettPhos can be screened.
Base NaOtBu (1.4 equiv)A strong, non-nucleophilic base. Other bases like K₃PO₄ or Cs₂CO₃ can be used, especially if the substrate is base-sensitive.
Solvent TolueneA common solvent for Buchwald-Hartwig reactions. Dioxane or THF can also be used.
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the aryl halide. Aryl chlorides may require higher temperatures.
Aryl Halide Aryl Bromide (1.1 equiv)Aryl iodides are more reactive but can sometimes lead to catalyst inhibition.[12] Aryl chlorides are less reactive and may require more forcing conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh reagents and solvents. Try a different palladium precatalyst or ligand.
Insufficiently strong baseSwitch to a stronger base like LHMDS.
Steric hindranceUse a bulkier ligand to promote reductive elimination. Increase the reaction temperature.
Side Product Formation Double arylation (if using a primary amine)Use a slight excess of the amine.[13]
Hydrodehalogenation of the aryl halideEnsure the reaction is truly anaerobic.
Decomposition of Starting Material Base sensitivityUse a weaker base such as K₃PO₄ or Cs₂CO₃.
Thermal instabilityLower the reaction temperature and extend the reaction time.

Conclusion

The N-arylation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a valuable transformation for the synthesis of novel compounds with potential therapeutic applications. The Buchwald-Hartwig amination provides a reliable and versatile method for achieving this transformation. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of N-arylated pyrrolopyridines for further investigation in drug discovery programs.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - R Discovery. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. [Link]

  • Need help with N-Arylation reaction : r/OrganicChemistry - Reddit. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate - arkat usa. [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. [Link]

  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - WIPO Patentscope. [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]

Sources

Method

Application Note: Accelerating Discovery with 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride in Parallel Synthesis

Abstract The quest for novel therapeutic agents is driven by the efficient exploration of chemical space. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are invaluable tools in t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is driven by the efficient exploration of chemical space. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are invaluable tools in this endeavor. The pyrrolopyridine core is one such scaffold, found in numerous biologically active compounds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride, a versatile building block, for the rapid generation of compound libraries via parallel synthesis. We will detail the underlying chemistry, provide robust, step-by-step protocols for library production in a 96-well format, and discuss the critical considerations for reaction optimization, purification, and analysis.

Introduction: The Strategic Value of the Pyrrolopyridine Scaffold

The fusion of pyrrole and pyridine rings creates a bicyclic heterocyclic system with significant pharmacological potential.[1] Derivatives of the pyrrolo[3,4-c]pyridine isomer, in particular, have demonstrated a wide spectrum of biological activities, including analgesic, sedative, antiviral, antidiabetic, and antitumor properties.[1][2][4] Its rigid, fused framework offers a distinct three-dimensional vector for substituent placement, which can enhance metabolic stability and target selectivity in drug candidates.[5]

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine (CAS: 496-13-9) serves as an ideal starting point for library synthesis.[6] The secondary amine within the dihydro-pyrrole ring is a potent nucleophile, providing a reliable chemical handle for diversification. By reacting this core with a diverse set of electrophilic building blocks in a parallel format, researchers can rapidly generate hundreds or thousands of unique analogues for high-throughput screening.

This guide focuses on the hydrochloride salt form, a common and stable variant of the reagent. Understanding its properties is key to successful implementation in synthesis workflows.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material is fundamental. The key properties of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine and its hydrochloride salt are summarized below.

PropertyValueSource
IUPAC Name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine[6][7]
CAS Number 496-13-9 (Free Base)[6][7]
Molecular Formula C₇H₈N₂[7][8]
Molecular Weight 120.15 g/mol [8]
Hydrochloride Salt CAS 651558-58-6[9]
Hydrochloride Salt Formula C₇H₉ClN₂[9]
Hydrochloride Salt MW 156.61 g/mol [9]

Core Chemistry and Library Design

The utility of this scaffold in parallel synthesis stems from the reactivity of its secondary amine. The hydrochloride salt form requires in situ neutralization with a non-nucleophilic base to liberate the amine for reaction. This is a critical first step in any protocol.

The general workflow for library generation is depicted below. A single core scaffold is dispensed into an array of reactors (e.g., a 96-well plate), followed by the addition of a unique building block to each well, driving the creation of a diverse product library.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Parallel Reaction cluster_process Phase 3: Workup & Analysis Scaffold 2,3-Dihydro-1H-pyrrolo [3,4-C]pyridine HCl Stock ReactionPlate Reaction Plate (96-well) Dispense Scaffold + Base Scaffold->ReactionPlate Base Tertiary Amine Base (e.g., DIPEA) Stock Base->ReactionPlate BB_Library Building Block Library (R-X in 96-well plate) Addition Add Building Block Library (1 unique R-X per well) BB_Library->Addition ReactionPlate->Addition Incubate Incubate (Time, Temp, Agitation) Addition->Incubate Purify Parallel Purification (e.g., SPE, Filtration) Incubate->Purify Analysis QC Analysis (LC-MS on select wells) Purify->Analysis FinalPlate Final Compound Library Plate (for HTS) Purify->FinalPlate

Caption: High-level workflow for parallel library synthesis.

Key Reaction Classes for Library Diversification

Several robust reactions can be employed to functionalize the scaffold's secondary amine. The choice of reaction dictates the chemical nature of the final library.

Reactions cluster_products cluster_reagents Core 2,3-Dihydro-1H-pyrrolo [3,4-C]pyridine NH Amide N-Acyl Derivative N-C(=O)R Core:f1->Amide:f0 Acylation Sulfonamide N-Sulfonyl Derivative N-S(=O)₂R Core:f1->Sulfonamide:f0 Sulfonylation Amine N-Alkyl Derivative N-CH₂R Core:f1->Amine:f0 Reductive Amination Acyl Acyl Halides / Anhydrides R-COCl Acyl->Amide:f0 Sulfonyl Sulfonyl Halides R-SO₂Cl Sulfonyl->Sulfonamide:f0 Aldehyde Aldehydes / Ketones R-CHO + Reducing Agent Aldehyde->Amine:f0

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride as a Core Building Block for Potent NAMPT Inhibitors

Executive Summary Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its rate-limiting role in the NAD⁺ salvage pathway, which is frequently upregulated in canc...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its rate-limiting role in the NAD⁺ salvage pathway, which is frequently upregulated in cancer cells to meet their high metabolic demands.[1][2][3] Inhibition of NAMPT leads to NAD⁺ depletion, metabolic collapse, and ultimately, apoptotic cell death, making it a promising strategy for cancer therapy.[3][4] However, the development of clinically successful NAMPT inhibitors has been challenged by issues such as dose-limiting toxicities and suboptimal physicochemical properties.[1][2]

This guide focuses on 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride , a privileged heterocyclic scaffold that serves as a key building block in the design of next-generation NAMPT inhibitors. Through structure-based design, this moiety has been instrumental in developing compounds with high potency and, notably, improved aqueous solubility compared to earlier inhibitor classes.[5] We provide an in-depth exploration of the NAMPT target, the rationale for using this specific building block, and detailed, field-tested protocols for its application in the synthesis and biological evaluation of novel NAMPT inhibitors.

The NAMPT-NAD⁺ Axis: A Critical Vulnerability in Cancer

NAMPT is the cornerstone of the primary pathway by which mammalian cells recycle nicotinamide back into the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺).[2][4] NAD⁺ is not only a crucial cofactor for redox reactions in glycolysis and oxidative phosphorylation but also a substrate for NAD⁺-consuming enzymes like PARPs (involved in DNA repair) and sirtuins (involved in gene expression and stress response).[4][6]

Cancer cells, with their accelerated metabolism and proliferation, have an immense appetite for NAD⁺.[7] Many tumor types overexpress NAMPT to sustain the high NAD⁺ levels required for energy production, DNA repair, and oncogenic signaling.[1][6][8] This dependency creates a therapeutic window: inhibiting NAMPT can selectively starve cancer cells of NAD⁺, triggering an energy crisis and cell death, while normal cells, with their lower metabolic rate, are less affected.[9]

NAMPT_Pathway cluster_Salvage NAD⁺ Salvage Pathway cluster_Functions NAD⁺-Dependent Processes NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Enzyme) NAM->NAMPT + PRPP PRPP PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Depletion NAD⁺ Depletion NMNAT NMNAT NMN->NMNAT + ATP NAD NAD⁺ NMNAT->NAD Redox Redox Reactions (Glycolysis, TCA Cycle) NAD->Redox PARP PARPs (DNA Repair) NAD->PARP Sirtuins Sirtuins (Gene Regulation) NAD->Sirtuins Inhibitor NAMPT Inhibitor (e.g., Pyrrolopyridine-Urea) Inhibitor->NAMPT Apoptosis Metabolic Crisis & Apoptosis Depletion->Apoptosis Synthesis_Workflow_1 A Furo[3,4-c]pyridine-1,3-dione (1) B Pyrrolo[3,4-c]pyridine-1,3-dione (2) A->B Step 1: Lactamization (e.g., NH4OAc, heat) C 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (3) B->C Step 2: Reduction (e.g., LiAlH4 or BH3) D Target Building Block (HCl Salt) (4) C->D Step 3: Salification (HCl in Ether or MeOH) Assay_Workflow cluster_reaction Coupled Enzyme Reactions cluster_plate Assay Plate Setup A NAM + PRPP B NMN A->B  [E] C NAD⁺ B->C  [F] D NADH (Fluorescent) C->D  [G] + Ethanol Readout Measure Fluorescence (Ex: 340nm, Em: 460nm) D->Readout E NAMPT (Target Enzyme) F NMNAT G Alcohol Dehydrogenase (ADH) Control Controls (No Inhibitor) Blank Blank (No NAMPT Enzyme) Test Test Inhibitor (Serial Dilution) Analysis Calculate % Inhibition Determine IC₅₀ Value Readout->Analysis

Sources

Method

Application Notes and Protocols for Cell-Based Assays of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Derivatives

Introduction The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2][3][4] Derivatives of this scaffold have demonstr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2][3][4] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and notably, antitumor properties.[1][2][3][4] The therapeutic potential of these compounds, particularly in oncology, stems from their ability to modulate key cellular processes such as cell growth, proliferation, and survival.[1] Several derivatives have been investigated as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.[1][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to characterize the biological activity of novel 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine derivatives. As a Senior Application Scientist, the following protocols and insights are curated to ensure technical accuracy and provide a robust framework for evaluating the therapeutic potential of this promising class of compounds. The emphasis is on explaining the rationale behind experimental choices and establishing self-validating systems for reliable and reproducible data.

I. Assessing Cellular Viability and Cytotoxicity

A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and to establish a dose-response relationship. These assays provide fundamental information on the compound's potency and its therapeutic window.

A. Rationale for Assay Selection

Multiple methods exist to assess cell viability, each with its own advantages and limitations.[7][8][9][10] It is crucial to employ assays that measure different aspects of cellular health to obtain a comprehensive understanding of a compound's effects.[8] Here, we focus on two widely used methods: the MTT assay, which measures metabolic activity, and a luminescence-based assay for caspase activity, which indicates the induction of apoptosis.

  • Metabolic Activity as an Indicator of Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11][12][13] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[11][13] This provides a robust measure of cell proliferation and cytotoxicity.[11][12]

  • Apoptosis Induction: Programmed cell death, or apoptosis, is a key mechanism by which many anticancer drugs exert their effects. Caspases are a family of proteases that are central to the execution of the apoptotic program. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptosis induction.[14][15][16][17]

B. Experimental Workflow: Viability and Apoptosis

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation & Assay cluster_3 MTT Assay cluster_4 Caspase-Glo® 3/7 Assay seed Seed cells in 96-well plates treat Treat cells with serial dilutions of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine derivatives seed->treat incubate Incubate for 24-72 hours treat->incubate assay_choice Proceed to specific assay incubate->assay_choice mtt_add Add MTT reagent assay_choice->mtt_add Viability caspase_add Add Caspase-Glo® 3/7 Reagent assay_choice->caspase_add Apoptosis mtt_incubate Incubate (2-4 hours) mtt_add->mtt_incubate mtt_solubilize Add solubilization solution mtt_incubate->mtt_solubilize mtt_read Read absorbance (570 nm) mtt_solubilize->mtt_read caspase_incubate Incubate (1-3 hours) caspase_add->caspase_incubate caspase_read Read luminescence caspase_incubate->caspase_read

Caption: General workflow for assessing cell viability and apoptosis.

C. Detailed Protocols
1. MTT Cell Proliferation Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[11][12][13][18][19]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[19]

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13][19] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO concentration matched to the highest compound concentration).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11][18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11][18]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][18]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.[12][18] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Caspase-Glo® 3/7 Assay

This protocol is based on the widely used Caspase-Glo® 3/7 assay from Promega, which measures the activity of caspases-3 and -7, key executioners of apoptosis.[14][15][16][17][20]

Materials:

  • Cells seeded and treated as described in the MTT assay protocol

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates (for luminescence assays)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, but use white-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions to create the Caspase-Glo® 3/7 Reagent.[16][17] Allow the reagent to equilibrate to room temperature before use.[16][17]

  • Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[17]

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds.[15] Incubate the plate at room temperature for 1 to 3 hours, protected from light.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is proportional to the amount of caspase activity.[16] Compare the luminescence of compound-treated cells to that of vehicle-treated cells to determine the fold-increase in caspase-3/7 activity.

D. Expected Results and Interpretation
AssayParameter MeasuredExpected Outcome with Active CompoundInterpretation
MTT Assay Mitochondrial reductase activity (Metabolic activity)Dose-dependent decrease in absorbanceIndicates cytotoxicity or inhibition of proliferation
Caspase-Glo® 3/7 Assay Caspase-3 and -7 activityDose-dependent increase in luminescenceSuggests induction of apoptosis

II. Elucidating the Mechanism of Action: Kinase Inhibition

Many 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine derivatives have been identified as kinase inhibitors.[1][5] Therefore, a critical step in their characterization is to determine their effect on specific kinase signaling pathways.

A. Rationale for Assay Selection

Cell-based kinase assays are essential for understanding how a compound interacts with its target within a complex cellular environment.[21][22][23] These assays provide more physiologically relevant data than in vitro biochemical assays.[21][23]

  • Phosphorylation Status of Downstream Targets: A common and effective method to assess the activity of a kinase inhibitor is to measure the phosphorylation state of its known downstream substrates.[21][22] A decrease in the phosphorylation of a specific substrate upon treatment with the compound provides strong evidence of target engagement and inhibition. Western blotting is a widely used and robust technique for this purpose.[24][25]

B. Experimental Workflow: Kinase Inhibition

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting culture Culture cells to ~80% confluency treat Treat with compound for a specified time culture->treat lysis Lyse cells in buffer containing phosphatase and protease inhibitors treat->lysis quantify Determine protein concentration (e.g., BCA assay) lysis->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a membrane (PVDF or nitrocellulose) sds_page->transfer block Block membrane (e.g., 5% BSA in TBST) transfer->block primary_ab Incubate with primary antibodies (phospho-specific and total protein) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect

Caption: Workflow for assessing kinase inhibition via Western blot.

C. Detailed Protocol: Western Blot for Phosphorylated Proteins

This protocol provides a general framework for detecting changes in protein phosphorylation.[24][25][26][27] Specific conditions, such as antibody dilutions and incubation times, should be optimized for each target protein.

Materials:

  • Cells treated with 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine derivatives

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[26]

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[26]

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with an equal volume of 2x Laemmli sample buffer and heat at 95°C for 5 minutes.[24][26]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.[24][26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24][26] It is recommended to avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[26]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) diluted in blocking buffer overnight at 4°C with gentle agitation.[26]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[24]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[26]

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein to serve as a loading control.[27]

Data Analysis: Quantify the band intensities of the phosphorylated protein and the total protein using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative change in phosphorylation upon compound treatment.

D. Hypothetical Signaling Pathway and Data Interpretation

Many anticancer agents, including pyridine derivatives, target key signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[1][6]

G cluster_0 PI3K/Akt/mTOR Pathway compound 2,3-Dihydro-1H-pyrrolo [3,4-C]pyridine derivative PI3K PI3K compound->PI3K inhibits Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR phosphorylates P70S6K p70S6K mTOR->P70S6K phosphorylates Proliferation Proliferation P70S6K->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Example Data Interpretation: If a 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine derivative inhibits a kinase in this pathway (e.g., PI3K), a Western blot analysis would be expected to show a dose-dependent decrease in the phosphorylation of Akt and downstream targets like mTOR and p70S6K, while the total protein levels of these kinases remain unchanged. This would provide strong evidence for the compound's mechanism of action.

Treatmentp-Akt (Ser473) IntensityTotal Akt IntensityNormalized p-Akt/Total Akt
Vehicle1.001.001.00
Compound X (1 µM)0.650.980.66
Compound X (10 µM)0.231.020.23

This example data table illustrates how the inhibition of Akt phosphorylation can be quantified, demonstrating the compound's on-target effect within the cell.

III. Conclusion

The cell-based assays outlined in this guide provide a robust and comprehensive framework for the initial characterization of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine derivatives. By systematically evaluating their effects on cell viability, apoptosis, and specific kinase signaling pathways, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The integration of multiple assay formats and the careful interpretation of the resulting data are paramount to understanding the full therapeutic potential of this important class of molecules.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. [Link]

  • Cell-based Kinase Assays - Profacgen. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. [Link]

  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - WIPO Patentscope. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. [Link]

  • Caspase 3/7 Activity - Protocols.io. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

  • An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - NIH. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. [Link]

  • 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride - MySkinRecipes. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed Central. [Link]

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to Developing Kinase Inhibitors from 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride

Introduction: The Pyrrolo[3,4-c]pyridine Scaffold as a Privileged Kinase Inhibitor Template The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and im...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,4-c]pyridine Scaffold as a Privileged Kinase Inhibitor Template

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. Within the vast chemical space of potential inhibitors, the pyrrolopyridine nucleus has emerged as a "privileged scaffold".[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the kinase hinge region, providing a robust starting point for inhibitor design.[1] Specifically, the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride salt offers a versatile and synthetically tractable starting material for the generation of diverse chemical libraries aimed at kinase inhibition.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to systematically develop novel kinase inhibitors from this scaffold. We will move beyond simple procedural lists to explain the underlying rationale for experimental choices, ensuring a robust and logically sound development cascade from initial synthesis to preclinical evaluation.

I. Synthetic Strategy: From Core Scaffold to Diversified Library

The foundational step in any kinase inhibitor program is the strategic chemical modification of the starting scaffold to explore the structure-activity relationship (SAR). The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine core provides multiple vectors for chemical diversification. The general strategy involves functionalization of the pyrrolidine nitrogen and the pyridine ring to modulate potency, selectivity, and pharmacokinetic properties.

Core Functionalization Workflow

The following diagram outlines a typical workflow for the chemical elaboration of the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine scaffold.

G cluster_0 Scaffold Preparation cluster_1 Primary Diversification cluster_2 Library Expansion cluster_3 Lead Optimization start 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride N_acylation N-Acylation / N-Sulfonylation (Pyrrolidine Nitrogen) start->N_acylation Pyridine_functionalization Pyridine Ring Functionalization (e.g., Halogenation, Suzuki Coupling) start->Pyridine_functionalization Diverse_amides Diverse Amide Library N_acylation->Diverse_amides Aryl_ethers Aryl/Heteroaryl Ether Library Pyridine_functionalization->Aryl_ethers SAR_driven SAR-Driven Modifications Diverse_amides->SAR_driven Aryl_ethers->SAR_driven

Caption: Synthetic workflow for diversifying the pyrrolo[3,4-c]pyridine core.

Protocol 1: General Procedure for N-Acylation of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine

This protocol describes a general method for attaching various acyl groups to the pyrrolidine nitrogen, a key step in exploring the solvent-exposed region of the kinase active site.

Rationale: Acylation introduces a diverse range of functionalities that can form critical hydrogen bonds or hydrophobic interactions with the target kinase. The choice of acylating agent is guided by the desired physicochemical properties of the final compound.

Materials:

  • 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride

  • Desired acid chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C, add the desired acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.

II. Biochemical Screening: Identifying Initial Hits

Once a library of compounds has been synthesized, the next critical step is to screen them against a panel of kinases to identify initial "hits." Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and widely used platform for high-throughput screening.

Overview of Common TR-FRET Kinase Assays
Assay PlatformPrincipleKey Features
LanthaScreen™ Measures binding of a fluorescent tracer to the kinase or phosphorylation of a substrate.[3][4]Can be configured as a binding or activity assay; suitable for detecting allosteric inhibitors.[3]
Adapta™ Universal Detects ADP formation, a universal product of kinase reactions.[5][6]Universal for all kinases; highly sensitive at low ATP to ADP conversion.[6]
Z'-LYTE™ Uses a FRET peptide substrate that becomes resistant to proteolysis upon phosphorylation.[7][8]Antibody-free detection; provides a ratiometric readout.[8]
Protocol 2: General LanthaScreen™ Eu Kinase Binding Assay for Initial Hit Finding

This protocol provides a generalized procedure for a competitive binding assay to determine if synthesized compounds displace a fluorescent tracer from the kinase active site.

Rationale: A binding assay is often a good primary screen as it directly measures interaction with the target, independent of the complexities of the enzymatic reaction. It is particularly useful for identifying ATP-competitive inhibitors.[4]

Materials:

  • Kinase of interest (tagged, e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • Kinase Tracer specific for the target kinase family

  • Synthesized compound library (typically as 10 mM DMSO stocks)

  • Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume plates (white or black)

  • TR-FRET enabled plate reader

Procedure:

  • Prepare Reagents:

    • 4X Compound Dilution: Prepare a 4X working concentration of each test compound in Kinase Buffer A. For a primary screen at 10 µM, this would be a 40 µM solution.

    • 2X Kinase/Antibody Mixture: In Kinase Buffer A, prepare a solution containing the kinase and the Eu-anti-Tag antibody at 2X their final desired concentrations.

    • 4X Tracer Solution: In Kinase Buffer A, prepare the fluorescent tracer at 4X its final desired concentration.

  • Assay Assembly (16 µL final volume):

    • Add 4 µL of the 4X compound dilution to the assay plate.

    • Add 8 µL of the 2X Kinase/Antibody mixture.

    • Add 4 µL of the 4X Tracer solution to initiate the binding reaction.

  • Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the test compound. Percent inhibition can be calculated relative to high and low controls (e.g., DMSO vehicle and a known potent inhibitor).

III. Cellular Activity and Target Engagement: Validating Hits in a Biological Context

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, off-target effects, or efflux.[9] Therefore, it is crucial to validate hits in cell-based assays.

Workflow for Cellular Hit Validation

G cluster_0 Biochemical Hit cluster_1 Cellular Validation cluster_2 Functional Outcome cluster_3 Validated Lead biochem_hit Potent Compound from Biochemical Screen target_engagement Target Engagement Assay (e.g., NanoBRET™) biochem_hit->target_engagement phospho_assay Phosphorylation Assay (e.g., Western Blot, Cell-Based ELISA) target_engagement->phospho_assay proliferation_assay Cell Proliferation Assay (e.g., Ba/F3 transformation) phospho_assay->proliferation_assay validated_lead Validated Lead Compound proliferation_assay->validated_lead

Caption: A logical cascade for validating kinase inhibitor hits in a cellular context.

Protocol 3: Cellular Target Engagement using the NanoBRET™ Assay

This protocol outlines a method to quantify compound binding to the target kinase within intact, live cells.

Rationale: The NanoBRET™ assay provides a direct measure of target occupancy in a physiological setting, which is a critical indicator of a compound's potential efficacy.[10][11] It helps to confirm that the compound can penetrate the cell membrane and engage its intended target.[1]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target kinase fused to NanoLuc® luciferase

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, tissue-culture treated 96-well plates

Procedure:

  • Cell Transfection (Day 1):

    • Prepare transfection complexes of the Kinase-NanoLuc® fusion vector DNA and FuGENE® HD in Opti-MEM®.

    • Add the complexes to HEK293 cells and seed into a 96-well plate.

    • Incubate for 24 hours to allow for protein expression.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer at the appropriate concentration in Opti-MEM®.

    • Add the tracer to the cells, followed immediately by the compound dilutions.

    • Equilibrate the plate for 2 hours at 37 °C in a CO2 incubator.

  • Luminescence Reading (Day 2):

    • Prepare the Nano-Glo® Substrate with the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add the substrate solution to all wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).[11]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent decrease in the BRET ratio indicates competitive displacement of the tracer by the compound, from which an intracellular IC50 can be determined.

Protocol 4: Assessing Downstream Signaling by Western Blot for Phosphorylated Substrates

This protocol details how to measure the functional consequence of kinase inhibition by assessing the phosphorylation status of a known downstream substrate.

Rationale: This assay confirms that target engagement translates into functional inhibition of the kinase's catalytic activity within the cell.[12][13] It is a crucial validation step before proceeding to more complex functional assays.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Test compounds.

  • Lysis buffer containing phosphatase and protease inhibitors.

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of the test compound for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA in TBST, as milk can contain phosphoproteins).[13]

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the kinase.

IV. In Vivo Efficacy and Pharmacokinetics

Promising lead compounds must be evaluated in animal models to assess their in vivo efficacy and pharmacokinetic (PK) properties.

Protocol 5: General Procedure for a Xenograft Tumor Model Study

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical method to evaluate the anti-tumor activity of a novel inhibitor in a living system.[14][15][16]

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the test compound (e.g., orally) daily at one or more dose levels.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Analysis: Compare the tumor growth inhibition in the treated groups relative to the vehicle control group.

Protocol 6: Basic Pharmacokinetic Analysis

Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for interpreting efficacy data and for dose optimization.[17][18]

Procedure:

  • Dosing: Administer a single dose of the compound to mice (intravenously and orally in separate cohorts).

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to obtain plasma and store frozen.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[18]

Conclusion

The development of kinase inhibitors from the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride scaffold is a systematic, multi-faceted process. It requires a logical progression from thoughtful synthetic diversification to rigorous biochemical and cellular screening, and finally to preclinical validation in vivo. By understanding the "why" behind each protocol and employing a self-validating experimental cascade, researchers can efficiently navigate the complexities of drug discovery and increase the probability of identifying novel, effective therapeutic agents. This guide provides the strategic framework and detailed methodologies to empower scientists in this critical endeavor.

References

  • Jack, E., et al. (2009). Drug Efficacy Testing in Mice. Methods in Molecular Biology, 594, 257-270.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds Version. Retrieved from [Link]

  • Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 16(11), 2989-2998.
  • Ochi, A., et al. (2017). In Vivo Imaging Xenograft Models for the Evaluation of Anti-Brain Tumor Efficacy of Targeted Drugs. Cancer Medicine, 6(12), 2916-2926.
  • Invitrogen. (n.d.). Z´-LYTE™ Kinase Assay Platform. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396.
  • Wójcicka, A., & Redzicka, A. (2021).

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Method

Application Notes and Protocols: 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives in Anti-inflammatory Drug Design

Introduction: A Privileged Scaffold for Modulating Inflammation The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core represents a versatile and privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modulating Inflammation

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core represents a versatile and privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an attractive starting point for the design of potent and selective inhibitors of key biological targets. In the realm of anti-inflammatory drug discovery, this scaffold has garnered significant attention due to its demonstrated potential to inhibit protein kinases that are pivotal in orchestrating the inflammatory response. Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is therefore a critical area of research. This guide provides an in-depth exploration of the design, synthesis, and evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives as a promising class of anti-inflammatory drug candidates.

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives are primarily attributed to their ability to inhibit key protein kinases involved in pro-inflammatory signaling cascades. Two of the most critical pathways implicated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the nuclear factor-kappa B (NF-κB) pathway.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors that drive inflammation.[1] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of numerous pro-inflammatory genes. Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative of pyrrolo[3,4-c]pyridine, have been successfully developed as potent JAK inhibitors for treating inflammatory diseases.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Pyrrolo_pyridine 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Derivative Pyrrolo_pyridine->JAK Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Activation NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binding IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB_active Active NF-κB pIkBa->NFkB_active IκBα Degradation DNA DNA NFkB_active->DNA Nuclear Translocation & Binding Pyrrolo_pyridine 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Derivative Pyrrolo_pyridine->IKK Potential Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Activation

Caption: The NF-κB signaling pathway and the potential inhibitory action of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives.

Synthesis and Characterization

The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives often involves multi-step sequences. A general approach to the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core, which can be further modified, is presented in a patent for hematopoietic progenitor kinase 1 (HPK1) inhibitors. [3]The synthesis of various pyrrolo[3,4-c]pyridine derivatives has been reported, showcasing the chemical tractability of this scaffold. [4][5]

Protocol: Synthesis of a Representative 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivative

This protocol is a generalized representation based on synthetic strategies reported in the literature. [3] Step 1: Synthesis of the Pyrrolo[3,4-c]pyridin-1(2H)-one Core

  • Starting Materials: Commercially available substituted pyridine-3,4-dicarboximides.

  • Procedure: a. Dissolve the pyridine-3,4-dicarboximide in a suitable solvent such as a mixture of ethanol and water. b. Add a reducing agent, for example, sodium borohydride, portion-wise at 0 °C. c. Allow the reaction to warm to room temperature and stir for several hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with a weak acid (e.g., acetic acid). f. Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core.

Step 2: N-Arylation of the Pyrrolidinone Core

  • Starting Materials: The synthesized pyrrolidinone core and a desired aryl halide (e.g., a substituted 2-chloropyridine).

  • Procedure: a. To a solution of the pyrrolidinone core in an anhydrous solvent like dimethylformamide (DMF), add a base such as cesium carbonate. b. Add the aryl halide and a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos). c. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C. d. Monitor the reaction by TLC or LC-MS. e. After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. f. Wash the organic layer with brine, dry, and concentrate. g. Purify the product by column chromatography to obtain the N-arylated derivative.

Step 3: Further Functionalization (Example: Suzuki Coupling)

  • Starting Materials: The N-arylated derivative (assuming it contains a halogen for coupling) and a desired boronic acid or ester.

  • Procedure: a. Combine the N-arylated halide, the boronic acid/ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate) in a solvent mixture such as dioxane and water. b. Degas the mixture and heat under an inert atmosphere at 80-100 °C. c. Monitor the reaction progress. d. Upon completion, perform a standard aqueous workup and extraction. e. Purify the final compound by column chromatography or preparative HPLC.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Biological Evaluation: In Vitro Anti-inflammatory Assays

A series of in vitro assays are essential to characterize the anti-inflammatory potential of the synthesized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity LPS_Assay LPS-induced Cytokine Release Assay (e.g., ELISA for TNF-α, IL-6) Cytotoxicity->LPS_Assay Kinase_Assay Kinase Inhibition Assay (e.g., JAK2, HPK1) LPS_Assay->Kinase_Assay Western_Blot Western Blot Analysis (p-STAT3, IκBα) Kinase_Assay->Western_Blot

Caption: A typical experimental workflow for the synthesis and in vitro evaluation of novel anti-inflammatory compounds.

Protocol: LPS-Induced Cytokine Release in Macrophages

This protocol is designed to assess the ability of the test compounds to inhibit the production of pro-inflammatory cytokines in response to LPS stimulation in a macrophage cell line (e.g., RAW 264.7 or J774A.1). [6][7][8]

  • Cell Culture: a. Culture macrophage cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. [9]2. Cell Seeding: a. Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight. [8]3. Compound Treatment: a. The next day, remove the culture medium. b. Add fresh medium containing various concentrations of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. Include a vehicle control (e.g., 0.1% DMSO). c. Pre-incubate the cells with the compounds for 1-2 hours.

  • LPS Stimulation: a. Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. [8] b. Incubate for 16-24 hours.

  • Cytokine Measurement: a. Collect the cell culture supernatant. b. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cytokine production).

Protocol: Western Blot Analysis of p-STAT3 and IκBα

This protocol allows for the investigation of the compound's effect on the phosphorylation of STAT3 (a marker of JAK/STAT pathway activation) and the degradation of IκBα (a marker of NF-κB pathway activation). [10][11][12]

  • Cell Treatment and Lysis: a. Seed cells (e.g., RAW 264.7 or other suitable cell lines) in 6-well plates and grow to 80-90% confluency. b. Pre-treat the cells with the test compounds for 1-2 hours. c. Stimulate the cells with an appropriate agonist (e.g., IL-6 for p-STAT3, LPS for IκBα) for a short duration (e.g., 15-30 minutes). d. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: a. Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for p-STAT3, total STAT3, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Wash the membrane again with TBST. b. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software and normalize the levels of p-STAT3 and IκBα to the loading control and total STAT3 where applicable.

Data Presentation: A Snapshot of Reported Activities

While a comprehensive structure-activity relationship (SAR) for the anti-inflammatory activity of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives is still emerging, several studies on related pyrrolopyridine scaffolds have demonstrated potent kinase inhibitory activity, which is a strong indicator of anti-inflammatory potential.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based AssayCell-based IC₅₀ (µM)Reference
11e (a pyrrolo[2,3-d]pyrimidin derivative)JAK1>90% inhibitionNO generation in LPS-induced RAW264.7 cells-[2]
11e (a pyrrolo[2,3-d]pyrimidin derivative)JAK2>90% inhibitionNO generation in LPS-induced RAW264.7 cells-[2]
14c (a 1H-pyrrolo[2,3-b]pyridine derivative)JAK3-IL-2-stimulated T cell proliferation-[13]
Compound 22a (TAK-659) (a 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivative)SYK-Anti-IgD stimulated CD86 expression in murine B cells-[14]
Exemplary Compound (a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative)HPK1<100--[15]

Note: The table includes data from closely related pyrrolopyridine scaffolds to illustrate the potential of the general structure. Specific IC₅₀ values for 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives in anti-inflammatory assays are an active area of research.

Conclusion and Future Directions

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a promising platform for the development of novel anti-inflammatory agents. Its ability to be readily synthesized and functionalized allows for the exploration of diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties. The protocols and methodologies outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate new derivatives targeting key inflammatory pathways. Future work in this area should focus on establishing a clear SAR for anti-inflammatory activity, optimizing lead compounds for in vivo efficacy and safety, and further elucidating the precise molecular mechanisms of action of this exciting class of compounds. The continued investigation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives holds significant promise for the discovery of next-generation therapies for a wide range of inflammatory diseases.

References

  • Bartosh, T. J., Ylöstalo, J. H., Mohammadipoor, A., Bazhanov, N., Coble, K., & Prockop, D. J. (2010). Aggregation of human mesenchymal stromal cells (MSCs) into 3D spheroids enhances their antiinflammatory properties. Proceedings of the National Academy of Sciences, 107(31), 13724–13729. [Link]

  • Ylostalo, J. H., Bartosh, T. J., Coble, K., & Prockop, D. J. (2012). Human mesenchymal stem/stromal cells cultured as spheroids are self-activated to produce prostaglandin E2 that directs macrophage specification. Stem Cells, 30(10), 2283–2296. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?[Link]

  • Gao, Y., et al. (2025). Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. [Link]

  • Zhang, J., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5523-5528. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Seth, A., et al. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 13(6), 725-731. [Link]

  • Google Patents. (2020).
  • Li, J., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. European Journal of Medicinal Chemistry, 182, 111629. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]

  • OriGene Technologies. (n.d.). Western Blot Protocol. [Link]

  • ResearchGate. (n.d.). LPS-induced IL-4 release is TLR4-dependent in macrophages and in the...[Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2165. [Link]

  • WIPO Patentscope. (2020). 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. [Link]

  • Yamagishi, H., et al. (2017). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 25(20), 5466-5477. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry, 222, 113576. [Link]

  • El-Sayed, M. A. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1538-1544. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2165. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Analgesic Compounds Utilizing the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Scaffold

Abstract The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, a key aza-bioisostere of isoindole, represents a privileged structure in modern medicinal chemistry.[1][2] Its unique electronic and steric properties have mad...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, a key aza-bioisostere of isoindole, represents a privileged structure in modern medicinal chemistry.[1][2] Its unique electronic and steric properties have made it a cornerstone for the development of various centrally active agents. This guide provides an in-depth exploration of the synthesis of potent analgesic compounds derived from the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core. We present validated, step-by-step protocols, mechanistic insights into key synthetic transformations, and guidance on the characterization and pharmacological evaluation of the target compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation non-opioid analgesics.

Introduction: The Pyrrolo[3,4-c]pyridine Scaffold in Analgesic Drug Design

The search for effective and safe analgesics remains a paramount challenge in global health.[3] Traditional therapies are often fraught with limitations, including adverse side effects and the potential for addiction. The pyrrolopyridine heterocyclic system has emerged as a promising foundation for novel therapeutics, demonstrating a broad spectrum of pharmacological activities, including analgesic, sedative, anti-inflammatory, and anticancer properties.[4][5]

Specifically, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown remarkable analgesic activity in preclinical models, often exceeding the potency of reference drugs like acetylsalicylic acid (ASA) and, in some cases, approaching that of morphine in specific assays.[3][6] The mechanism of action for these compounds is still under investigation, but their high efficacy in visceral pain models, such as the writhing test, suggests a distinct pharmacological profile that warrants further exploration.[3][7]

This guide focuses on a modular synthetic approach that allows for systematic structural modifications, enabling detailed Structure-Activity Relationship (SAR) studies.

General Synthetic Strategy & Workflow

The development of potent analgesics from this scaffold typically follows a three-part modular design. This strategy allows for the exploration of chemical space by modifying each component independently to optimize pharmacological activity.

G cluster_0 Pharmacophore Components cluster_1 Synthetic Workflow A Pyrrolo[3,4-c]pyridine-dione Core (Scaffold) Intermediate1 Intermediate 1: 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione A->Intermediate1 Forms B Alkyl Linker (Variable Length) Step2 Step 2: N-Alkylation (Linker Attachment) B->Step2 Introduced in C Terminal Amine Group (e.g., Arylpiperazine) Step3 Step 3: Nucleophilic Substitution (Amine Addition) C->Step3 Introduced in Start Start: Substituted Pyridine Dicarboxylic Acid Step1 Step 1: Imide Formation (Cyclization) Start->Step1 Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Intermediate 2: N-haloalkyl Imide Derivative Step2->Intermediate2 Intermediate2->Step3 End Final Product: Target Analgesic Compound Step3->End

Figure 1: General Pharmacophore Design and Synthetic Workflow.

Synthesis of the Core Scaffold: 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

While most analgesic derivatives are diones, access to the reduced parent scaffold is crucial for broader derivatization. The following protocol details a reliable method for its synthesis.

Protocol 3.1: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

This procedure is adapted from a documented hydrolysis of an ethyl carboxylate precursor.[8]

  • Reaction Scheme:

    • Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate → 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

  • Materials:

    • Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (1.0 equiv)

    • Barium hydroxide (approx. 5 equiv)

    • Deionized Water

    • Ethyl Acetate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (e.g., 400 mg, 2.4 mmol).

    • Add deionized water (100 mL) and barium hydroxide (0.8 g).

    • Causality: Barium hydroxide serves as a strong base to facilitate the saponification (hydrolysis) of the ethyl carbamate protecting group. Heating to 120 °C ensures the reaction proceeds to completion.

    • Stir the mixture vigorously and heat to 120 °C overnight.

    • Cool the reaction mixture to room temperature. A solid precipitate (barium salts) will be observed.

    • Collect the solid material by vacuum filtration.

    • Transfer the collected residue to a new flask and add hot ethyl acetate (150 mL). Stir vigorously to extract the product.

    • Causality: The desired product is soluble in hot ethyl acetate, while the inorganic barium salts are not. This step serves as the primary purification.

    • Filter the hot solution to remove the remaining solid material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting product, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, is obtained as a light yellow oil.

  • Expected Yield: ~72%[8]

  • Characterization Data (¹H NMR):

    • (300 MHz, CDCl₃) δ 8.51 (s, 1H), 8.41-8.45 (t, J = 4.8 Hz, 1H), 7.13-7.20 (m, 1H), 4.25 (s, 2H), 4.22 (s, 2H).[8]

Synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Analgesics

This section details the synthesis of N-substituted dione derivatives, which have demonstrated significant analgesic potential.[3] The protocol is based on the synthesis of 4-alkoxy-6-methyl substituted analogs.

Protocol 4.1: N-Alkylation of the Imide Core

  • Reaction Scheme:

    • 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione + 1-bromo-2-chloroethane → 4-alkoxy-6-methyl-2-(2-chloroethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

  • Materials:

    • 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 equiv)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.0 equiv)

    • 1-bromo-2-chloroethane (1.0 equiv)

    • Anhydrous Acetonitrile (CH₃CN)

    • Cyclohexane

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the starting imide (0.01 mol) and anhydrous acetonitrile (70 mL).

    • Add anhydrous potassium carbonate (0.01 mol).

    • Causality: Anhydrous K₂CO₃ is a crucial weak base. It deprotonates the imide nitrogen, forming a nucleophilic potassium salt in situ. Anhydrous conditions are critical to prevent hydrolysis of the reactants and intermediates.

    • Reflux the mixture for 30 minutes to ensure complete salt formation.

    • Add 1-bromo-2-chloroethane (0.01 mol) dropwise to the refluxing mixture.

    • Causality: 1-bromo-2-chloroethane is a bifunctional linker. The bromine atom is a better leaving group than chlorine, ensuring selective reaction at the bromo-position for the initial N-alkylation. The chloro- group is preserved for the subsequent reaction.

    • Continue refluxing for 17 hours. Monitor reaction progress by TLC.

    • After completion, filter the hot mixture to remove the inorganic salts (KBr and excess K₂CO₃).

    • Wash the collected inorganic material with a small amount of fresh acetonitrile.

    • Combine the filtrates and evaporate the solvent completely on a rotary evaporator.

    • Recrystallize the dry residue from cyclohexane to yield the pure N-(2-chloroethyl) derivative as a light yellow amorphous product.[3]

Protocol 4.2: Final Amination Step

  • Reaction Scheme:

    • N-(2-chloroethyl) derivative + Arylpiperazine → Final Product

  • Materials:

    • N-(2-chloroethyl) intermediate from Protocol 4.1 (1.0 equiv)

    • Substituted arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine) (1.1 equiv)

    • Potassium Iodide (KI) (catalytic amount)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous Acetonitrile (CH₃CN)

  • Procedure:

    • In a flask under an inert atmosphere, combine the N-(2-chloroethyl) intermediate, the desired arylpiperazine, K₂CO₃, and a catalytic amount of KI in anhydrous acetonitrile.

    • Causality: This is a nucleophilic substitution reaction. The secondary amine of the piperazine acts as the nucleophile, displacing the chloride. K₂CO₃ acts as a base to neutralize the HCl formed. KI is a catalyst; the Finkelstein reaction (in situ conversion of R-Cl to the more reactive R-I) accelerates the substitution.

    • Reflux the mixture for 24-48 hours, monitoring by TLC.

    • Upon completion, cool the mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue using column chromatography (Silica gel, appropriate eluent system, e.g., Dichloromethane/Methanol) to obtain the final pure compound.

Structure-Activity Relationship (SAR) and Data

Systematic modification of the core structure has yielded key insights into the features required for potent analgesic activity.

Sources

Method

Application Notes and Protocols for Antiviral Drug Development with the Pyrrolo[3,4-c]pyridine Scaffold

Introduction: The Pyrrolo[3,4-c]pyridine Scaffold as a Privileged Structure in Antiviral Research The pyrrolo[3,4-c]pyridine core, an isomeric form of azaindole, has emerged as a "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,4-c]pyridine Scaffold as a Privileged Structure in Antiviral Research

The pyrrolo[3,4-c]pyridine core, an isomeric form of azaindole, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic heterocyclic system, containing a fused pyrrole and pyridine ring, is present in various natural products and synthetic compounds exhibiting a broad spectrum of pharmacological properties, including analgesic, anticancer, and notably, antiviral effects.[3][4] The unique electronic and structural features of the pyrrolo[3,4-c]pyridine framework allow for diverse substitutions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. This adaptability makes it an attractive starting point for the development of novel therapeutic agents targeting a range of viral pathogens.

This guide provides a comprehensive overview of the application of the pyrrolo[3,4-c]pyridine scaffold in antiviral drug development. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed synthetic protocols, and robust methodologies for antiviral and cytotoxicity evaluation.

I. Synthesis of the Pyrrolo[3,4-c]pyridine Core and Key Derivatives

The synthetic accessibility of the pyrrolo[3,4-c]pyridine scaffold is a key factor in its utility for drug discovery. Various synthetic strategies have been developed, often involving the construction of one ring onto the other or the tandem formation of both rings.[5] A common and versatile approach involves the synthesis of the pyrrolo[3,4-c]pyridine-1,3-dione, which serves as a key intermediate for further derivatization.[6]

Protocol 1: Synthesis of 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione

This protocol outlines a common method for the synthesis of a substituted pyrrolo[3,4-c]pyridine-1,3-dione, which can be further modified to generate a library of antiviral candidates.

Rationale: This multi-step synthesis builds the pyridine ring onto a pre-formed pyrrole precursor, a strategy that allows for the introduction of diverse substituents on the pyridine ring.

Step-by-Step Methodology:

  • Synthesis of the Pyrrole Precursor: The synthesis typically begins with the construction of a suitably substituted pyrrole ring. This can be achieved through various classical pyrrole syntheses, such as the Paal-Knorr or Hantzsch synthesis.

  • Formation of the Pyridine Ring: The pyrrole precursor, bearing appropriate functional groups, is then subjected to a cyclization reaction to form the fused pyridine ring.

  • Alkylation and Derivatization: The resulting 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione can be readily alkylated at the nitrogen atom of the pyrrole ring to introduce further diversity.[6] For example, reaction with an appropriate alkyl halide in the presence of a base will yield N-alkylated derivatives.

  • Mannich Reaction for Further Functionalization: The active hydrogen at the nitrogen of the pyrrolidinedione ring can also participate in Mannich reactions with formaldehyde and various secondary amines to generate a diverse set of Mannich bases, which have shown interesting biological activities.[6]

Synthesis_of_Pyrrolopyridine_Dione cluster_synthesis Synthesis of 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Pyrrole_Precursor Substituted Pyrrole Precursor Cyclization Pyridine Ring Formation Pyrrole_Precursor->Cyclization Cyclization Reagents Dione_Intermediate 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Cyclization->Dione_Intermediate Alkylation N-Alkylation Dione_Intermediate->Alkylation Alkyl Halide, Base Mannich_Reaction Mannich Reaction Dione_Intermediate->Mannich_Reaction Formaldehyde, Amine Alkylated_Derivatives N-Alkylated Derivatives Alkylation->Alkylated_Derivatives Mannich_Bases Mannich Bases Mannich_Reaction->Mannich_Bases

Caption: Synthetic routes to 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione and its derivatives.

II. Antiviral Activity of Pyrrolo[3,4-c]pyridine Derivatives

Derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated promising antiviral activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV) and influenza virus.[1]

A. Anti-HIV Activity

Several studies have reported the anti-HIV-1 activity of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives.[1] The antiviral potency of these compounds is influenced by the nature of the ester substituent at the 4-position and the linker connecting the pyrrolopyridine core to a phenyl ring.[1]

B. Anti-Influenza Virus Activity

Pyrrolopyridinamine (PPA) derivatives have been identified as a new class of entry inhibitors against influenza viruses.[7] These compounds have shown broad-spectrum activity against multiple strains of influenza A and B viruses.[7] Their mechanism of action appears to involve the disruption of the post-fusion process, specifically virus uncoating and the nuclear import of viral ribonucleoproteins.[7]

Table 1: Antiviral Activity of Selected Pyrrolo[3,4-c]pyridine Derivatives
Compound ClassTarget VirusMechanism of Action (MoA)Potency (EC50/IC50)Reference
7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylatesHIV-1Inhibition of HIV-1 replicationEC50 <10 µM[1]
Pyrrolopyridinamine (PPA) DerivativesInfluenza A & BEntry inhibitor (post-fusion)-[7]

III. Protocols for Antiviral and Cytotoxicity Evaluation

The evaluation of novel antiviral compounds requires robust and reproducible in vitro assays. This section provides detailed protocols for assessing the antiviral efficacy and cytotoxicity of pyrrolo[3,4-c]pyridine derivatives.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay

Principle: This assay measures the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect. A reduction in CPE in the presence of the compound indicates antiviral activity.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, MT-4 for HIV)

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Cell culture medium

  • Test compound (pyrrolo[3,4-c]pyridine derivative)

  • Control antiviral drug

  • MTT or other cell viability reagent

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compound and the control antiviral drug in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI). Simultaneously, add the different concentrations of the test compound and control drug to the respective wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication and CPE development (typically 2-5 days).

  • Assessment of CPE: After the incubation period, visually inspect the cell monolayers for CPE under a microscope.

  • Quantification of Cell Viability: To quantify the antiviral effect, perform a cell viability assay (e.g., MTT assay, see Protocol 4).

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral CPE by 50%.

CPE_Assay_Workflow Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compound Seed_Cells->Prepare_Compounds Infect_Treat Infect Cells with Virus and Add Compound Prepare_Compounds->Infect_Treat Incubate Incubate for CPE Development Infect_Treat->Incubate Assess_CPE Visually Assess CPE Incubate->Assess_CPE Quantify_Viability Quantify Cell Viability (e.g., MTT Assay) Assess_CPE->Quantify_Viability Analyze_Data Calculate EC50 Quantify_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the Cytopathic Effect (CPE) Reduction Assay.

Protocol 3: Plaque Reduction Assay

Principle: This assay is used for viruses that form plaques (localized areas of cell death) in a cell monolayer. The antiviral activity is determined by the reduction in the number of plaques in the presence of the compound.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • 6-well or 12-well cell culture plates

  • Cell culture medium

  • Test compound

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix a standard amount of virus with each compound dilution and incubate for a short period to allow the compound to interact with the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates until plaques are visible in the virus control wells.

  • Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50).

Protocol 4: MTT Cytotoxicity Assay

Principle: It is crucial to assess whether the observed antiviral activity is due to a specific antiviral effect or simply due to the compound's toxicity to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Host cell line

  • 96-well cell culture plates

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate as for the antiviral assays.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include a cell-only control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound. A higher SI value indicates a more promising antiviral candidate.

IV. Mechanism of Action Studies

Understanding the mechanism of action of a novel antiviral compound is a critical step in its development. For pyrrolo[3,4-c]pyridine derivatives, several mechanisms have been proposed, including the inhibition of viral entry and replication.

Protocol 5: Time-of-Addition Assay for Viral Entry Inhibition

Principle: This assay helps to determine at which stage of the viral life cycle a compound exerts its inhibitory effect. By adding the compound at different time points relative to viral infection, one can distinguish between inhibitors of early events (e.g., attachment, entry) and late events (e.g., replication, assembly).

Materials:

  • Synchronized cell culture

  • High-titer virus stock

  • Test compound

  • Control inhibitors with known mechanisms of action (e.g., entry inhibitor, replication inhibitor)

  • 96-well plates

  • Method for quantifying viral replication (e.g., qPCR, ELISA for viral antigen)

Step-by-Step Methodology:

  • Synchronized Infection: Infect a synchronized population of host cells with the virus at a high multiplicity of infection (MOI) to ensure that most cells are infected at the same time.

  • Time-Course Addition of Compound: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), add the test compound at a concentration known to be effective.

  • Quantification of Viral Replication: At a fixed time point after infection (e.g., 24 hours), harvest the cells or supernatant and quantify the level of viral replication.

  • Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. The time at which the compound loses its inhibitory effect provides an indication of the latest stage in the viral life cycle that it targets. Comparing the profile of the test compound to that of known inhibitors can help to elucidate its mechanism of action.

TOA_Assay_Concept cluster_viral_lifecycle Viral Life Cycle cluster_inhibition Inhibitor Action Attachment Attachment Entry Entry Attachment->Entry Replication Replication Entry->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Entry_Inhibitor Entry Inhibitor (Effective Early) Replication_Inhibitor Replication Inhibitor (Effective Later) Time_of_Addition Time of Compound Addition Time_of_Addition->Entry_Inhibitor Early Addition Time_of_Addition->Replication_Inhibitor Later Addition

Caption: Conceptual diagram of a Time-of-Addition assay.

V. Conclusion and Future Directions

The pyrrolo[3,4-c]pyridine scaffold represents a promising platform for the discovery and development of novel antiviral agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a valuable tool for medicinal chemists. The protocols outlined in this guide provide a robust framework for the synthesis, antiviral screening, and mechanistic evaluation of new compounds based on this privileged structure. Future research in this area will likely focus on expanding the chemical space around the pyrrolo[3,4-c]pyridine core, exploring its potential against a broader range of viral targets, and optimizing the pharmacokinetic properties of lead compounds to advance them into preclinical and clinical development.

References

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Sources

Application

Application Notes &amp; Protocols for High-Throughput Screening of Pyrrolopyridine Libraries

Introduction: The Strategic Pursuit of Pyrrolopyridine-Based Therapeutics The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to the purine ring of ATP...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Pursuit of Pyrrolopyridine-Based Therapeutics

The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to the purine ring of ATP.[1] This mimicry makes it an exceptional framework for designing competitive inhibitors of ATP-dependent enzymes, particularly kinases, which are pivotal regulators of cellular processes.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making pyrrolopyridine derivatives highly sought-after candidates for targeted therapies.[2] The successful development of molecules like Vemurafenib for melanoma underscores the therapeutic potential of this compound class.[1]

High-throughput screening (HTS) is an indispensable methodology for unlocking the full potential of large and diverse pyrrolopyridine libraries.[3][4] It enables the rapid and systematic evaluation of thousands to millions of compounds, facilitating the identification of "hits" with desired biological activity.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS protocols for the discovery of novel pyrrolopyridine-based drug candidates. We will delve into the causality behind experimental choices, ensuring a self-validating system from assay development to hit confirmation.

I. Assay Development: The Foundation of a Successful Screen

The selection and optimization of the primary screening assay are paramount to the success of any HTS campaign. The choice between a biochemical and a cell-based assay format is a critical first step, each offering distinct advantages and limitations.

A. Biochemical Assays: Probing Direct Target Engagement

Biochemical assays provide a direct measure of a compound's interaction with a purified target protein, such as a kinase.[6] This approach is highly valuable for establishing a direct structure-activity relationship (SAR).

Commonly Employed Biochemical Assay Formats:

  • Fluorescence Resonance Energy Transfer (FRET): This assay measures the transfer of energy between two fluorophores. In a kinase assay, a substrate peptide is labeled with a donor fluorophore, and an antibody that recognizes the phosphorylated substrate is labeled with an acceptor. Phosphorylation brings the fluorophores into proximity, resulting in a FRET signal.

  • Homogeneous Time-Resolved Fluorescence (HTRF®): A variation of FRET, HTRF utilizes long-lived lanthanide cryptates as donors, which minimizes interference from compound autofluorescence.[4]

  • Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify the amount of ATP remaining in a reaction after a kinase has acted on its substrate. A decrease in ATP levels, measured by a luciferase-luciferin reaction, indicates kinase activity.[5]

Protocol: A Generic Luminescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase of interest in an appropriate assay buffer (e.g., HEPES, MgCl2, DTT).

    • Prepare a stock solution of the kinase substrate (e.g., a specific peptide or protein).

    • Prepare the pyrrolopyridine library compounds in 100% DMSO. A typical screening concentration is 10 µM.

    • Prepare positive (e.g., a known inhibitor like staurosporine) and negative (DMSO vehicle) controls.

  • Assay Plate Preparation (384-well format):

    • Using an automated liquid handler, dispense 50 nL of each library compound, positive control, or negative control into the appropriate wells.

    • Add 5 µL of the kinase solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a solution containing the substrate and ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.

    • Incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 10 µL of the luminescence detection reagent (e.g., Kinase-Glo®) to all wells.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

B. Cell-Based Assays: Assessing Phenotypic Responses in a Physiological Context

Cell-based assays measure the effect of a compound on a cellular process within a living cell, providing a more physiologically relevant context.[7][8][9] This is crucial as it accounts for factors like cell permeability and potential off-target effects.

Commonly Employed Cell-Based Assay Formats:

  • Cell Viability/Cytotoxicity Assays: These are fundamental for identifying compounds that are toxic to cancer cells. Common methods include ATP-based luminescent assays (e.g., CellTiter-Glo®) and resazurin reduction assays (e.g., alamarBlue®).[7][10]

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by a specific signaling pathway. Inhibition of the pathway by a pyrrolopyridine compound will result in a change in the reporter signal.

  • High-Content Imaging: This powerful technique uses automated microscopy and image analysis to quantify various cellular parameters, such as protein localization, cell morphology, and apoptosis markers.

Protocol: A Cell Viability Assay for Anticancer Screening

  • Cell Culture and Plating:

    • Culture the cancer cell line of interest (e.g., a line known to be dependent on the target kinase) under standard conditions.

    • Harvest the cells and seed them into 384-well clear-bottom plates at an optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolopyridine library compounds in culture medium.

    • Add 5 µL of the diluted compounds to the cell plates. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

II. The High-Throughput Screening Cascade: From Primary Hits to Validated Leads

A successful HTS campaign is not a single experiment but a carefully orchestrated cascade of assays designed to progressively refine the initial hit list and eliminate false positives.[11]

Workflow for a Pyrrolopyridine HTS Campaign

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization Primary_Screen Primary HTS (e.g., 10 µM single concentration) Dose_Response Dose-Response Confirmation (IC50 determination) Primary_Screen->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screen (to identify assay artifacts) Orthogonal_Assay->Counter_Screen Selectivity_Profiling Kinase Selectivity Profiling (panel of related kinases) Counter_Screen->Selectivity_Profiling Validated Hits Cellular_Assays Cellular Assays (target engagement, downstream signaling) Selectivity_Profiling->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) (medicinal chemistry) Cellular_Assays->SAR_Studies Prioritized Hits ADMET_Profiling ADMET Profiling (in vitro) SAR_Studies->ADMET_Profiling

Caption: The HTS cascade for pyrrolopyridine library screening.

A. Hit Confirmation and Triage

The initial hits from the primary screen require rigorous confirmation.

  • Dose-Response Confirmation: Active compounds are re-tested in a dose-response format to determine their potency (IC50 or EC50). This helps to differentiate truly active compounds from those that show activity only at high concentrations.

  • Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay technology, hits should be confirmed using an orthogonal assay that measures the same biological endpoint but with a different detection method.[12]

  • Counter-Screens: These are crucial for identifying and eliminating "frequent hitters" or compounds that interfere with the assay technology itself.[11][13] For example, in a luciferase-based assay, a counter-screen against luciferase alone can identify compounds that directly inhibit the reporter enzyme.

B. Secondary and Tertiary Assays: Building a Comprehensive Profile

Validated hits are then subjected to a battery of secondary and tertiary assays to further characterize their biological activity.

  • Kinase Selectivity Profiling: Since pyrrolopyridines can be non-selective kinase inhibitors due to their ATP-mimetic nature, it is essential to profile hits against a panel of related kinases.[1] This helps to identify compounds with the desired selectivity profile, which is crucial for minimizing off-target effects and potential toxicity.

  • Cellular Target Engagement Assays: These assays confirm that the compound interacts with its intended target within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.[14]

  • Downstream Signaling and Phenotypic Assays: The effect of the compound on downstream signaling pathways and relevant cellular phenotypes (e.g., apoptosis, cell cycle arrest) should be investigated.[15]

III. Data Analysis and Interpretation: Extracting Meaningful Insights

The vast amount of data generated during an HTS campaign requires robust statistical analysis to identify true hits and avoid false positives and negatives.

Key Statistical Parameters for HTS Data Analysis:

ParameterDescriptionAcceptable Value
Z'-factor A measure of the statistical effect size that reflects both the signal dynamic range and the data variation. It is a measure of assay quality.> 0.5
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.> 10 (for enzymatic assays)
Coefficient of Variation (%CV) A measure of the variability of the data, calculated as the standard deviation divided by the mean.< 15%
Hit Threshold The cutoff used to define an active compound, typically set at 3 standard deviations from the mean of the negative controls.Varies by assay

Data Normalization and Hit Selection

Data_Analysis Raw_Data Raw HTS Data Normalization Data Normalization (% Inhibition or % Activity) Raw_Data->Normalization Quality_Control Quality Control (Z'-factor, S/B ratio) Normalization->Quality_Control Hit_Selection Hit Selection (based on threshold) Quality_Control->Hit_Selection Hit_List Initial Hit List Hit_Selection->Hit_List

Caption: Workflow for HTS data analysis and hit selection.

IV. Common Challenges and Mitigation Strategies in Pyrrolopyridine Screening

Screening pyrrolopyridine libraries, like any small molecule library, presents a number of challenges that must be anticipated and addressed.

ChallengeMitigation Strategy
False Positives Implement a robust hit validation cascade including orthogonal assays and counter-screens.[11] Use cheminformatics tools to flag Pan-Assay Interference Compounds (PAINS).[11]
Compound Toxicity Perform cytotoxicity profiling early in the screening cascade to deprioritize non-specifically toxic compounds.[3][10]
Poor Solubility Assess the aqueous solubility of hit compounds. Modifications to the compound scaffold may be necessary during lead optimization.[16]
Assay Interference Compounds may interfere with the detection technology (e.g., autofluorescence). Run control experiments without the target enzyme or cells to identify such interference.[17]

Conclusion: A Pathway to Novel Pyrrolopyridine Therapeutics

The high-throughput screening of pyrrolopyridine libraries is a powerful engine for the discovery of novel therapeutic agents. By embracing a strategic and multi-faceted approach that combines carefully designed biochemical and cell-based assays with a rigorous hit validation cascade, researchers can navigate the complexities of HTS and identify promising lead compounds. The protocols and insights provided in this guide are intended to serve as a robust framework for initiating and executing successful screening campaigns, ultimately accelerating the development of the next generation of pyrrolopyridine-based medicines.

References

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  • Ramurthy, S., et al. (2019). Synthesis of a novel fused pyrrolodiazepine-based library with anti-cancer activity. Bioorganic & medicinal chemistry letters, 29(14), 1775–1778. [Link]

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  • Leveridge, M. V., et al. (2016). High-Throughput Cell Toxicity Assays. Methods in molecular biology (Clifton, N.J.), 1439, 245–262. [Link]

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  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug discovery today, 25(10), 1807–1821. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

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  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • Gangjee, A., et al. (2012). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & medicinal chemistry, 20(1), 503–517. [Link]

  • Rahman, T., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules (Basel, Switzerland), 27(19), 6211. [Link]

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Sources

Method

Application Notes and Protocols: Measuring the Solubility of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation strategies, and ultimately, its therapeutic efficacy.[1][2] For ionizable compounds like 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride, a heterocyclic amine salt, understanding its solubility profile in various organic solvents is paramount. This knowledge informs critical decisions in synthesis, purification, crystallization, and the development of liquid dosage forms. Organic solvents are not only integral to the manufacturing process but are also used in parenteral and other liquid formulations.[3]

This guide provides a comprehensive framework for determining the thermodynamic equilibrium solubility of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride. We will delve into the theoretical underpinnings, present a detailed experimental protocol using the reliable shake-flask method, and discuss the nuances of data analysis and interpretation.[4][5]

Understanding Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[6][7]

  • Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium. This is an intrinsic property of the compound under specific conditions (e.g., temperature, pressure).[8]

  • Kinetic solubility , on the other hand, is the concentration at which a compound precipitates from a solution when prepared by a specific method, often involving the addition of a concentrated stock solution (like in DMSO) to an aqueous buffer.[9][10] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[6][7][9]

For formulation and process development, thermodynamic solubility provides the most reliable and fundamental data. Therefore, the protocols outlined herein will focus on its determination.

Physicochemical Properties of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride

A foundational understanding of the test compound is essential.

  • Chemical Name: 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride[11]

  • Molecular Formula: C₇H₉ClN₂[11]

  • Molecular Weight: 156.61 g/mol [11]

  • Structure:

    Caption: Chemical structure of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride.

As a hydrochloride salt of a weak base, its solubility in organic solvents will be influenced by the solvent's polarity, hydrogen bonding capabilities, and any potential acid-base interactions.[12][13]

Materials and Reagents

Equipment
  • Analytical balance (± 0.1 mg accuracy)

  • Vortex mixer

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • pH meter (for aqueous solutions, if applicable)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

Reagents
  • 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent), for example:

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane

    • Ethyl acetate

  • Deionized water (for HPLC mobile phase)

  • HPLC mobile phase components (e.g., formic acid, ammonium acetate)

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5][14] It involves equilibrating an excess of the solid compound with the solvent over a sufficient period.[4]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess API B Add solvent A->B Step 1 C Shake at constant temp (e.g., 24-72h) B->C Step 2 D Centrifuge C->D Step 3 E Filter supernatant D->E Step 4 F Dilute sample E->F Step 5 G Analyze by HPLC F->G Step 6

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Vials:

    • Accurately weigh an excess amount of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride into a series of glass vials (e.g., 20 mg into a 4 mL vial). An excess is visually confirmed by the presence of undissolved solid throughout the experiment.[14]

    • Prepare triplicate vials for each solvent to be tested.

  • Solvent Addition:

    • Add a precise volume of the selected organic solvent to each vial (e.g., 2 mL).

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed (e.g., 250 rpm) for a predetermined period. A typical equilibration time is 24 to 72 hours.[4][14]

    • Causality Insight: The goal is to reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. The required time can vary; it's advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached. The concentration of the solute in the solution should be constant at the final two time points.[14]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the larger particles settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles.

    • Trustworthiness Check: Filtration must be performed quickly to avoid solvent evaporation or temperature changes that could alter the solubility. Pre-wetting the filter with the same solvent can minimize drug loss due to adsorption.

    • Accurately dilute the filtered sample with an appropriate solvent (often the initial mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Analyze the diluted samples using a validated HPLC method.[15][16] A typical method might involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

    • Quantify the concentration of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Data Analysis and Presentation

  • Standard Curve:

    • Prepare a series of standard solutions of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride in a suitable diluent.

    • Inject the standards into the HPLC and plot the peak area against the known concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally required.

  • Solubility Calculation:

    • Use the regression equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This is the solubility.

    • Calculate the mean and standard deviation for the triplicate measurements for each solvent.

  • Data Presentation:

    • Summarize the results in a clear, tabular format.

Organic SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Methanol25[Insert Data][Insert Data]
Ethanol25[Insert Data][Insert Data]
Isopropanol25[Insert Data][Insert Data]
Acetonitrile25[Insert Data][Insert Data]
DMSO25[Insert Data][Insert Data]
Dichloromethane25[Insert Data][Insert Data]
Ethyl Acetate25[Insert Data][Insert Data]

Troubleshooting and Considerations

  • Polymorphism: The presence of different crystalline forms (polymorphs) can significantly affect solubility. It is good practice to analyze the solid material before and after the experiment (e.g., by PXRD or DSC) to check for any polymorphic transformations.[17]

  • Common Ion Effect: As a hydrochloride salt, its solubility can be suppressed in solvents containing chloride ions.[3][12] This is generally not a concern with pure organic solvents but can be relevant in mixed solvent systems.

  • pH Effects: While pH is a primary driver of solubility in aqueous media, its effect in organic solvents is more complex.[13] The basicity of the solvent can influence the dissociation of the hydrochloride salt, potentially converting it to the free base and altering solubility. For instance, in a basic solvent, the equilibrium may shift, leading to higher solubility of the free base form.[18]

  • Method Validation: The analytical method used for quantification must be validated for parameters such as specificity, linearity, accuracy, and precision to ensure reliable results.[1][15][19]

Conclusion

This application note provides a robust and scientifically grounded protocol for measuring the solubility of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride in organic solvents. By adhering to the principles of thermodynamic equilibrium and employing a validated analytical method, researchers can generate accurate and reproducible data. This information is indispensable for guiding formulation development, optimizing manufacturing processes, and ultimately contributing to the successful progression of new drug candidates.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

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  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • Stout, P. J., & Runkel, F. (1993). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Nicoud, L., et al. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. PubMed Central. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

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  • PubChem. 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Baka, E., et al. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. PubMed Central. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • Food and Drug Administration, Taiwan. ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • PubChem. 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. [Link]

  • PubChem. 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride. [Link]

  • ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link]

  • Serajuddin, A. T. M., & Pudipeddi, M. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

  • American Pharmaceutical Review. Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

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  • Web.pdx.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • csus.edu. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. [Link]

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Application

Application Note: A Robust LC-MS Method for the Analysis of Reaction Mixtures Containing 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine

Introduction The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a significant structural motif in medicinal chemistry, forming the core of various biologically active compounds.[1] Its synthesis and subsequent derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a significant structural motif in medicinal chemistry, forming the core of various biologically active compounds.[1] Its synthesis and subsequent derivatization are of great interest to researchers in drug development. Monitoring the progress of chemical reactions involving this entity, identifying byproducts, and quantifying its presence in complex matrices necessitates a sensitive, selective, and robust analytical method. Liquid chromatography coupled with mass spectrometry (LC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive molecular identification.[2][3]

This application note provides a comprehensive, field-proven protocol for the LC-MS analysis of reaction mixtures containing 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine. We will delve into the causality behind experimental choices, from sample preparation to data analysis, ensuring a self-validating and reproducible workflow.

Analyte Profile: 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine

A thorough understanding of the analyte's physicochemical properties is paramount for effective method development.

  • Molecular Formula: C₇H₈N₂[4]

  • Molecular Weight: 120.15 g/mol [4]

  • Structure: A bicyclic aromatic heterocycle containing both a pyridine and a pyrrole ring.

  • Polarity: The presence of two nitrogen atoms imparts a degree of polarity, making it soluble in a range of organic solvents and aqueous-organic mixtures.[5][6] This polarity is a key consideration for chromatographic separation.

Experimental Workflow Overview

The overall analytical process is designed to be systematic and efficient, ensuring data integrity at each stage.

MS_Method MS_Params Mass Spectrometry Parameters Ionization Mode: ESI Positive Capillary Voltage: 3.5 kV Drying Gas Temp: 325 °C Drying Gas Flow: 10 L/min Nebulizer Pressure: 35 psi Scan_Mode Data Acquisition Full Scan (m/z): 50 - 500 Targeted SIM (m/z): 121.07 MS/MS (for confirmation): Precursor 121.07, Collision Energy 15-30 eV MS_Params->Scan_Mode Acquisition Settings

Sources

Method

Mastering the Structure: Application Notes and Protocols for X-ray Crystallography of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives

Introduction: The Structural Imperative in Drug Discovery The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds targeting a wid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Drug Discovery

The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds targeting a wide array of diseases, including cancer, viral infections, and neurological disorders.[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. Understanding the precise three-dimensional structure of these derivatives through single-crystal X-ray crystallography is paramount for structure-activity relationship (SAR) studies, lead optimization, and rational drug design.

This comprehensive guide provides detailed application notes and protocols for obtaining high-quality single crystals of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivatives and elucidating their structures through X-ray diffraction. We will delve into the nuances of crystallization, from solvent selection to troubleshooting, and provide a step-by-step workflow for data collection and structure refinement.

I. From Synthesis to Crystalline Solid: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis and purification of the target compound. The purity of the starting material is a critical, often underestimated, factor in successful crystallization.

A. Synthesis and Purification Strategy

A common synthetic route to the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine core involves the reduction of a corresponding pyrrolo[3,4-c]pyridine-1,3-dione precursor. It is crucial to ensure the complete removal of starting materials, reagents, and byproducts, as these can act as impurities that hinder crystal nucleation and growth.

Protocol 1: Final Purification Step for Crystallization

  • Column Chromatography: Perform a final flash column chromatography purification of the synthesized derivative. Use a gradient elution system to ensure sharp separation of the target compound from any closely related impurities.

  • Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. It is imperative to completely remove all traces of the chromatography solvents, as they can interfere with the chosen crystallization solvents. To achieve this, after initial evaporation, co-evaporate the residue with a small amount of a high-vapor-pressure solvent in which the compound is soluble (e.g., dichloromethane or ethyl acetate) two to three times.

  • High Vacuum Drying: Dry the purified compound under high vacuum for several hours to remove any residual volatile organics.

  • Purity Assessment: Confirm the purity of the final compound to be >98% by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding to crystallization trials.

II. The Art and Science of Crystallization

Growing diffraction-quality single crystals is often the most challenging step in X-ray crystallography. It is a process that requires patience, systematic screening, and an understanding of the physicochemical properties of the compound. For polar, heterocyclic molecules like 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivatives, specific strategies can enhance the probability of success.

A. Understanding Solubility: The Key to Supersaturation

Crystallization occurs from a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility. Achieving a state of gentle supersaturation is key to promoting the growth of large, well-ordered single crystals rather than amorphous precipitate or a mass of tiny needles.

B. Crystallization Techniques

Several techniques can be employed to achieve supersaturation. For 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivatives, vapor diffusion and slow evaporation are often the most successful methods.

Vapor Diffusion

In this technique, a drop containing the compound and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution at a higher concentration. Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of both the compound and the precipitant in the drop, leading to crystallization.

Protocol 2: Hanging Drop Vapor Diffusion

  • Prepare the Reservoir: In a 24-well crystallization plate, add 500 µL of the reservoir solution to each well. The reservoir solution typically contains a precipitant (e.g., a salt or a polymer) buffered to a specific pH.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of the compound solution (typically 5-20 mg/mL in a suitable solvent) with 1-2 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease.

  • Incubate and Observe: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Table 1: Suggested Starting Screens for Vapor Diffusion of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives

Screen ComponentBuffer (0.1 M)PrecipitantAdditive (Optional)
Salt-Based Sodium Acetate pH 4.5-5.51.0-2.0 M Ammonium Sulfate0.1 M NaCl
HEPES pH 7.0-8.01.5-2.5 M Sodium Chloride-
Tris-HCl pH 8.0-9.00.8-1.5 M Lithium Sulfate-
PEG-Based Citrate pH 5.0-6.015-30% (w/v) PEG 40000.2 M Ammonium Acetate
MES pH 6.0-7.020-35% (w/v) PEG 33500.1 M Calcium Chloride
Bicine pH 8.5-9.510-25% (w/v) PEG 8000-
Slow Evaporation

This is the simplest crystallization method. The compound is dissolved in a solvent or a mixture of solvents, and the solvent is allowed to evaporate slowly, increasing the concentration of the compound until crystals form.

Protocol 3: Slow Evaporation from a Solvent System

  • Solvent Selection: Dissolve the compound in a "good" solvent (one in which it is readily soluble) to a concentration just below saturation.

  • Introduce a "Poor" Solvent: Slowly add a "poor" solvent (one in which the compound is sparingly soluble but is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid.

  • Clarify the Solution: Add a few drops of the "good" solvent to just clarify the solution.

  • Evaporation: Cover the vial with a cap that has a small hole pricked in it to allow for slow evaporation.

  • Incubation: Place the vial in a quiet, undisturbed location and monitor for crystal growth.

Expert Insight: For polar heterocyclic compounds, a common and effective solvent system is a mixture of a relatively polar "good" solvent like ethyl acetate, acetonitrile, or dimethylformamide (DMF) with a less polar "poor" solvent such as hexane, heptane, or diethyl ether.[2]

C. Troubleshooting Common Crystallization Problems

ProblemPotential CauseSuggested Solution
No Crystals Form Solution is undersaturated.Allow more solvent to evaporate. If that fails, the initial concentration may be too low; start a new trial with a higher concentration.[3]
Amorphous Precipitate Supersaturation was reached too quickly.Decrease the concentration of the precipitant or the compound. Slow down the rate of equilibration (e.g., by using a larger drop volume in vapor diffusion).
Many Small Crystals Excessive nucleation.Reduce the concentration of the compound or precipitant. Consider using a seeding technique with a pre-existing crystal.
Oiling Out The compound's melting point is close to the boiling point of the solvent, or the compound is separating as a liquid phase.Use a higher boiling point solvent or a solvent mixture that reduces the compound's solubility. Slower cooling can also help prevent oiling out.[4]

III. X-ray Diffraction Data Collection: Capturing the Blueprint

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. Modern single-crystal X-ray diffractometers automate much of this process.

A. Crystal Mounting and Cryo-protection

To minimize radiation damage from the X-ray beam, data is typically collected at cryogenic temperatures (around 100 K). This requires the crystal to be flash-cooled in a stream of cold nitrogen gas. To prevent the formation of crystalline ice from the solvent within and around the crystal, which would produce diffraction rings and damage the crystal, a cryoprotectant must be used.

Protocol 4: Cryo-protection and Crystal Mounting

  • Prepare the Cryoprotectant Solution: The ideal cryoprotectant is often the mother liquor with an added cryo-agent like glycerol, ethylene glycol, or a low-molecular-weight polyethylene glycol (PEG). A common starting point is to add the cryo-agent to a final concentration of 20-30% (v/v).

  • Soak the Crystal: Using a cryo-loop, quickly transfer the crystal from the crystallization drop to a drop of the cryoprotectant solution. The soaking time should be minimal (a few seconds) to avoid dissolving the crystal.

  • Flash-Cooling: Immediately scoop the crystal out of the cryoprotectant solution with the cryo-loop and plunge it into liquid nitrogen or directly into the cold stream of the diffractometer.

  • Mount on the Goniometer: Secure the cryo-pin on the goniometer head of the diffractometer.

B. Data Collection Strategy

The data collection strategy will be determined by the diffractometer software. The goal is to collect a complete and redundant dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

IV. From Diffraction Pattern to Molecular Structure: Data Processing and Refinement

The raw diffraction images are processed to yield a list of reflection intensities and their corresponding positions in reciprocal space. This data is then used to solve and refine the crystal structure.

A. Data Processing

Software suites like Bruker's APEX or Rigaku's CrysAlisPro will automatically integrate the raw diffraction images, scale the data, and perform absorption corrections. The output is typically a file containing the reflection data (e.g., an HKL file).

B. Structure Solution and Refinement

The processed reflection data is used to determine the arrangement of atoms in the unit cell. This is typically done using direct methods or Patterson methods, which are implemented in software packages like SHELXT. The initial model is then refined against the experimental data using software like SHELXL, often through a graphical user interface such as Olex2.

Refinement involves:

  • Least-squares fitting: Adjusting the atomic coordinates, displacement parameters (describing thermal motion), and occupancies to minimize the difference between the observed and calculated structure factors.

  • Difference Fourier maps: Calculating the difference between the observed and calculated electron density to locate missing atoms (like hydrogens) or identify regions of disorder.

The quality of the final refined structure is assessed by several factors, including the R-factor (R1) and the goodness of fit (GooF).

Table 2: Typical Crystallographic Data for a 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Derivative

ParameterExample Value
Chemical FormulaC₁₅H₁₄N₄O₂
Formula Weight282.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.115(3)
c (Å)13.208(4)
β (°)98.76(1)
Volume (ų)1349.8(6)
Z4
Density (calculated) (g/cm³)1.388
Absorption Coefficient (mm⁻¹)0.096
F(000)592
Theta range for data collection (°)2.5 to 27.5
Reflections collected8456
Independent reflections2480 [R(int) = 0.034]
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
Goodness-of-fit on F²1.05

Visualizing the Workflow

The entire process, from a purified compound to a refined crystal structure, can be visualized as a logical workflow.

Xray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Chromatography & Drying Synthesis->Purification Screening Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting Optimization->Harvesting Cryo Cryo-protection Harvesting->Cryo Mounting Mounting & Data Collection Cryo->Mounting Processing Data Processing & Scaling Mounting->Processing Solution Structure Solution (e.g., SHELXT) Processing->Solution Refinement Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & Deposition Refinement->Validation

Caption: Workflow for X-ray Crystallography.

Conclusion: From Data to Insight

X-ray crystallography provides an unparalleled level of detail into the molecular architecture of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. By following systematic protocols for purification, crystallization, and data analysis, researchers can obtain high-quality structural information that is crucial for advancing drug discovery programs. The insights gained from these atomic-level blueprints empower medicinal chemists to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • LibreTexts. (2022). 4. Crystallization. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Force Field X. (2025). X-ray Refinement Examples. Force Field X. [Link]

  • ResearchGate. (2023). I want to learn creation of cif file from raw data of single x-ray diffraction, please suggest me easier software, and proves to solve crystal strc?. ResearchGate. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. PubChem. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). PubChem. [Link]

  • ResearchGate. (2015). Aza-isoindolo and Isoindolo-Azaquinoxaline Derivatives With Antiproliferative Activity. ResearchGate. [Link]

  • ResearchGate. (2024). Isoindolin-1-one and one of its aza-analogues (pyrrolo[3,4-b]pyridin-5-one). ResearchGate. [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • Creighton University. (2022). CCDC 2130342: Experimental Crystal Structure Determination. Creighton University. [Link]

  • HETEROCYCLES. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. [Link]

  • PMC. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. [Link]

  • PMC. (n.d.). Crystal structure of (E)-9-(4-nitrobenzylidene)-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidin-5(7H)-one. PMC. [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]

  • SCV. (n.d.). Introduction to X-Ray Structure Analysis and Refinement. SCV. [Link]

  • Nowick Laboratory. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Nowick Laboratory. [Link]

  • YouTube. (2021). Rietveld Refinement of X-ray Diffraction Data Using FullProf Package - Part I. YouTube. [Link]

  • ResearchGate. (2014). Crystal structures of 2-methoxyisoindoline-1,3-dione, 1,3-dioxoisoindolin-2-yl methyl carbonate and 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl methyl carbonate: three anticonvulsant compounds. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Semantic Scholar. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). SOP: CRYSTALLIZATION. [Link]

Sources

Application

Application Note: A Scalable and Robust Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride and Key Intermediates

Introduction The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged structural motif in modern medicinal chemistry. As a bicyclic heteroaromatic system, it serves as a core component in a wide range of biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged structural motif in modern medicinal chemistry. As a bicyclic heteroaromatic system, it serves as a core component in a wide range of biologically active compounds, including inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer therapy, and compounds with potential analgesic, sedative, and antiviral properties.[1][2][3] The development of new therapeutics based on this scaffold necessitates a synthetic route that is not only efficient but also scalable, safe, and reproducible for multi-kilogram production.

This application note provides a comprehensive guide to a robust, multi-step synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride. The presented strategy is designed for scalability, employing well-established and industrially viable reactions such as tert-butoxycarbonyl (Boc) protection, catalytic hydrogenation, and acidic deprotection/salt formation. We will delve into the causality behind the selection of reagents and process parameters, offering field-proven insights to guide researchers and process chemists in navigating the challenges of scale-up.

Overall Synthetic Strategy

The selected synthetic pathway is a three-stage process designed for efficiency and scalability. It begins with the commercially available starting material, 4-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. The core of the strategy involves the strategic protection of the pyrrole nitrogen, followed by a robust reduction of the pyridine ring, and concluding with deprotection and concurrent hydrochloride salt formation. This approach avoids the use of hazardous reagents like lithium aluminum hydride, opting instead for a safer and more controllable catalytic hydrogenation process.[4]

Synthetic_Pathway A 4-Methyl-1H-pyrrolo[3,4-c]- pyridine-1,3(2H)-dione B tert-Butyl 4-methyl-1,3-dioxo-1,3-dihydro- 2H-pyrrolo[3,4-c]pyridine-2-carboxylate (Boc-Protected Intermediate) A->B Boc₂O, DMAP THF C tert-Butyl 4-methyl-1,3-dioxo-octahydro- 1H-pyrrolo[3,4-c]pyridine-2-carboxylate (Hydrogenated Intermediate) B->C H₂, PtO₂ Acetic Acid D 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride (Final Product) C->D HCl in Dioxane Methanol

Figure 1: Overall synthetic scheme for 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine HCl.

Part 1: Synthesis of the N-Boc Protected Intermediate

Scientific Rationale: The initial step involves the protection of the nitrogen atom of the pyrrolidinedione ring. The tert-butoxycarbonyl (Boc) group is the protecting group of choice for scale-up operations due to several key advantages.[5] It is highly stable under a variety of reaction conditions, particularly basic and nucleophilic environments, which provides excellent orthogonality.[6] The introduction of the Boc group is typically a high-yielding reaction, and the resulting protected intermediates are often crystalline solids, which facilitates purification by recrystallization on a large scale.[7]

Protocol 1.1: N-Boc Protection

This protocol details the synthesis of tert-butyl 4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate.

Materials:

  • 4-Methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 4-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione and anhydrous THF (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add DMAP followed by the slow, portion-wise addition of Boc₂O at ambient temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Isolation: Add a non-polar solvent such as hexane to the residue and stir vigorously. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold hexane, and dry under vacuum to afford the N-Boc protected intermediate as a white to off-white solid.

ParameterValue
Starting Material 4-Methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Key Reagents Boc₂O, DMAP
Solvent THF
Temperature Ambient
Typical Yield 90-98%
Purity (by HPLC) >98%

Part 2: Catalytic Hydrogenation of the Pyridine Ring

Scientific Rationale: The reduction of the pyridine ring is the most critical transformation in this synthesis. Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency, atom economy, and the avoidance of stoichiometric metal hydride waste streams.[8] The choice of catalyst and solvent is paramount for achieving complete saturation of the pyridine ring under scalable conditions. Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic solvent like glacial acetic acid is a highly effective system.[9] The acidic medium protonates the pyridine nitrogen, activating the ring towards reduction.[10] High-pressure hydrogen is required to overcome the aromaticity of the pyridine ring.[9][10]

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Boc-Intermediate and Acetic Acid B Carefully Add PtO₂ Catalyst under Inert Atmosphere A->B C Seal Reactor and Purge with Nitrogen B->C D Pressurize with H₂ Gas (e.g., 50-70 bar) C->D E Stir Vigorously at Specified Temperature D->E F Monitor H₂ Uptake and Reaction Progress E->F G Vent H₂ and Purge with Nitrogen F->G H Filter through Celite® to Remove Pyrophoric Catalyst G->H I Concentrate Filtrate Under Vacuum H->I

Figure 2: General experimental workflow for scale-up catalytic hydrogenation.

Protocol 2.1: High-Pressure Hydrogenation

Materials:

  • tert-Butyl 4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (1-5 mol%)

  • Glacial Acetic Acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the N-Boc protected intermediate in glacial acetic acid (10-15 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the PtO₂ catalyst. Caution: Platinum catalysts can be pyrophoric when dry and exposed to air, especially after the reaction.

  • Reaction Execution: Securely seal the reactor. Purge the headspace multiple times with nitrogen to remove all oxygen, then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the target pressure (e.g., 50-70 bar).[9]

  • Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (e.g., 40-50°C) to facilitate the reaction.

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Once complete, stop the stirring, cool to room temperature, and carefully vent the excess hydrogen. Purge the reactor thoroughly with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with a solvent like methanol and carefully filter through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with additional methanol. Crucial Safety Note: Do not allow the filter cake to dry completely. Quench the wet catalyst on the Celite® pad with water immediately after filtration.

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the solvents, yielding the crude hydrogenated intermediate. This material is often used directly in the next step without further purification.

Part 3: N-Boc Deprotection and Hydrochloride Salt Formation

Scientific Rationale: The final step combines the deprotection of the Boc group and the formation of the desired hydrochloride salt into a single, efficient operation. The Boc group is labile under strong acidic conditions.[11] The mechanism involves protonation of the carbamate carbonyl, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[6] The carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide gas.[6][12] The liberated amine is then protonated by the excess acid in the medium to form the amine salt.[6] Using a solution of hydrogen chloride (e.g., in dioxane or isopropanol) serves as both the deprotecting agent and the salt-forming agent.[4][13]

Protocol 3.1: Deprotection and Salt Formation

Materials:

  • Crude tert-butyl 4-methyl-1,3-dioxo-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate (1.0 eq)

  • Hydrogen chloride solution (e.g., 4M HCl in 1,4-dioxane) (3-5 eq)

  • Methanol or Isopropanol (IPA)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

Procedure:

  • Reaction Setup: Dissolve the crude hydrogenated intermediate in a minimal amount of a suitable solvent like methanol or IPA.

  • Acid Addition: Cool the solution in an ice bath (0-5°C). Slowly add the HCl solution. Note: This reaction is often exothermic and involves significant gas evolution (CO₂ and isobutylene).[12] Ensure adequate ventilation and headspace in the reactor.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis confirms the complete removal of the Boc group (typically 1-3 hours).

  • Crystallization and Isolation: The hydrochloride salt product will often precipitate directly from the reaction mixture. If not, concentrate the solution under reduced pressure.

  • Add an anti-solvent such as diethyl ether or MTBE to the concentrated residue to induce precipitation/crystallization.[14]

  • Stir the resulting slurry at a low temperature (e.g., 0-5°C) for 1-2 hours to maximize crystal formation.

  • Final Product Collection: Collect the crystalline solid by filtration. Wash the filter cake with the anti-solvent (e.g., MTBE) to remove impurities.

  • Dry the final product, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, under vacuum at a moderate temperature (e.g., 40-50°C).

ParameterValue
Key Reagent HCl in Dioxane/IPA
Solvent Methanol / IPA
Anti-Solvent MTBE / Diethyl Ether
Temperature 0°C to Ambient
Typical Yield (from hydrogenated intermediate) 85-95%
Purity (by HPLC) >99%

Conclusion

This application note outlines a validated and scalable synthetic route for the production of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, a crucial intermediate for pharmaceutical development. By leveraging robust and well-understood chemical transformations—including Boc protection, high-pressure catalytic hydrogenation, and acidic deprotection—this protocol provides a safe, efficient, and reproducible pathway suitable for scale-up. The detailed explanations and step-by-step procedures are intended to empower researchers and drug development professionals to confidently produce this valuable building block with high yield and purity.

References

  • Caron, S., et al. (2000). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 4(6), 589-591. [Link]

  • Kashiwagi, T., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(31), 12361–12369. [Link]

  • Google Patents. (2014). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Vaddula, B. R., et al. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. ACS Omega, 5(32), 20561–20568. [Link]

  • Martins, P., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6298. [Link]

  • ResearchGate. (2025). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Acids. Retrieved from [Link]

  • Fedoseev, S. V., et al. (2025). The Ugi reaction in the synthesis of pyrrolo[3,4- c]pyridine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Kashiwagi, T., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(31), 12361-12369. [Link]

  • Perry, M. L., et al. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient: Mexiletine Hydrochloride. Crystal Growth & Design, 22(11), 6548–6556. [Link]

  • ResearchGate. (2025). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 893-902. [Link]

  • Szkatuła, L., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Pharmaceuticals, 13(12), 461. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 893-902. [Link]

  • Quora. (2022). What is the protection of BOC in organic synthesis processes?. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Google Patents. (2007). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (n.d.). Synthesis of polycyclic pyrrolopyridine derivatives through 1,5‐diketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • WIPO Patentscope. (2020). WO2020100027 - 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER. Retrieved from [Link]

  • Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 14(4), 354. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.

Introduction

The synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route, based on a method disclosed in patent literature, starts from furo[3,4-c]pyridine-1,3-dione.[1] This guide will walk you through the potential challenges in each key step of this synthesis, providing explanations for the underlying chemistry and actionable solutions.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A furo[3,4-c]pyridine-1,3-dione B 2H-pyrrolo[3,4-c]pyridine-1,3-dione A->B Step 1: Lactamization C 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine B->C Step 2: Reduction D 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride C->D Step 3: Salt Formation

Caption: Overall synthetic workflow for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride.

Part 1: Troubleshooting Guide by Synthetic Step

This section is organized in a question-and-answer format to directly address specific issues you may encounter during each stage of the synthesis.

Step 1: Lactamization of furo[3,4-c]pyridine-1,3-dione

The first step involves the conversion of the anhydride, furo[3,4-c]pyridine-1,3-dione, to the corresponding lactam (imide), 2H-pyrrolo[3,4-c]pyridine-1,3-dione. This is typically achieved by reacting the anhydride with an ammonia source, such as urea or aqueous ammonia.

Q1: My lactamization reaction is showing low conversion, and I'm recovering a significant amount of starting material. What could be the issue?

A1: Low conversion in the lactamization step can be attributed to several factors:

  • Insufficient Reaction Temperature or Time: The reaction to form the imide from the anhydride often requires elevated temperatures to drive off the water molecule formed during the final ring-closing step. Ensure your reaction is heated to the reflux temperature of your chosen solvent and monitored over a sufficient period.[1]

  • Inefficient Removal of Water: The formation of the imide is a reversible reaction. The presence of water can hydrolyze the product back to the amic acid intermediate or even the starting anhydride. If your reaction is stalling, consider using a Dean-Stark trap to azeotropically remove water if the solvent is appropriate (e.g., toluene).

  • Inadequate Ammonia Source: Ensure you are using a sufficient excess of the ammonia source. If using a solution of ammonia in a solvent, its concentration might be lower than stated. If using urea, ensure it is of good quality.

Q2: I'm observing the formation of a significant amount of a water-soluble byproduct that is not my desired lactam. What is it likely to be?

A2: The most probable water-soluble byproduct is the ammonium salt of the amic acid intermediate. This forms when the anhydride ring is opened by ammonia, but the subsequent dehydration to the imide does not occur.

Amic_Acid_Formation cluster_0 Reaction Pathway A furo[3,4-c]pyridine-1,3-dione B Amic Acid Intermediate (Water-Soluble Salt) A->B + NH3 (Ring Opening) C 2H-pyrrolo[3,4-c]pyridine-1,3-dione (Desired Product) B->C - H2O (Dehydration/Ring Closure) C->B + H2O (Hydrolysis - Side Reaction)

Caption: Formation of the amic acid intermediate as a potential byproduct.

To favor the formation of the desired lactam, ensure adequate heating to promote dehydration. If you have already formed the amic acid salt, you can try to isolate it and then heat it in a high-boiling point solvent to effect the cyclization.

Step 2: Reduction of 2H-pyrrolo[3,4-c]pyridine-1,3-dione with LiAlH₄

This is a critical step where the lactam is reduced to the corresponding diamine, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄).

Q3: My reduction with LiAlH₄ is giving a low yield of the desired product. What are the common pitfalls?

A3: Low yields in LiAlH₄ reductions can stem from several sources:

  • Reagent Quality and Stoichiometry: LiAlH₄ is extremely sensitive to moisture and will decompose in the presence of water.[2] Ensure you are using anhydrous solvents and a fresh, high-quality batch of LiAlH₄. It is also crucial to use a sufficient excess of the reducing agent, as it will also react with any acidic protons in your starting material or trace water.

  • Incomplete Reaction: The reduction of amides and lactams can sometimes be sluggish.[3] Ensure the reaction is allowed to proceed for a sufficient amount of time, as indicated in the literature (e.g., overnight).[1] Monitoring the reaction by TLC is highly recommended.

  • Work-up Issues: The work-up of LiAlH₄ reactions is critical for obtaining a good yield. A common procedure is the Fieser work-up, which involves the sequential addition of water, aqueous NaOH, and then more water to precipitate the aluminum salts in a granular form that is easy to filter. Improper work-up can lead to the formation of gelatinous aluminum hydroxides that trap the product, making isolation difficult.

Q4: I'm observing a byproduct with a different mass spectrum, suggesting over-reduction. Is this possible?

A4: Yes, over-reduction is a significant concern with a powerful reducing agent like LiAlH₄. The pyridine ring in your molecule can also be reduced, especially under harsh conditions (e.g., prolonged reaction times or high temperatures). The reduction of a pyridine ring by a hydride source is a known reaction.

Over_Reduction A 2H-pyrrolo[3,4-c]pyridine-1,3-dione B 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (Desired Product) A->B LiAlH4 (controlled) C Partially Reduced Lactam (Potential Intermediate) A->C LiAlH4 (insufficient) D Over-reduced Product (e.g., Tetrahydropyrrolopyridine derivative) B->D LiAlH4 (excess/harsh conditions) C->B LiAlH4

Caption: Potential reduction pathways and the risk of over-reduction.

To mitigate over-reduction:

  • Control the Temperature: Perform the initial addition of LiAlH₄ at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[1]

  • Inverse Addition: For very sensitive substrates, consider adding the LiAlH₄ solution slowly to a solution of the lactam (inverse addition). This ensures that the reducing agent is never in large excess.

  • Monitor the Reaction Closely: Use TLC to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed.

Step 3: Salt Formation and Purification

The final step is the formation of the hydrochloride salt, which often improves the stability and handling of the amine product.

Q5: I'm having trouble precipitating the hydrochloride salt from my solution. What can I do?

A5: If the hydrochloride salt is not precipitating, it could be due to several reasons:

  • Solubility: The salt may be too soluble in the chosen solvent. A common procedure involves dissolving the free base in a solvent like methanol, cooling it to 0°C, and then bubbling in dry HCl gas or adding a solution of HCl in an ether or alcohol.[1] If precipitation is poor, you can try adding a less polar co-solvent (an anti-solvent) such as diethyl ether or tert-butyl methyl ether to decrease the solubility of the salt.

  • Insufficient HCl: Ensure you have added a sufficient amount of HCl to protonate both nitrogen atoms. It is often recommended to add HCl until the solution is saturated.[1]

  • Presence of Water: The presence of water can sometimes increase the solubility of hydrochloride salts. Ensure your solvents are dry.

Q6: The final product is an oil instead of a solid. How can I induce crystallization?

A6: Oiling out is a common problem during crystallization. Here are some techniques to try:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the solution to induce crystallization.

  • Solvent-Anti-Solvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol or ethanol) and then slowly add an anti-solvent (e.g., diethyl ether, hexane) until the solution becomes cloudy. Then, add a small amount of the good solvent to redissolve the cloudiness and allow the solution to stand undisturbed.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride? A: As a hydrochloride salt, the compound is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Vendor information often suggests storage at room temperature in a dry environment.[4][5]

Q: Can I use a different reducing agent instead of LiAlH₄? A: While LiAlH₄ is a very effective reagent for this transformation, other reducing agents could potentially be used. However, milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce amides or lactams.[3] More specialized borane reagents (e.g., BH₃·THF) could be an alternative, but their selectivity and reaction conditions would need to be carefully optimized.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q: What are the key safety precautions I should take during this synthesis? A: The most significant hazard in this synthesis is the use of LiAlH₄.

  • LiAlH₄ is pyrophoric and reacts violently with water. Always handle it in an inert atmosphere (e.g., under nitrogen or argon) and use anhydrous solvents.

  • The quenching of LiAlH₄ reactions is highly exothermic and generates hydrogen gas, which is flammable. The quenching process must be done slowly and in a well-ventilated fume hood, away from any ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocols

Protocol 1: Reduction of 2H-pyrrolo[3,4-c]pyridine-1,3-dione

This protocol is adapted from patent literature and should be performed by trained personnel in a suitable laboratory setting.[1]

  • To a solution of 2H-pyrrolo-[3,4-c]pyridine-1,3-dione in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Slowly add Lithium Aluminium Hydride (LiAlH₄) in portions, ensuring the temperature does not rise significantly.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then water again.

  • Stir the resulting slurry for 30 minutes, then filter it through a pad of celite, washing the filter cake with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine.

Protocol 2: Formation of the Hydrochloride Salt

This protocol is adapted from patent literature.[1]

  • Dissolve the crude 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine in methanol and cool the solution to 0 °C.

  • Bubble dry hydrogen chloride gas through the solution until it is saturated, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Stir the mixture at room temperature for several hours to allow for complete precipitation.

  • Collect the solid product by filtration, wash it with a small amount of cold solvent (e.g., diethyl ether), and dry it under vacuum.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
furo[3,4-c]pyridine-1,3-dioneC₇H₃NO₃149.11[6]
2H-pyrrolo[3,4-c]pyridine-1,3-dioneC₇H₄N₂O₂148.12
2,3-dihydro-1H-pyrrolo[3,4-c]pyridineC₇H₈N₂120.15[7]
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochlorideC₇H₉ClN₂156.61[8]

References

  • CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Reaction of furan derivatives with ammonia. Tohoku Journal of Agricultural Research. [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. [Link]

  • (PDF) Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. [Link]

  • 2-Pyridone-based fluorophores: Synthesis and fluorescent properties of pyrrolo[3,4-c]pyridine derivatives | Request PDF. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]

  • Give the expected products of lithium aluminum hydride reduction... Pearson. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Leeds. [Link]

  • furo[3,4-c]pyridine-1,3-dione. Stenutz. [Link]

  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

  • The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water. ResearchGate. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. PubChem. [Link]

  • 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). PubChem. [Link]

Sources

Optimization

Technical Support Center: Purification of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride

Welcome to the dedicated technical support guide for the purification of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows.[1][2] As a key building block in the development of novel therapeutics, ensuring its purity is paramount.[3] This guide provides in-depth, field-proven insights into purification via recrystallization, focusing on practical troubleshooting and foundational principles to help you achieve optimal purity and yield.

Part 1: Core Experimental Protocol

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[4] The ideal solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point.[5] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable by hot filtration).[6] Upon controlled cooling, the solution becomes supersaturated with respect to the target compound, leading to the formation of pure crystals.[4][7]

Recommended Recrystallization Workflow

This protocol outlines a standard procedure for the recrystallization of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride.

Recrystallization_Workflow start_end start_end process_step process_step decision decision output output A Start: Crude Hydrochloride Salt B Select Solvent System (e.g., Methanol, Ethanol, IPA) A->B C Dissolve in Minimum Amount of Hot Solvent B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes F Allow Solution to Cool Slowly to Room Temp D->F No E->F G Cool Further in Ice Bath F->G H Collect Crystals by Vacuum Filtration G->H I Wash Crystals with Minimal Ice-Cold Solvent H->I J Dry Crystals Under Vacuum I->J K End: Pure Product J->K

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is critical. For hydrochloride salts, polar protic solvents are often a good starting point. A large number of hydrochloride salts are too soluble in absolute ethanol for it to be a generally effective recrystallization solvent; isopropanol (2-Propanol) is often preferred.[8] Methanol is also a viable option.[1] Mixed solvent systems, such as alcohol/ether or alcohol/ethyl acetate, can also be effective, where the compound is soluble in the alcohol and insoluble in the ether or acetate (the anti-solvent).[8]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride. Add a small portion of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small increments until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve full dissolution to maximize yield. [5][9]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are present, a hot gravity filtration must be performed.[6] This step is essential to remove these impurities before crystallization begins. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[4] Rushing this step can lead to the trapping of impurities.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.[9] Using solvent that is not chilled will redissolve some of the product, reducing the yield.[9]

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove any residual solvent.

Data Summary Table
ParameterRecommended SolventRationale
Primary Solvents Isopropanol, Methanol, EthanolGood solubility at high temperatures for many hydrochloride salts.[1][8]
Anti-Solvents Diethyl Ether, Ethyl Acetate, HexaneUsed in mixed-solvent systems to reduce solubility upon cooling.[8]
Cooling Rate Slow, undisturbed cooling to RT, followed by an ice bath.Promotes the growth of larger, purer crystals and prevents impurity trapping.[4]
Washing Solvent Ice-cold primary solvent.Minimizes product loss while effectively rinsing away impurities.[9]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride.

Troubleshooting_Guide problem problem cause cause solution solution P1 Problem: No Crystals Form C1_1 Cause: Too much solvent used P1->C1_1 C1_2 Cause: Solution not saturated P1->C1_2 P2 Problem: 'Oiling Out' C2_1 Cause: Solution cooled too quickly P2->C2_1 C2_2 Cause: High impurity concentration P2->C2_2 P3 Problem: Very Low Yield C3_1 Cause: Too much solvent used P3->C3_1 C3_2 Cause: Premature crystallization during hot filtration P3->C3_2 C3_3 Cause: Washing with warm solvent P3->C3_3 P4 Problem: Poor Purity C4_1 Cause: Crystallization was too rapid P4->C4_1 C4_2 Cause: Inefficient washing P4->C4_2 S1_1 Solution: Boil off some solvent and re-cool C1_1->S1_1 S1_2 Solution: Scratch flask inner wall with a glass rod C1_2->S1_2 S1_3 Solution: Add a seed crystal C1_2->S1_3 S2_1 Solution: Reheat to dissolve, add more solvent, cool slowly C2_1->S2_1 S2_2 Solution: Consider charcoal treatment to remove impurities C2_2->S2_2 S3_1 Solution: Use minimum hot solvent C3_1->S3_1 S3_2 Solution: Pre-heat filtration apparatus C3_2->S3_2 S3_3 Solution: Wash only with ice-cold solvent C3_3->S3_3 S4_1 Solution: Ensure slow cooling C4_1->S4_1 S4_2 Solution: Break vacuum, gently resuspend crystals in cold solvent, refilter C4_2->S4_2

Caption: A decision tree for troubleshooting common recrystallization issues.

Question 1: No crystals have formed even after placing the flask in an ice bath. What should I do?
  • Probable Cause: The most common reason for crystallization failure is using too much solvent, preventing the solution from becoming supersaturated upon cooling.[9][10]

  • Solution Pathway:

    • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

    • Seeding: If you have a small amount of the pure compound, add a single "seed" crystal to the solution. This will act as a template for crystallization.[10]

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Repeat until crystals begin to form upon cooling. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution rapidly.[10]

Question 2: An oil has formed at the bottom of my flask instead of solid crystals. What went wrong?
  • Probable Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. This is often caused by a very high concentration of impurities, which can depress the melting point of the mixture, or by cooling the solution too rapidly.[10]

  • Solution Pathway:

    • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent (10-20% more) to ensure the compound remains dissolved at a slightly lower temperature.[10]

    • Ensure Slow Cooling: Allow the solution to cool very slowly. Insulating the flask with a cloth or paper towels can help. This gives the molecules time to orient themselves into a crystal lattice rather than aggregating as a liquid.

    • Consider a Different Solvent: If oiling out persists, the chosen solvent may not be suitable. A different solvent or solvent mixture may be required.

Question 3: My final yield is significantly lower than expected. Where did my product go?
  • Probable Cause: Low recovery can result from several procedural errors.[9]

  • Solution Pathway:

    • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is a primary cause of low yield, as a significant portion of the product will remain in the mother liquor even after cooling.[9]

    • Premature Crystallization: If performing a hot filtration, the product may have crystallized in the filter funnel. Ensure all glassware is pre-heated.

    • Washing Losses: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume of wash solvent, will dissolve and wash away a portion of your purified product.[9]

    • Incomplete Transfer: Ensure all crystals are quantitatively transferred from the flask to the filter funnel. A small amount of the cold mother liquor can be used to rinse the flask.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the common impurities in the synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine?

    • A: Impurities can arise from starting materials, side reactions, or intermediates from the synthetic route, which often involves lactamization, reduction, and salification from a starting material like furo[3,4-c]pyridine-1,3-dione.[1] Unreacted starting materials or byproducts from the reduction or salification steps are common. The nature of these will be highly dependent on the specific synthetic pathway employed.

  • Q: How does the pyridine ring affect solvent choice?

    • A: Pyridine and its fused-ring derivatives can have complex solubility profiles. They tend to crystallize less readily than their non-heteroaromatic counterparts.[11][12] The nitrogen atom allows for hydrogen bonding, which favors solubility in polar protic solvents like alcohols.

  • Q: Can I use water as a recrystallization solvent?

    • A: As a hydrochloride salt, the compound is likely very water-soluble, which would result in poor recovery.[8] However, for some highly polar compounds, water can be an excellent recrystallization solvent, especially if the compound's solubility changes dramatically with temperature.[12] If a procedure calls for recrystallization from water, it has likely been highly optimized.[12]

  • Q: How should I properly store the purified 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride?

    • A: The compound should be stored in a tightly sealed container in a dry environment at room temperature, protected from light.[13] As a hydrochloride salt, it can be hygroscopic.

References

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry and Biochemistry.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester - Department of Chemistry.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry.
  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
  • Purification of organic hydrochloride salt? (2017). ResearchGate.
  • 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. (n.d.). Advanced ChemBlocks.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization and Melting Point Analysis. (2022). YouTube.
  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. (2014). Google Patents.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine. (n.d.). ChemScene.
  • Purification by Recrystallization. (n.d.). CUNY Baruch College.
  • 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. (n.d.). BLDpharm.
  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridine hydrochloride. (n.d.). ChemUniverse.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI.
  • 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. (n.d.). PubChem, National Center for Biotechnology Information.
  • 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE synthesis. (n.d.). ChemicalBook.
  • 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. (2020). WIPO Patentscope.
  • 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). (n.d.). PubChem, National Center for Biotechnology Information.
  • 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine and its derivatives. This bicyclic scaffold is a crucial intermediate i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine and its derivatives. This bicyclic scaffold is a crucial intermediate in the development of novel therapeutics, including kinase inhibitors and other pharmacologically active agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate common synthetic challenges, identify impurities, and optimize reaction outcomes. We will move beyond simple procedural lists to explain the chemical reasoning behind common pitfalls and their solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine core, which is frequently assembled via a Pictet-Spengler type reaction or reduction of a lactam precursor.[4][5]

Q1: My reaction yield is extremely low, and TLC/LC-MS analysis shows a significant amount of unreacted 3-aminomethylpyridine and the corresponding aldehyde/ketone starting material. What is the likely cause?

A: This is a classic symptom of incomplete cyclization, often due to the hydrolysis of the key iminium ion intermediate. The Pictet-Spengler reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion that undergoes cyclization.[6] This intermediate is highly susceptible to hydrolysis, especially in the presence of trace amounts of water, which reverts it to the starting amine and carbonyl compound.[7] Factors such as insufficient acid catalysis, improper solvent choice, or non-anhydrous conditions can stall the reaction at this reversible step.

Q2: I've isolated a product, but my mass spectrometry and NMR data indicate the presence of a significant impurity with a molecular weight that is 2 Da less than my target molecule (M-2). What is this impurity and how can I prevent it?

A: An impurity with a mass of (M-2) Da is almost certainly the fully aromatized 6,7-dihydro-5H-pyrrolo[3,4-c]pyridine (or a derivative thereof). The dihydropyrrolo[3,4-c]pyridine ring system is susceptible to oxidation, especially when exposed to air over extended periods, heated, or in the presence of certain reagents. This is a common issue with dihydropyridine-type structures.[8] Prevention requires careful exclusion of oxygen during the reaction and workup, for instance, by working under an inert atmosphere (Nitrogen or Argon).

Q3: My final product is contaminated with a species that has a higher mass, often corresponding to the addition of an alkyl group from my solvent (e.g., +14 for Me, +28 for Et). What is happening?

A: This points to unintended N-alkylation of the secondary amine within your 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine product.[9] The nitrogen at the 2-position is nucleophilic and can react with alkylating agents. This can be a particular problem if your reaction sequence involves alkyl halides, or if you use alcoholic solvents under acidic conditions where ethers or other alkylating species might form. Even dichloromethane (DCM) can act as an alkylating agent under certain conditions.

Q4: My reaction mixture turned dark brown or black, resulting in an intractable tar-like substance at the bottom of the flask. What causes this severe decomposition?

A: Tar formation is typically a result of polymerization or decomposition under overly harsh acidic conditions or high temperatures. Electron-rich aromatic and heterocyclic systems, such as the pyrrole and pyridine moieties involved, can be sensitive to strong acids. The acid catalyst, essential for the cyclization, can also promote undesired side reactions if its concentration or strength is too high, or if the reaction temperature is not properly controlled.

Section 2: Troubleshooting Guides & Root Cause Analysis
Guide 1: Issue - Incomplete Cyclization & Iminium Ion Hydrolysis
  • Symptoms: Low yield of the desired product; significant recovery of starting amine and carbonyl compounds; reaction stalls and does not proceed to completion.

  • Root Cause Analysis: The formation of the cyclization precursor, the iminium ion, is a reversible equilibrium reaction. The presence of water provides a low-energy pathway to hydrolyze the iminium ion, shifting the equilibrium back towards the starting materials.

G

  • Corrective Actions & Protocol:

    Protocol: Minimizing Iminium Ion Hydrolysis

    • Drying of Reagents & Solvents: Ensure all solvents (e.g., Toluene, Dichloromethane, Acetonitrile) are rigorously dried using appropriate methods (e.g., distillation from CaH₂, molecular sieves). Ensure starting materials are anhydrous.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction vessel.

    • Acid Catalyst Selection: Use a stoichiometric amount or slight excess of a suitable acid catalyst. Trifluoroacetic acid (TFA) is often effective. For sensitive substrates, a milder Lewis acid (e.g., Yb(OTf)₃) might provide better results.[10]

    • Azeotropic Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus during the initial imine formation step to azeotropically remove the water byproduct, driving the equilibrium forward.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or 0 °C and only heat if necessary, as higher temperatures can favor decomposition.

Guide 2: Issue - Aromatization to (M-2) Byproduct
  • Symptoms: A persistent impurity is observed in LC-MS and ¹H NMR that corresponds to the oxidized, fully aromatic pyrrolopyridine. The ¹H NMR will typically show a loss of aliphatic protons and the appearance of new aromatic signals.

  • Root Cause Analysis: The dihydropyridine ring is electronically similar to other known classes of compounds that are readily oxidized, such as Hantzsch esters. The driving force is the formation of a stable, aromatic heterocyclic system. This oxidation can be promoted by atmospheric oxygen, particularly at elevated temperatures or on silica gel during chromatography.

G

  • Corrective Actions & Protocol:

    Protocol: Preventing Aromatization

    • Strict Inert Atmosphere: After the reaction is complete, maintain the inert atmosphere during the initial stages of the workup (e.g., quenching, solvent removal).

    • Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) for both the workup and chromatography.

    • Purification Strategy:

      • Minimize the time the compound spends on silica gel.

      • Consider using a less acidic stationary phase, like neutral alumina, if the compound proves to be particularly sensitive.

      • If possible, purify the compound as a salt (e.g., HCl salt), which is often more stable to oxidation than the free base.[4]

    • Storage: Store the final compound under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer at -20 °C) to maximize long-term stability.[11]

Section 3: Impurity Characterization and Data

A crucial step in troubleshooting is the accurate identification of impurities. The table below summarizes the key analytical signatures for the most common byproducts.

Impurity TypeMolecular Weight ChangeKey ¹H NMR SignaturePotential Cause
Aromatized Product -2 DaDisappearance of two CH₂ signals; appearance of new aromatic proton signals.Oxidation (Air, Heat)
Hydrolyzed Starting Material N/A (Appears as SM)Signals corresponding to starting amine and carbonyl compound.Incomplete reaction; presence of water.
N-Alkylated Product +14 Da (Methyl), +28 Da (Ethyl), etc.Appearance of a new N-CH₃ or N-CH₂CH₃ signal; loss of N-H signal.Reaction with alkylating reagents or solvents.
Ring-Opened Amide +18 DaAppearance of amide N-H and carbonyl signals (if reduced from lactam).Incomplete reduction of a lactam precursor.
References
  • CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google P
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - WIPO Patentscope. [Link]

  • Pictet–Spengler reaction - Wikipedia. [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]

  • 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine - PubChem. [Link]

  • Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed. [Link]

  • Synthesis of New 1Н-Pyrrolo[3,4-с]pyridine-1,3(2Н)-diones | Request PDF - ResearchGate. [Link]

  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridine - Chongqing Chemdad Co. ,Ltd. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing). [Link]

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  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. [Link]

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Optimization

Technical Support Center: Troubleshooting Side Reactions in Pyrrolopyridine Functionalization

Introduction Welcome to the technical support hub for the functionalization of pyrrolopyridines (azaindoles). As bioisosteres of indoles, these nitrogen-containing heterocyclic compounds are crucial scaffolds in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support hub for the functionalization of pyrrolopyridines (azaindoles). As bioisosteres of indoles, these nitrogen-containing heterocyclic compounds are crucial scaffolds in medicinal chemistry and drug discovery.[1][2] However, the presence of the pyridine ring introduces unique and often challenging reactivity patterns compared to their indole counterparts. The electron-deficient nature of the pyridine ring and the nucleophilic nitrogen atom can lead to a host of side reactions, complicating synthesis and purification.[3]

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical modification of the pyrrolopyridine core. Here, we address specific, frequently encountered problems in a question-and-answer format, providing mechanistic explanations and actionable, field-proven protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Electrophilic Substitution
Q1: I'm attempting to brominate my 7-azaindole at the C3 position with NBS, but I'm observing significant formation of a di-brominated byproduct. How can I improve selectivity for the mono-brominated product?

A1: The Problem Explained (Causality)

This is a classic case of over-reaction driven by the high nucleophilicity of the pyrrole ring. The C3 position of 7-azaindole is highly activated towards electrophilic aromatic substitution (SEAr), similar to the C3 of indole.[4][5] Once the first bromine atom is added at C3, the ring remains sufficiently activated to react with a second equivalent of the electrophile, often at the C2 or another available position, especially if the reaction is not carefully controlled.

Troubleshooting Strategies & Solutions

Controlling the stoichiometry and reaction conditions is critical. The goal is to find a window where the rate of the first bromination is significantly faster than the second.

ParameterRecommendationRationale
Reagent Stoichiometry Use precisely 1.0 equivalent of N-Bromosuccinimide (NBS).Minimizes the availability of the electrophile for a second reaction.
Temperature Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).Reduces the overall reaction rate, increasing the kinetic selectivity for the more reactive C3 position.
Solvent Use a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).Can temper the reactivity of the electrophile.
Addition Rate Add the NBS solution dropwise over a prolonged period.Maintains a low concentration of the electrophile in the reaction mixture at any given time.

Validated Protocol: Selective Mono-bromination of 7-Azaindole

  • Dissolve 7-azaindole (1.0 eq) in anhydrous THF (0.1 M concentration) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous THF.

  • Add the NBS solution dropwise to the cooled 7-azaindole solution over 30-60 minutes.

  • Monitor the reaction progress closely by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the desired 3-bromo-7-azaindole.

Section 2: Metalation and Functionalization
Q2: My attempt at direct lithiation of 1-protected 7-azaindole with n-BuLi to functionalize the C2 position is failing. I see a complex mixture of products and starting material recovery. What is going wrong?

A2: The Problem Explained (Causality)

Direct lithiation of the pyrrolopyridine core is notoriously challenging due to competing reaction pathways. The primary issues are:

  • Incorrect Regioselectivity: Without a proper directing group, deprotonation can occur at multiple sites.

  • Addition to the Pyridine Ring: Organolithium reagents can act as nucleophiles and add to the electron-deficient pyridine ring, leading to dearomatization and subsequent side reactions.[6]

  • Role of the N1-Protecting Group: The choice of the protecting group is critical. While it prevents N-H deprotonation, some groups can direct metalation to specific positions. For C2 lithiation, a Directed Metalation Group (DMG) is often required.[7][8]

Troubleshooting Strategies & Solutions

To achieve selective C2 lithiation, a Directed ortho-Metalation (DoM) strategy is the most reliable approach.[9][10] This involves using an N1-substituent that can coordinate to the lithium reagent, directing deprotonation to the adjacent C2 position.

StrategyRecommended Protecting/Directing GroupRationale
Directed ortho-Metalation (DoM) Triisopropylsilyl (TIPS)The bulky TIPS group sterically hinders C2, but more importantly, it can direct lithiation to the pyridine ring (e.g., C6) if a stronger base or different conditions are used. For C2, smaller directing groups are sometimes better.[11]
Directed ortho-Metalation (DoM) 1-Acetyl or PivaloylThe carbonyl oxygen acts as an excellent directing group, coordinating the organolithium reagent and facilitating deprotonation at C2.[7]
Halogen-Metal Exchange Start with 2-bromo-1-protected-azaindoleIf direct C-H activation fails, a halogen-metal exchange (e.g., with n-BuLi or t-BuLi at low temperature) is a highly reliable alternative for generating the C2-lithiated species.

Workflow Diagram: Choosing a C2-Functionalization Strategy

start Goal: Functionalize C2 of 7-Azaindole q1 Is direct C-H lithiation working? start->q1 success Proceed with electrophile quench q1->success YES strategy_dom Implement Directed ortho-Metalation (DoM) q1->strategy_dom NO strategy_hme Alternative: Halogen-Metal Exchange q1->strategy_hme NO s1 YES s2 NO / Low Yield dom_choice Choose N1-Directing Group strategy_dom->dom_choice pg_piv Pivaloyl (Piv) or Acetyl dom_choice->pg_piv pg_piv->q1 Re-attempt lithiation hme_start Synthesize 2-Bromo-7-azaindole strategy_hme->hme_start hme_reaction Perform Li-Br exchange (t-BuLi, -78°C) hme_start->hme_reaction hme_reaction->success

Caption: Decision workflow for C2 functionalization.

Section 3: Cross-Coupling Reactions
Q3: In my Suzuki-Miyaura coupling of a 3-bromo-7-azaindole, I'm getting a significant amount of the debrominated (hydrodehalogenated) starting material. How can I suppress this side reaction?

A3: The Problem Explained (Causality)

Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions.[12][13] It typically occurs via two main pathways:

  • Protodebromination of the Starting Material: The boronic acid can undergo protodeboronation to generate boric acid and an arene. This process can be accelerated under certain conditions, and the generated proton source can lead to the cleavage of the C-Br bond, often facilitated by the palladium catalyst.

  • Reductive Dehalogenation from a Pd(II)-Hydride Species: After oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can react with a hydride source in the reaction mixture (e.g., from solvent, base, or impurities). This forms an Ar-Pd(II)-H species, which can then undergo reductive elimination to yield the debrominated arene and regenerate a Pd(0) species.[14]

For N-H containing heterocycles like unprotected azaindoles, the acidic N-H proton can complicate the reaction, and the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[15][16]

Troubleshooting Strategies & Solutions

Minimizing sources of protons and hydrides, and ensuring the transmetalation step is efficient, are key to suppressing dehalogenation.

ParameterRecommendationRationale
Protecting Group Protect the pyrrole N-H with a group like Boc or SEM.[12][17][18]Prevents the acidic proton from interfering and can improve substrate solubility and stability. The Boc group may sometimes be cleaved under the reaction conditions.[12]
Base Use a non-hydroxide, anhydrous base like K₃PO₄ or CsF.Reduces the amount of water and potential proton sources. K₃PO₄ is often effective for nitrogen-rich heterocycles.[15]
Solvent Use rigorously dried, degassed solvents (e.g., Dioxane, Toluene, or DMF).Oxygen can degrade the catalyst and phosphine ligands, while water can promote protodeboronation and other side reactions.[14]
Boronic Acid Quality Use high-purity boronic acid or a boronate ester (e.g., pinacol ester).Boronic acids can degrade over time to form boroxines and other impurities that can interfere with the reaction. Boronate esters are often more stable.
Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).These ligands promote fast oxidative addition and reductive elimination, helping the desired catalytic cycle outcompete the dehalogenation pathway.[15]

Diagram: Desired Suzuki Cycle vs. Dehalogenation Pathway

Suzuki_Side_Reaction cluster_desired Desired Catalytic Cycle cluster_side Dehalogenation Side Reaction pd0 Pd(0)L₂ oa Oxidative Addition arpdbr Ar-Pd(II)L₂-Br oa->arpdbr Ar-Br tm Transmetalation (with Ar'B(OR)₂) arpdbr->tm arpdbr_side Ar-Pd(II)L₂-Br arpdbr->arpdbr_side arpdar Ar-Pd(II)L₂-Ar' tm->arpdar re Reductive Elimination arpdar->re re->pd0 regenerates product Ar-Ar' re->product re_h Reaction with H⁻ source arpdbr_side->re_h arpdh Ar-Pd(II)L₂-H re_h->arpdh re_dehalo Reductive Elimination arpdh->re_dehalo dehalo_product Ar-H re_dehalo->dehalo_product pd0_side Pd(0)L₂ re_dehalo->pd0_side regenerates

Caption: Competing pathways in Suzuki coupling.

Section 4: N-Functionalization
Q4: I am trying to perform an N-alkylation on the pyrrole nitrogen of 5-azaindole, but I am getting a mixture of the desired N1-alkylated product and the N-quaternized pyridinium salt. How can I achieve selective N1-alkylation?

A4: The Problem Explained (Causality)

This is a chemoselectivity issue arising from the presence of two nucleophilic nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen.

  • Pyrrole Nitrogen (N1): The N-H proton is weakly acidic (pKa ≈ 17-18 in DMSO). Deprotonation with a suitable base generates a highly nucleophilic anion, favoring SN2-type alkylation.

  • Pyridine Nitrogen: This nitrogen is more basic (pKa of the conjugate acid ≈ 5-6) and acts as a neutral nucleophile. It can directly attack the alkyl halide, especially more reactive ones like methyl iodide or benzyl bromide, to form a quaternary pyridinium salt.[19][20]

The reaction outcome is a competition between the deprotonated N1-anion and the neutral pyridine nitrogen. Using a strong base is key to ensuring the N1-anion is the dominant nucleophile.

Troubleshooting Strategies & Solutions

The strategy hinges on maximizing the concentration of the pyrrole anion relative to the neutral molecule.

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).These bases are strong enough to irreversibly deprotonate the pyrrole N-H, ensuring the resulting anion is the primary reacting species. Weaker bases like K₂CO₃ can lead to an equilibrium, leaving significant amounts of neutral azaindole available for pyridine quaternization.
Temperature Perform the deprotonation at 0 °C, then add the electrophile and allow the reaction to proceed at room temperature.This allows for clean and complete formation of the anion before introducing the alkylating agent.
Electrophile Reactivity If quaternization is still an issue, consider a less reactive alkylating agent (e.g., switching from an iodide to a bromide or chloride).Reduces the rate of the background SN2 reaction at the pyridine nitrogen.
Solvent Use a polar aprotic solvent like DMF or THF.These solvents effectively solvate the cation of the base (Na⁺, K⁺) and the resulting pyrrole anion.

Validated Protocol: Selective N1-Alkylation of 5-Azaindole

  • To a stirred suspension of Sodium Hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add a solution of 5-azaindole (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30-45 minutes until hydrogen evolution ceases and a clear solution of the sodium salt is formed.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC/LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the N1-alkylated product.

References

  • BenchChem. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis.
  • Chem LibreTexts. (n.d.). Directed (ortho)
  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Reactions with 1-Acetyl-7-azaindole.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]

  • National Institutes of Health. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. [Link]

  • Das, J., & Das, S. K. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link]

  • Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2002). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chinese Journal of Chemistry. (n.d.). Synthesis of Azaindoles. [Link]

  • ResearchGate. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • OMICS International. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • ResearchGate. (1991). A New Protecting-Group Strategy for Indoles. [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2022). Synthesis of Polycyclic Pyrrolopyridine Derivatives via Multicomponent Synthesis of 1,5‐Diketones. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]

  • PubMed. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. [Link]

  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Coupling with 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

Welcome to the technical support center for optimizing coupling reactions with the versatile bicyclic scaffold, 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine, also known as 6-aza-isoindoline. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with the versatile bicyclic scaffold, 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine, also known as 6-aza-isoindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of functionalizing this valuable building block. We will delve into common challenges and provide practical, field-proven solutions to streamline your synthetic efforts.

Introduction: The unique challenges of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine scaffold presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two nitrogen atoms with distinct electronic properties—the sp²-hybridized pyridine nitrogen and the sp³-hybridized secondary amine of the pyrrolidine ring—requires careful consideration of reaction conditions to achieve high yields and selectivity. The pyridine nitrogen can coordinate to the palladium catalyst, potentially influencing its catalytic activity.[1][2] More critically, the secondary amine is a nucleophile and can compete with the desired coupling partner in C-N bond-forming reactions like the Buchwald-Hartwig amination, or it can be a site of unwanted side reactions.

This guide provides a structured approach to troubleshooting and optimizing your coupling reactions, focusing on the three most common palladium-catalyzed transformations: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Buchwald-Hartwig Amination

Q1: I am observing low to no yield of my desired N-arylated product when coupling an aryl halide with 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. What are the likely causes and how can I improve the outcome?

A1: This is a common issue stemming from the nucleophilic nature of the secondary amine in the pyrrolidine ring. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Catalyst Inhibition or Deactivation. The secondary amine of the pyrrolidine can act as a ligand for the palladium catalyst, leading to the formation of inactive or less active catalytic species. The pyridine nitrogen can also interact with the catalyst.[1][2]

    • Solution 1a: Ligand Selection. Employ bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig.[3] These ligands promote the desired catalytic cycle and can mitigate catalyst inhibition by the substrate. Bidentate ligands like BINAP have also been shown to be effective in preventing the formation of inactive palladium dimers.[4]

  • Cause 2: Competing N-Arylation. If your starting material is a halo-substituted 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine and you are attempting to couple it with another amine, the secondary amine on the scaffold can compete in the C-N bond formation.

    • Solution 2a: Protecting Group Strategy. The most effective solution is to protect the secondary amine of the pyrrolidine ring. The Boc (tert-butyloxycarbonyl) group is a common and effective choice as it is stable under many cross-coupling conditions and can be readily removed post-coupling. Sulfonyl protecting groups are also an option due to their strong electron-withdrawing nature, which reduces the nucleophilicity of the nitrogen.[6]

  • Cause 3: Inappropriate Base Selection. The choice of base is critical in Buchwald-Hartwig amination.[3] A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong can lead to side reactions.

    • Solution 3a: Base Screening. For the coupling of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine with an aryl halide, strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are excellent starting points. If your substrate contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened, although this may require higher reaction temperatures or longer reaction times.[7]

Q2: I am observing the formation of a significant amount of homocoupled byproducts. How can I minimize this?

A2: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings, but can also occur in Buchwald-Hartwig aminations.

  • Solution 1: Ensure Rigorous Inert Atmosphere. Oxygen can promote homocoupling. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.[8]

  • Solution 2: Optimize Stoichiometry. Using a slight excess of the amine coupling partner (1.1-1.2 equivalents) relative to the aryl halide can sometimes suppress aryl halide homocoupling.

  • Solution 3: Lower Reaction Temperature. If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often disfavor the homocoupling pathway.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of a halo-substituted 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine with a boronic acid is sluggish and gives low yields. What adjustments should I consider?

A1: Low reactivity in Suzuki-Miyaura couplings involving nitrogen-containing heterocycles is a known challenge, often referred to as the "2-pyridyl problem" in related systems.[9]

  • Cause 1: Slow Transmetalation. The electron-deficient nature of the pyridine ring can slow down the transmetalation step of the catalytic cycle. The pyridine nitrogen can also chelate to the palladium center, hindering the reaction.

    • Solution 1a: Choice of Boron Reagent. While boronic acids are common, they can be prone to protodeboronation.[10] Consider using more robust boron reagents such as boronate esters (e.g., pinacol esters) or trifluoroborate salts, which often exhibit enhanced stability and reactivity.

    • Solution 1b: Base and Solvent System. The choice of base and solvent is crucial for efficient transmetalation. A common and effective system for Suzuki-Miyaura couplings of N-heterocycles is an inorganic base like K₂CO₃ or K₃PO₄ in a mixed solvent system such as 1,4-dioxane/water or toluene/water.[11][12] The aqueous component is often essential for activating the boronic acid.

    • Solution 1c: Catalyst and Ligand System. For challenging heteroaryl couplings, catalyst systems with bulky, electron-rich phosphine ligands are often superior. Systems like Pd₂(dba)₃ with XPhos or SPhos, or pre-catalysts like XPhos Pd G2, are highly recommended.[12] In some cases, Pd(PPh₃)₄ can also be effective.[11]

  • Cause 2: Protodeboronation of the Boronic Acid. Boronic acids can be unstable under the reaction conditions, leading to the formation of the corresponding arene as a byproduct.

    • Solution 2a: Use of Anhydrous Conditions (with boronate esters). If you are using a boronate ester, switching to anhydrous conditions with a fluoride source (e.g., KF, CsF) as the base can be beneficial.

    • Solution 2b: Careful Control of Reaction Time and Temperature. Avoid unnecessarily long reaction times or excessively high temperatures, as these can promote the degradation of the boronic acid.

Sonogashira Coupling

Q1: I am attempting a Sonogashira coupling of a halo-substituted 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine with a terminal alkyne, but the reaction is not proceeding to completion.

A1: Incomplete conversion in Sonogashira couplings can be due to several factors.

  • Cause 1: Catalyst Deactivation. The classic Sonogashira conditions use a combination of a palladium catalyst and a copper(I) co-catalyst. The amine base used in the reaction can sometimes lead to the formation of inactive palladium species.

    • Solution 1a: Ligand Choice. The use of appropriate phosphine ligands is crucial. For many applications, Pd(PPh₃)₂Cl₂ is a reliable catalyst.

    • Solution 1b: Copper-Free Conditions. In some cases, copper-free Sonogashira protocols can be advantageous, as they can avoid some of the side reactions associated with the copper co-catalyst, such as alkyne homocoupling (Glaser coupling). These conditions often require a stronger amine base.

  • Cause 2: Inefficient Deprotonation of the Alkyne. The amine base plays a critical role in deprotonating the terminal alkyne to form the reactive acetylide species.[13]

    • Solution 2a: Base Selection. A variety of amine bases can be used, such as triethylamine (TEA), diisopropylamine (DIPA), or piperidine. The choice of base can be substrate-dependent, so screening may be necessary. For less reactive substrates, a stronger base may be required.

  • Cause 3: Homocoupling of the Terminal Alkyne. The formation of a diene byproduct from the homocoupling of the terminal alkyne is a common side reaction.

    • Solution 3a: Minimize Oxygen. As with other cross-coupling reactions, ensuring a strictly inert atmosphere is crucial to minimize oxidative homocoupling.

    • Solution 3b: Control of Copper Catalyst Loading. If using a copper co-catalyst, using the minimum effective amount can help to reduce Glaser coupling.

Frequently Asked Questions (FAQs)

Q1: Do I always need to protect the secondary amine of the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine for cross-coupling reactions?

A1: Not always, but it is highly recommended for Buchwald-Hartwig amination reactions where the scaffold itself is the amine coupling partner. For Suzuki-Miyaura and Sonogashira couplings of halo-substituted 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridines, protection may not be strictly necessary, but it can often lead to cleaner reactions and higher yields by preventing potential catalyst inhibition or side reactions involving the secondary amine. A pilot reaction with and without a protecting group is advisable to determine the best strategy for your specific substrate.

Q2: What is the best position to functionalize on the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine ring system?

A2: The reactivity of the different positions on the pyridine ring can vary. In related azaindole systems, it has been shown that the position adjacent to the pyridine nitrogen (C7 in the case of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine) can be more reactive in some cross-coupling reactions due to the electronic influence of the nitrogen atom. However, the regioselectivity of functionalization will also depend on the specific reaction conditions and the nature of the starting material.

Q3: Can I perform sequential cross-coupling reactions on a di-halo-substituted 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine?

A3: Yes, sequential cross-coupling is a powerful strategy for building molecular complexity. The success of this approach relies on the differential reactivity of the two halogen atoms. For example, in a bromo-chloro substituted scaffold, the C-Br bond will typically be more reactive towards oxidative addition than the C-Cl bond, allowing for selective coupling at the bromo-position first. By carefully choosing the catalyst, ligand, and reaction conditions, you can achieve high selectivity for the first coupling, and then modify the conditions to effect the second coupling at the less reactive position.

Summary of Recommended Starting Conditions

The following table provides a starting point for optimizing your cross-coupling reactions with 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivatives. Note that these are general recommendations and may require further optimization for your specific substrates.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Buchwald-Hartwig Amination Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (1-2)XPhos (2-4) or RuPhos (2-4)NaOtBu (1.2-1.5) or LiHMDS (1.2-1.5)Toluene or 1,4-Dioxane80-110
Suzuki-Miyaura Coupling Pd(PPh₃)₄ (2-5) or Pd₂(dba)₃ (1-2)SPhos (2-4) or XPhos (2-4)K₂CO₃ (2-3) or K₃PO₄ (2-3)1,4-Dioxane/H₂O or Toluene/H₂O80-100
Sonogashira Coupling Pd(PPh₃)₂Cl₂ (1-3)-TEA or DIPATHF or DMFRoom Temp - 60

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-Substituted N-Boc-2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-substituted N-Boc-protected 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine with an arylboronic acid.

Materials:

  • Halo-substituted N-Boc-2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halo-substituted N-Boc-2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Process

General Palladium-Catalyzed Cross-Coupling Cycle

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(R)Ln R-M Transmetalation Transmetalation Ar-Pd(II)(R)Ln->Pd(0)Ln Ar-R Reductive Elimination Reductive Elimination Ar-R Ar-R R-M R-M Ar-X Ar-X

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Check Reagent Purity & Integrity start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert optimize_catalyst Optimize Catalyst & Ligand check_inert->optimize_catalyst optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Vary Solvent System optimize_base->optimize_solvent protecting_group Consider N-Protection Strategy optimize_solvent->protecting_group For Buchwald-Hartwig increase_temp Increase Reaction Temperature optimize_solvent->increase_temp protecting_group->increase_temp increase_time Increase Reaction Time increase_temp->increase_time success Improved Yield increase_time->success

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Yadav, D., & Singh, R. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-21. [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Wang, Z., et al. (2021). Boron–pyridine nitrogen cooperative catalytic conversion of carbon dioxide and epoxides to cyclic carbonates. Catalysis Science & Technology, 11(1), 108-114. [Link]

  • ResearchGate. (n.d.). Optimization of the isoindoline synthesis. [Link]

  • Basavaraju, N. S., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(8), 2266-2288. [Link]

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]

  • Pereira, M. M. A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 460. [Link]

  • Kelly, C. B., et al. (2015). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 80(20), 10374–10384. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, -1(1), 1-1. [Link]

  • Szkatuła, K., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(21), 5030. [Link]

  • Google Patents. (n.d.).
  • WIPO Patentscope. (n.d.). WO/2020/100027 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 258-275. [Link]

  • Paun, C., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • D'auria, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10250-10266. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Request PDF. (n.d.). Pyrrole Protection. [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Royal Society of Chemistry. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • Semantic Scholar. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • National Institutes of Health. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Intramolecular N-Arylation in Heterocyclization: Synthesis of New Pyrido-Fused Pyrrolo[1,2-a][14][15]diazepinones. [Link]

  • National Institutes of Health. (2013). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. [Link]

  • ResearchGate. (n.d.). (PDF) Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. [Link]

  • PubMed. (2025). Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Access to Saturated Aza-Heterocycles using the Borrowing Hydrogen Methodology. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. [Link]

Sources

Optimization

Stability issues with 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride in solution

Welcome to the technical support guide for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (CAS: 651558-58-6). This resource is designed for researchers, scientists, and drug development professionals to address comm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (CAS: 651558-58-6). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical methodologies needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride and what are its primary applications?

A1: 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine is a bicyclic heterocyclic compound, often referred to as a pyrrolopyridine or aza-isoindoline derivative.[1][2] It is supplied as a hydrochloride salt to improve its stability, handling, and aqueous solubility, a common practice for amine-containing compounds in pharmaceutical development.[3][4] This scaffold is of significant interest in medicinal chemistry and drug discovery, with derivatives showing a broad spectrum of biological activities, including analgesic, antidiabetic, antiviral, and antitumor properties.[1][5] It primarily serves as a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

Q2: What are the ideal storage conditions for the solid compound and its solutions?

A2: Proper storage is critical to prevent degradation before the compound is even used. As a hydrochloride salt, the solid form is generally stable. However, like many amine salts, it can be hygroscopic. Solutions are significantly more susceptible to degradation.

Form Temperature Atmosphere Light Condition Notes
Solid Room Temperature or 2-8°CTightly sealed, under inert gas (Argon or Nitrogen) if possible.Protect from light.Store in a desiccator to minimize moisture absorption.
Stock Solution (e.g., in DMSO) -20°C or -80°CTightly sealed vials with minimal headspace.Amber vials or wrap in foil.Prepare fresh working solutions from frozen stocks. Avoid repeated freeze-thaw cycles.
Aqueous Working Solution 2-8°C (short-term)Tightly sealed.Protect from light.High-Risk: Prepare fresh daily. Aqueous solutions are most vulnerable to pH-dependent hydrolysis.

Q3: I observed a color change in my solution upon storage. What does this signify?

A3: A visual color change, typically to yellow or brown, is a strong indicator of chemical degradation. This is often caused by oxidation or the formation of highly conjugated degradation products resulting from photolysis or other decomposition pathways.[6] If you observe a color change, it is crucial to discard the solution and prepare a fresh batch. We recommend analytically confirming the purity of a new solution before use in sensitive assays.

Q4: How can I definitively determine if my compound has degraded in solution?

A4: Visual inspection is only a preliminary check. The most reliable way to assess stability is through analytical techniques. A stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), is the gold standard.[7] A fresh solution should show a single major peak corresponding to the parent compound. The appearance of new peaks or a decrease in the area of the main peak over time confirms degradation.[8] Mass spectrometry (LC-MS) can be coupled to this to identify the mass of the degradation products, providing clues to the degradation pathway.[6]

Troubleshooting Guide: In-Depth Scenarios

Scenario 1: My experimental results are inconsistent, and I suspect compound instability in my aqueous assay buffer.

Q: I'm seeing a loss of biological activity or high variability in my results when using a pre-prepared aqueous solution of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride. How can I troubleshoot this?

A: Causality & Troubleshooting Workflow

Inconsistent results are frequently linked to the degradation of the test compound in the experimental medium. The stability of pyrrolopyridine derivatives is known to be highly dependent on pH, with accelerated degradation observed in both acidic and, most notably, alkaline conditions.[9] Your assay buffer's pH, composition (e.g., presence of nucleophiles or metal ions), and the incubation temperature can all contribute to hydrolytic degradation or other reactions.

Follow this workflow to diagnose the issue:

G start Inconsistent Biological Results check_fresh Run experiment with freshly prepared solution start->check_fresh compare Compare results: Fresh vs. Aged Solution check_fresh->compare stability_study Perform time-course stability study in assay buffer compare->stability_study Results Differ no_issue Instability is not the primary cause. Investigate other assay parameters. compare->no_issue Results Similar hplc Analyze samples by RP-HPLC-UV at t=0, 2, 4, 8, 24h stability_study->hplc degradation Significant degradation observed? (>5% loss of parent peak) hplc->degradation degradation->no_issue No issue Compound is unstable in assay buffer. degradation->issue Yes mitigate Mitigation Strategy: 1. Prepare solutions immediately before use. 2. Adjust buffer pH if possible. 3. Reduce incubation time/temperature. issue->mitigate

Caption: Troubleshooting workflow for inconsistent assay results.

Scenario 2: I see new peaks in my LC-MS analysis after leaving my solution on the benchtop.

Q: My solution was left at room temperature in a clear vial for a few hours. Now, my HPLC trace shows multiple new peaks. What are the likely degradation pathways?

A: Causality & Potential Degradation Pathways

This observation strongly suggests forced degradation has occurred due to a combination of factors. The primary culprits for pyrrolopyridine scaffolds are hydrolysis and photolysis.[9]

  • Hydrolytic Degradation: Studies on related N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown that the C-N bond of the pyrrole ring is susceptible to cleavage under both acidic and basic conditions, generating isonicotinic acid derivatives as products.[10] While your compound has a different structure, a similar ring-opening hydrolysis is a plausible degradation pathway. The hydrochloride salt will create a slightly acidic environment in unbuffered water, which can promote this over time.

  • Photolytic Degradation: Pyrrolopyridine derivatives are known to be photolabile.[9] Exposure to ambient laboratory light, especially UV wavelengths, can induce decomposition. This often results in complex mixtures of degradation products.

  • Oxidative Degradation: Although often slower, atmospheric oxygen can oxidize the molecule, particularly at the secondary amine or electron-rich aromatic ring.

To confirm the cause, a systematic forced degradation study is the definitive approach. This involves intentionally stressing the molecule under various conditions to rapidly generate degradation products, which helps validate that your analytical method can detect them.[11][12]

G cluster_pathways Potential Degradation Pathways parent 2,3-Dihydro-1H-pyrrolo [3,4-C]pyridine HCl in Solution hydrolysis Hydrolysis (H₂O, pH) parent->hydrolysis photolysis Photolysis (Light, UV) parent->photolysis oxidation Oxidation (O₂, H₂O₂) parent->oxidation ring_opened Isonicotinic Acid Derivatives (Ring Cleavage) hydrolysis->ring_opened [H⁺] or [OH⁻] complex_mix Complex Mixture of Photoproducts photolysis->complex_mix oxidized_prod N-oxides or Ring-hydroxylated Species oxidation->oxidized_prod

Caption: Potential degradation pathways for the compound in solution.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradants and validate your analytical method's stability-indicating power, as recommended by ICH guidelines.[11]

Objective: To generate degradation products under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector, vials

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in your chosen solvent.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an HPLC vial. Prepare a control (1 mL stock + 1 mL solvent).

Condition Procedure Incubation Neutralization (Post-Incubation)
Acid Hydrolysis Add 0.1 M HCl60°C for 4-8 hoursAdd 1 mL of 0.1 M NaOH
Base Hydrolysis Add 0.1 M NaOHRoom Temp for 2-4 hoursAdd 1 mL of 0.1 M HCl
Oxidation Add 3% H₂O₂Room Temp for 8-24 hoursN/A
Thermal Use Control Sample60°C in a dark oven for 24-48 hoursN/A
Photolytic Use Control SampleExpose to light (ICH-compliant photostability chamber or direct sunlight) for 24-48 hoursN/A (Protect from light after exposure)
  • Analysis: After the specified time, neutralize the acid/base samples. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) and analyze immediately by RP-HPLC-UV.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the main peak for optimal results.[13] If no degradation is observed, extend the incubation time or use harsher conditions (e.g., higher temperature or acid/base concentration).[12]

Protocol 2: General Purpose RP-HPLC Method for Stability Assessment

Objective: To separate the parent compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determine λmax by UV scan)

Note: This is a starting point. Method optimization may be required based on the degradation profile observed. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

References

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-38. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Kalkunte, S. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Asha, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). [Link]

  • Sobańska, K., et al. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica, 67(3), 233-238. [Link]

  • Al-Sanea, M. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(20), 7087. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18953645, 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). [Link]

  • Głowacka, J., & Daszkiewicz, Z. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Sobańska, K., et al. (2014). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 97(3), 753-761. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1519417, 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Yoo, J. W. (1997). U.S. Patent No. 5,686,588. Washington, DC: U.S.
  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

  • Głowacka, J., & Daszkiewicz, Z. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

  • Armarego, W. L., Milloy, B. A., & Sharma, S. C. (1972). Synthesis and stability of 2-methyl-2,4-diaza- and 2-methyl-2,5-diaza-indene (2-methyl-pyrrolo(3,4-b)pyridine and -pyrrolo(3,4-c)pyridine). Journal of the Chemical Society, Perkin Transactions 1, 2485-2490. [Link]

  • Zlateva, G., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 145-151. [Link]

  • University of Tabuk. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • National Institutes of Health. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024, May). Full Paper. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Storage and Handling of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride

As a foundational building block in medicinal chemistry and drug development, 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride and its derivatives are subjects of intense investigation for their therapeutic potential....

Author: BenchChem Technical Support Team. Date: January 2026

As a foundational building block in medicinal chemistry and drug development, 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride and its derivatives are subjects of intense investigation for their therapeutic potential.[1][2] Derivatives of this scaffold have been explored for analgesic, sedative, anticancer, and antiviral applications.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and frequently asked questions to ensure the stability, proper handling, and successful experimental application of this important chemical entity.

Section 1: Compound Profile and Key Properties

Understanding the fundamental physicochemical properties of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is the first step toward its effective use. The hydrochloride salt form enhances stability and often improves solubility in aqueous or polar protic solvents compared to its free base.

Table 1: Physicochemical Properties of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Hydrochloride

Property Value Source
IUPAC Name 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride [4]
Molecular Formula C₇H₉ClN₂ [4]
Molecular Weight 156.61 g/mol [4]
CAS Number 651558-58-6 [4]
Appearance Solid

| Key Structural Feature | Bicyclic azaizoindole scaffold with a secondary amine |[1] |

Caption: A summary of the key structural features of the compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of the compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Some suppliers recommend room temperature, while others suggest refrigeration at 4°C.[6] For long-term storage, refrigeration is preferable to minimize degradation. The material should also be protected from light.[6] Due to its hygroscopic nature, storing it under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent moisture absorption.

Q2: Is 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride hygroscopic?

A: Yes, like many hydrochloride salts of amines, this compound is expected to be hygroscopic.[7] This means it can readily absorb moisture from the atmosphere.

  • Causality: The ionic nature of the hydrochloride salt attracts polar water molecules.

  • Experimental Implication: Moisture absorption can lead to inaccurate weighing, which causes errors in solution concentration and reaction stoichiometry. It can also potentially lead to hydrolysis or degradation over time. Always handle the compound quickly in a low-humidity environment or a glovebox.

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A: Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[5][8] All handling of the solid should be done in a certified chemical fume hood to avoid inhalation of dust particles.[9] The compound is classified as harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation.[7][8][9]

Q4: What solvents are recommended for dissolving this compound?

A: As a hydrochloride salt, the compound is water-soluble.[7] For organic reactions or biological assays, the following solvents are common starting points:

  • Polar Protic Solvents: Methanol and ethanol are excellent initial choices.

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically used for preparing high-concentration stock solutions for biological screening.

  • Solubility Testing: Always perform a small-scale solubility test before preparing a large batch. This can be done by adding a small, known amount of the compound to a vial and adding the solvent dropwise until dissolution is achieved.

Q5: How should I prepare a stock solution for biological assays?

A: See the detailed protocol in Section 4. The key is to handle the hygroscopic solid appropriately, use a high-purity anhydrous solvent (like DMSO), and ensure complete dissolution, often with the help of gentle warming or vortexing.

Section 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a logical framework for troubleshooting common issues.

TroubleshootingWorkflow General Troubleshooting Workflow start Unexpected Experimental Result check_compound Step 1: Verify Compound Integrity start->check_compound check_storage Was storage protocol followed? (Cool, dry, inert atmosphere) check_compound->check_storage check_purity Confirm purity & identity (LC-MS, NMR, mp) check_compound->check_purity check_protocol Step 2: Review Experimental Protocol check_purity->check_protocol Compound OK consult Consult Literature or Technical Support check_purity->consult Degraded/ Impure check_calcs Are calculations correct? (Molarity, equivalents, dilutions) check_protocol->check_calcs check_solubility Was compound fully dissolved? (Visual check, sonication) check_protocol->check_solubility check_conditions Were conditions met? (Temperature, time, atmosphere) check_protocol->check_conditions refine Step 3: Refine Protocol check_calcs->refine Error Found check_calcs->consult No Obvious Error check_solubility->refine Error Found check_solubility->consult No Obvious Error check_conditions->refine Error Found check_conditions->consult No Obvious Error

Caption: A systematic workflow for troubleshooting experimental issues.

Problem: My biological assay results are inconsistent and not reproducible.

  • Possible Cause 1: Inaccurate Compound Concentration. Due to the compound's hygroscopic nature, you may have weighed out water along with your solid, leading to a lower-than-calculated concentration.

    • Solution: Dry the required amount of compound under high vacuum for several hours before weighing. Handle the dried solid quickly in a low-humidity environment. Prepare a fresh stock solution and re-run the assay.

  • Possible Cause 2: Stock Solution Degradation. If the stock solution (especially in DMSO) is old or has undergone multiple freeze-thaw cycles, the compound may have degraded.

    • Solution: Prepare a fresh stock solution. Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Possible Cause 3: pH Effects. When a hydrochloride salt is dissolved in an unbuffered medium, it can create a slightly acidic solution, which might affect assay performance.

    • Solution: Ensure your final assay buffer has sufficient buffering capacity to maintain a stable physiological pH after the addition of the compound.

Problem: A planned derivatization reaction on the secondary amine is failing or providing a very low yield.

  • Possible Cause 1: The Amine is Protonated. As a hydrochloride salt, the secondary amine is protonated and therefore not nucleophilic. It cannot participate in reactions like acylation or alkylation without being neutralized first.

    • Solution: Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to deprotonate the amine, generating the free base in situ. Typically, 1.1 to 2.0 equivalents of base are used.

  • Possible Cause 2: Incompatible Reagents. The compound is incompatible with strong oxidizing agents.[5]

    • Solution: Review your reaction scheme to ensure no strong oxidizers are present unless intended for a specific transformation.

Problem: I observe unexpected peaks in my LC-MS or NMR analysis after storing the compound for several months.

  • Possible Cause: Compound Degradation. The appearance of new signals suggests that the compound has degraded. This could be due to oxidation from air exposure or hydrolysis from moisture absorption.

    • Solution: Confirm the identity of the major new peaks if possible (e.g., N-oxide). The material is likely no longer suitable for use. Procure a fresh batch of the compound and strictly adhere to the recommended storage conditions (cool, dry, dark, under inert gas) to prevent future issues.

Section 4: Detailed Experimental Protocol

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a self-validating method for preparing a standard stock solution, accounting for the compound's properties.

  • Pre-analysis & Preparation:

    • Justification: To ensure accurate weighing, residual moisture must be removed.

    • Action: Place an aliquot of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride (e.g., 2-3 mg) in a small, tared glass vial. Place the open vial in a vacuum desiccator and dry under high vacuum for at least 4 hours.

  • Weighing:

    • Justification: Minimizes moisture reabsorption from the atmosphere.

    • Action: Remove the vial from the desiccator and immediately seal it. Allow it to return to room temperature before opening. Quickly and accurately weigh the vial to determine the precise mass of the dried compound (e.g., 1.57 mg). Perform this step on an analytical balance.

  • Dissolution:

    • Justification: Anhydrous DMSO prevents introducing water, which could compromise long-term stability.

    • Action: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.

      • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Concentration (mol/L))

      • Example: For 1.57 mg (0.00157 g) and MW 156.61 g/mol : Volume = 0.00157 / (156.61 × 0.010) = 0.00100 L = 1.00 mL

    • Add the calculated volume of anhydrous DMSO to the vial using a calibrated micropipette.

  • Homogenization:

    • Justification: Ensures a completely uniform solution, which is critical for accurate dilutions.

    • Action: Tightly cap the vial and vortex for 1-2 minutes. If any solid remains, gently warm the vial to 30-40°C and/or place it in an ultrasonic bath for 5-10 minutes until all solid is dissolved. Visually inspect against a light source to confirm clarity.

  • Storage & Validation:

    • Justification: Prevents degradation from repeated freeze-thaw cycles.

    • Action: Aliquot the stock solution into smaller, single-use volumes in properly labeled microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

    • Self-Validation (Optional but Recommended): Dilute a small sample of the freshly prepared stock solution and confirm its concentration and purity via LC-MS analysis. This provides a baseline for future troubleshooting.

References

  • 2-Safety Data Sheet. (2024, December 19). Safety Data Sheet.
  • (2021, June 19). Pyridine hydrochloride - Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). Retrieved from [Link]

  • WIPO Patentscope. (2020). WO2020100027 - 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation on the Antiplatelet Activity of pyrrolo[3,2-c]pyridine-containing Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Retrieved from [Link]

  • Reagentia. (n.d.). 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride (1 x 100 mg). Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, December 12). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Overcoming Poor Solubility of Pyrrolopyridine Derivatives

Welcome to the technical support hub for researchers, scientists, and drug development professionals. Pyrrolopyridine scaffolds are central to many promising therapeutic agents, particularly as kinase inhibitors in oncol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. Pyrrolopyridine scaffolds are central to many promising therapeutic agents, particularly as kinase inhibitors in oncology.[1][2] However, their often planar, hydrophobic nature presents a significant and frustrating hurdle: poor aqueous solubility.[3] This guide provides a structured, in-depth approach to diagnosing and solving these solubility challenges, ensuring the integrity and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common solubility issues encountered in the lab.

Q1: My pyrrolopyridine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: You are likely experiencing "DMSO shock" or "solvent shifting." Your compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO stock is added to the buffer, the localized concentration of the compound exceeds its aqueous solubility limit, causing it to rapidly precipitate.[4]

Causality & Solution:

The key is to manage the transition from a high-solubility organic environment to a low-solubility aqueous one.

  • Reduce Final Organic Solvent Concentration: Aim for the lowest possible final concentration of DMSO (ideally <0.5%) that your compound's solubility will allow. Remember to always have a vehicle control with the same final DMSO concentration in your experiments.

  • Optimize the Dilution Protocol: The method of addition is critical. Instead of adding the DMSO stock directly into the final buffer volume, add the stock to a rapidly vortexing or stirring buffer. This promotes rapid dispersion and prevents localized over-concentration.[4]

  • Use a Stepwise Dilution: A serial dilution can be very effective. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final volume.[4] This gradually acclimates the compound to the aqueous environment.

Q2: What are co-solvents and how do I choose the right one for my experiment?

A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve non-polar molecules.[5][6] They work by reducing the polarity of the water, making the environment more favorable for hydrophobic compounds like many pyrrolopyridine derivatives.

Causality & Common Choices:

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[7]

  • Common Co-solvents:

    • DMSO (Dimethyl sulfoxide): A powerful solvent, but can be toxic to cells at higher concentrations.

    • Ethanol: A less potent but often better-tolerated solvent for cellular assays.

    • PEG 400 (Polyethylene glycol 400): A polymer commonly used in formulations to increase solubility.

    • Propylene Glycol: Another frequently used solvent in pharmaceutical formulations.

Key Consideration: The choice of co-solvent and its final concentration must be compatible with your biological assay. Always run a vehicle tolerance experiment to determine the maximum concentration of the co-solvent that does not affect cell viability, enzyme activity, or other assay readouts.[4]

Q3: Can I use pH modification to improve the solubility of my compound?

A3: Yes, for ionizable compounds, pH modification is a powerful and often primary strategy.[8] The pyrrolopyridine scaffold contains basic nitrogen atoms that can be protonated at an acidic pH.[4] This protonation leads to the formation of a salt, which is typically much more soluble in water than the neutral free base.

Causality & Implementation:

  • Henderson-Hasselbalch Relationship: The solubility of an ionizable compound is governed by its pKa and the pH of the solution.[9][10] For a basic compound, lowering the pH below its pKa will increase the proportion of the more soluble, ionized form.

  • Practical Steps:

    • Determine the pKa: If not known, determine the pKa of your pyrrolopyridine derivative.

    • Adjust Buffer pH: Prepare your assay buffer at a pH that is 1-2 units below the pKa of the basic nitrogen. For example, if the pKa is 6.5, a buffer at pH 5.5 may significantly improve solubility.

  • Critical Caveats:

    • Assay Compatibility: Ensure that the required pH is compatible with your biological system (e.g., cells, proteins). Drastic pH changes can denature proteins or kill cells.

    • Buffering Capacity: The buffer must have sufficient strength to maintain the target pH after the addition of your compound stock.[4]

Q4: I've heard about cyclodextrins. How do they work and when should I consider using them?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like pyrrolopyridine derivatives, within their central cavity, forming a water-soluble inclusion complex.[13][14]

Causality & Application:

  • Mechanism: The exterior of the CD interacts favorably with water, while the hydrophobic interior provides a favorable environment for the non-polar drug molecule. This complex effectively shields the drug from the aqueous environment, increasing its apparent solubility.[12]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical research due to its high aqueous solubility and low toxicity.[15]

  • When to Use: Consider cyclodextrins when co-solvents are not tolerated by your assay or when you need a higher concentration of your compound than can be achieved with co-solvents alone. They are particularly useful for in vivo studies where organic solvent concentrations must be minimized.

Q5: My compound seems to dissolve initially but then precipitates hours later, ruining my long-term experiment. What's going on?

A5: This is a classic case of forming a supersaturated, kinetically soluble solution that is not thermodynamically stable.

Causality & Solution:

  • Kinetic vs. Thermodynamic Solubility:

    • Kinetic Solubility: The maximum concentration of a compound that can be achieved by adding a concentrated organic stock to an aqueous buffer and observing for immediate precipitation. This often results in a supersaturated solution.[3]

    • Thermodynamic Solubility: The true equilibrium solubility, where the dissolved compound is in equilibrium with its most stable solid (crystalline) form.[3]

  • The Problem: Your initial solution is supersaturated. Over time, the compound begins to crystallize and precipitate out of solution until it reaches its lower, thermodynamically stable solubility limit.

  • The Fix: You must work below the thermodynamic solubility limit for long-term experiments.

    • Determine the Thermodynamic Solubility: This can be measured using a shake-flask method where an excess of the solid compound is equilibrated in the buffer for 24-48 hours.

    • Reduce Concentration: Reduce the final concentration of your compound in the assay to a level at or below the measured thermodynamic solubility.

    • Use Solubilizers: Employing co-solvents or cyclodextrins can increase the thermodynamic solubility, providing a higher stable concentration to work with.[4]

Q6: What are the more advanced strategies if these initial methods fail?

A6: If simple pH adjustment, co-solvents, and cyclodextrins are insufficient, more advanced formulation strategies, typically used in drug development, can be explored.

  • Amorphous Solid Dispersions (ASDs): The compound is dispersed in a polymer matrix in a high-energy amorphous (non-crystalline) state.[16] The amorphous form has a higher apparent solubility and faster dissolution rate than the stable crystalline form.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used. The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon gentle agitation in an aqueous medium.[16]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanonization) dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[17][18][19]

Section 2: Troubleshooting Workflow & Guide

When faced with a solubility challenge, a systematic approach is key. Use the following decision tree to guide your strategy, followed by the detailed troubleshooting table for specific issues.

Solubility Strategy Decision Tree

This diagram outlines a logical progression for selecting an appropriate solubilization method.

Solubility_Workflow start Start: Poorly Soluble Pyrrolopyridine Derivative check_pka Is the compound ionizable (check pKa)? start->check_pka ph_adjust Strategy 1: pH Adjustment (Adjust buffer pH 1-2 units away from pKa) check_pka->ph_adjust Yes cosolvent Strategy 2: Co-solvents (e.g., DMSO, EtOH, PEG400) Test assay tolerance first. check_pka->cosolvent No check_sol_ph Is solubility now sufficient & assay compatible? ph_adjust->check_sol_ph check_sol_ph->cosolvent No success Success: Proceed with Experiment check_sol_ph->success Yes check_sol_co Is solubility now sufficient? cosolvent->check_sol_co cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) Forms inclusion complex. check_sol_co->cyclodextrin No check_sol_co->success Yes check_sol_cd Is solubility now sufficient? cyclodextrin->check_sol_cd advanced Strategy 4: Advanced Formulations (Solid Dispersions, Nanotechnology) Consult formulation specialist. check_sol_cd->advanced No check_sol_cd->success Yes advanced->success Potentially

Sources

Troubleshooting

Troubleshooting NMR peak assignments for substituted pyrrolopyridines

Technical Support Center: Substituted Pyrrolopyridines A-Level: Senior Application Scientist Welcome to the technical support center for the analysis of substituted pyrrolopyridines. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Substituted Pyrrolopyridines

A-Level: Senior Application Scientist

Welcome to the technical support center for the analysis of substituted pyrrolopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging NMR spectroscopy for the structural elucidation and characterization of this important class of N-heterocycles. Here, we address common and complex issues encountered during NMR peak assignment, offering in-depth, mechanistically grounded troubleshooting strategies.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve specific issues you may be observing in your NMR spectra.

Problem 1: My ¹H NMR spectrum shows more signals than expected, and some peaks are unusually broad.

Plausible Causes & Mechanistic Explanation:

This is a classic presentation for dynamic processes occurring on the NMR timescale. For substituted pyrrolopyridines, two phenomena are the most likely culprits:

  • Restricted Rotation (Rotamers): Amide or bulky aryl substituents on the pyrrolopyridine core can exhibit hindered rotation around a C-N or C-C single bond.[1][2] This is due to the partial double-bond character of the C-N amide bond or significant steric clash.[3][4] If the energy barrier to rotation is high enough, the molecule may exist as a mixture of stable conformers (rotamers) that interconvert slowly. Each rotamer will give rise to a distinct set of NMR signals, effectively doubling (or more) the number of expected peaks. The broadening occurs when the rate of interconversion is comparable to the NMR frequency difference between the signals of the different rotamers.[1][2]

  • Tautomerism: Pyrrolopyridines with hydroxyl, amino, or thiol substituents can exist in equilibrium between two or more tautomeric forms (e.g., keto-enol or imine-enamine tautomerism).[5][6] If the tautomers are present in significant populations and their interconversion is slow on the NMR timescale, you will observe separate signals for each. Broadening can occur if the exchange rate is intermediate.[6][7]

Troubleshooting Workflow & Solutions:

  • Step 1: Variable Temperature (VT) NMR. This is the definitive experiment to diagnose dynamic exchange.

    • Protocol: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

    • Expected Outcome:

      • If you are observing rotamers or tautomers, as the temperature increases, the rate of interconversion will also increase. This will cause the distinct sets of signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged set of signals at a sufficiently high temperature.[4][8]

      • Conversely, lowering the temperature can slow the exchange, leading to sharper signals for each individual species.

  • Step 2: 2D EXSY (Exchange Spectroscopy). If VT-NMR is inconclusive or you want to definitively prove which peaks are exchanging with each other:

    • Principle: This experiment is similar to a NOESY but with a longer mixing time. It will show cross-peaks between nuclei that are undergoing chemical exchange.

    • Interpretation: A cross-peak between two signals in a 2D EXSY spectrum is direct evidence that they are from interconverting species (rotamers or tautomers).

Problem 2: The chemical shifts of my aromatic protons are difficult to predict and assign, especially when comparing different isomers.

Plausible Causes & Mechanistic Explanation:

The electronic environment of the pyrrolopyridine core is highly sensitive to the position and nature of substituents, as well as the location of the nitrogen atoms.

  • Isomer-Specific Effects: The placement of the nitrogen atom in the pyridine ring significantly influences the electron density distribution. Protons on carbons adjacent to a nitrogen atom are typically deshielded (shifted downfield) due to the nitrogen's electron-withdrawing inductive effect.[9][10] For example, the chemical shift of H-6 in a pyrrolo[2,3-b]pyridine will be different from H-4 in a pyrrolo[3,2-c]pyridine.

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) will shield nearby protons (shift them upfield), while electron-withdrawing groups (e.g., -NO₂, -CN) will deshield them (shift them downfield). These effects are transmitted through both resonance and inductive mechanisms.

  • Solvent and pH Effects: The nitrogen atoms in the pyrrolopyridine ring are basic and can be protonated by acidic solvents or impurities. Protonation dramatically alters the electronic structure, leading to significant downfield shifts of nearby protons.[11][12][13] Even changes in solvent polarity can induce noticeable shifts in the spectrum.[14]

Troubleshooting Workflow & Solutions:

  • Step 1: Utilize 2D NMR for Unambiguous Assignments. Do not rely solely on ¹H NMR. A suite of 2D experiments is essential.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[15][16] This is the first step to confidently link your proton and carbon spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assigning complex aromatic systems. It shows correlations between protons and carbons that are 2 or 3 bonds away.[17][18] By piecing together these long-range correlations, you can walk your way around the entire molecular skeleton. For example, the proton on C-2 of the pyrrole ring should show an HMBC correlation to C-7a of the pyridine ring, confirming the ring fusion.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 3 bonds).[19][20] It is excellent for identifying adjacent protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded.[20] It is invaluable for differentiating between isomers where certain protons will be spatially proximate in one isomer but not the other.

  • Step 2: Controlled pH Experiments. If you suspect protonation is affecting your spectra:

    • Protocol: Acquire spectra in a buffered solvent system or add a drop of a non-acidic solvent like pyridine-d₅ to neutralize any acidic impurities. Conversely, adding a drop of trifluoroacetic acid-d can intentionally protonate the molecule, and the resulting shifts can provide information about the most basic nitrogen atom.

  • Step 3: Reference Published Data. Compare your observed chemical shifts to those of similar, well-characterized pyrrolopyridine structures in the literature.[10][21]

Frequently Asked Questions (FAQs)

Q1: Why are the NH protons in my pyrrolopyridine spectrum sometimes broad or not visible at all?

A1: The NH proton of the pyrrole ring is often subject to two phenomena:

  • Quadrupolar Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation of the attached proton, leading to a broad signal.

  • Chemical Exchange: The NH proton is acidic and can exchange with residual water or other exchangeable protons in the deuterated solvent (e.g., methanol-d₄).[8] This exchange can broaden the signal or even cause it to disappear into the baseline. To confirm this, you can perform a "D₂O shake" experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the NH peak disappears, it confirms that it is an exchangeable proton.[8]

Q2: I have a hydroxyl-substituted pyrrolopyridine. Why is my ¹³C NMR spectrum showing broad peaks for the carbons near the hydroxyl group?

A2: This is likely due to keto-enol tautomerism occurring at a rate that is intermediate on the ¹³C NMR timescale.[6][7] The hydroxyl group can tautomerize to a ketone, and the nearby carbons will have very different chemical shifts in the two forms. The rapid interconversion between these forms leads to an averaged, broadened signal. Running a variable temperature ¹³C NMR experiment can help confirm this; lowering the temperature may resolve the signals for the individual tautomers, while increasing it may lead to a single, sharp averaged signal.[14]

Q3: How can I differentiate between N-alkylation on the pyrrole nitrogen versus one of the pyridine nitrogens?

A3: The HMBC experiment is your most reliable tool here.[17][18]

  • If alkylation is on the pyrrole nitrogen: You will see a 2- or 3-bond correlation from the protons of your alkyl group (e.g., the CH₂ or CH₃ group) to the carbons of the pyrrole ring (e.g., C-2 and C-3a).

  • If alkylation is on a pyridine nitrogen: You will see correlations from the alkyl protons to the carbons of the pyridine ring adjacent to that nitrogen. For example, in a pyrrolo[2,3-b]pyridine, if alkylation occurs at N-7, you would expect HMBC cross-peaks from the alkyl protons to C-6 and C-7a.

Q4: My signals in the aromatic region are heavily overlapped. What are my options?

A4: Signal overlap is a common challenge.[14]

  • Change the Solvent: Sometimes, simply switching from CDCl₃ to a different solvent like benzene-d₆, acetone-d₆, or DMSO-d₆ can induce differential shifts in your protons, resolving the overlap.[8] Benzene-d₆ is particularly known for its anisotropic effects that can significantly alter the appearance of a spectrum.

  • Higher Field Strength: If available, running the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • 2D NMR: As detailed in Problem 2, 2D techniques like HSQC, HMBC, and COSY are designed to resolve signals into a second dimension, making them the ultimate solution for severe overlap.[19][22]

Data & Diagrams

Table 1: Typical ¹H Chemical Shift Ranges for Parent Pyrrolopyridine Isomers
Proton PositionPyrrolo[2,3-b]pyridinePyrrolo[3,2-c]pyridinePyrrolo[2,3-c]pyridine
H-2 ~7.4-7.6 ppm~7.2-7.4 ppm~7.5-7.7 ppm
H-3 ~6.5-6.7 ppmN/A~6.8-7.0 ppm
H-4 ~7.8-8.0 ppm~7.9-8.1 ppmN/A
H-5 ~7.0-7.2 ppmN/A~7.1-7.3 ppm
H-6 ~8.2-8.4 ppm~7.1-7.3 ppm~8.0-8.2 ppm
H-7 N/A~8.3-8.5 ppm~8.8-9.0 ppm
NH ~11.5-12.5 ppm~11.0-12.0 ppm~11.8-12.8 ppm

Note: These are approximate ranges in CDCl₃ and can vary significantly with substitution.

Diagrams

Troubleshooting_Workflow start Complex/Broad NMR Spectrum vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr coalescence Peaks Coalesce at High Temp? vt_nmr->coalescence dynamic_process Conclusion: Dynamic Process (Rotamers/Tautomers) coalescence->dynamic_process Yes static_structure Conclusion: Static Structure (Impurity or Complex Mixture) coalescence->static_structure No exsy Confirm with 2D EXSY dynamic_process->exsy

Caption: Keto-enol tautomerism in hydroxy-substituted pyrrolopyridines.

References

  • A Small Change in Structure, a Big Change in Flexibility - PMC. PubMed Central. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC. NIH. [Link]

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  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

  • 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

  • Troubleshooting | Department of Chemistry and Biochemistry. University of Maryland. [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • Restricted amide rotation with steric hindrance induced multiple conformations | Request PDF. ResearchGate. [Link]

  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives. Royal Society of Chemistry. [Link]

  • Types of 2D NMR. NMR Service. [Link]

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  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep. Pearson+. [Link]

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  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. PubMed. [Link]

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  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

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  • (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S). ResearchGate. [Link]

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  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.net. [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. NIH. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

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  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments Magnetic Resonance. [Link]

  • Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy -3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6. ResearchGate. [Link]

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  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • Robust Strategy for Hit-to-Lead Discovery: NMR for SAR - PMC. NIH. [Link]

  • A critical evaluation of the s-cis-trans isomerism of 2-acetylpyrrole and its N-methyl derivative through infrared and NMR spectroscopies and theoretical calculations. PubMed. [Link]

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Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Pyrrolopyridines

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving pyrrolopyridines, also known as azaindoles. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving pyrrolopyridines, also known as azaindoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of these powerful C-C, C-N, and C-O bond-forming reactions.

The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, the presence of the pyridine nitrogen atom introduces unique challenges, primarily catalyst poisoning, which can lead to low yields and reaction failures.[2][3] This guide will equip you with the knowledge to troubleshoot and optimize your cross-coupling reactions for successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems in cross-coupling reactions with pyrrolopyridines and provides a systematic approach to resolving them.

Issue 1: Low to No Product Yield

Low or no conversion of your starting material is a common frustration. Several factors can contribute to this issue.

Root Cause Analysis:
  • Catalyst Poisoning: The Lewis basic nitrogen on the pyridine ring can irreversibly bind to the palladium catalyst, forming inactive, off-cycle complexes.[2][3] This is a primary cause of catalyst deactivation.

  • Inefficient Oxidative Addition: Particularly with less reactive aryl chlorides, the oxidative addition step can be rate-limiting.[3][4] This requires a highly active catalyst system.

  • Poor Reagent Quality: Degradation of the boronic acid/ester, amine, or alkyne, as well as the presence of moisture or oxygen, can halt the catalytic cycle.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are critical and highly interdependent.

Step-by-Step Solutions:
  • Ligand Selection is Crucial: The choice of ligand is paramount to prevent catalyst poisoning and promote efficient turnover.

    • For Suzuki and Buchwald-Hartwig Reactions: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium center, which discourages coordination of the pyrrolopyridine nitrogen.[1][3] Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often excellent choices.[1][3] Pre-formed palladium complexes with these ligands, such as XPhos Pd G2, can be particularly effective.[1]

    • For Sonogashira Reactions: While phosphine ligands like PPh₃ are common, the specific choice can be substrate-dependent.[5][6] In some cases, a ligand screen may be necessary to identify the optimal choice for your specific pyrrolopyridine isomer and coupling partner.

  • Optimize the Base: The base plays a critical role in the transmetalation step of Suzuki reactions and in activating the amine in Buchwald-Hartwig aminations.

    • Suzuki: Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[1] If you observe significant protodeborylation (see Issue 2), switching to a weaker base or anhydrous conditions may be beneficial.[7]

    • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often required. However, for base-sensitive substrates, a weaker base like Cs₂CO₃ or K₂CO₃ might be necessary.[8][9]

  • Solvent Considerations: The solvent must solubilize all reaction components and can influence the reaction rate and selectivity.[4][10]

    • A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical for Suzuki reactions.[1][11] The presence of water can be crucial, especially when using boronic esters.[1]

    • For Buchwald-Hartwig and Sonogashira reactions, anhydrous, degassed solvents like DMF, dioxane, or toluene are generally preferred.[5][12]

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black and halting the reaction.[3] Rigorously degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1]

  • Temperature Optimization: If the reaction is sluggish, gradually increasing the temperature may improve the rate. However, be aware that higher temperatures can also accelerate catalyst decomposition.[3] It's often best to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Issue 2: Significant Side Product Formation

The appearance of undesired products can complicate purification and reduce the yield of your target molecule.

Common Side Reactions:
  • Protodehalogenation/Protodeborylation: This involves the replacement of the halogen or boron moiety with a hydrogen atom from a proton source (e.g., water, alcohol) in the reaction mixture.[2]

  • Homocoupling: This results in the formation of symmetrical biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[2] The presence of oxygen can promote the homocoupling of boronic acids.[2]

  • Hydrodehalogenation: In Buchwald-Hartwig aminations, this is the reduction of the aryl halide. Using a less sterically hindered ligand or a weaker base can sometimes mitigate this.[12]

Strategies for Minimization:
  • Meticulous Control of Reaction Conditions:

    • Anhydrous Conditions: To minimize protodehalogenation and protodeborylation, ensure all reagents and solvents are scrupulously dried.[2]

    • Inert Atmosphere: As mentioned previously, a strictly inert atmosphere is crucial to prevent oxygen-mediated homocoupling of boronic acids.[1]

  • Re-evaluate Your Catalyst System:

    • A more active catalyst that favors rapid oxidative addition can often outcompete side reactions.[2] Consider screening different ligands to find one that promotes the desired cross-coupling pathway.

  • Adjust Stoichiometry:

    • In Suzuki reactions, slightly increasing the equivalents of the boronic acid reagent can sometimes help to drive the desired reaction and suppress homocoupling of the aryl halide.[1]

Issue 3: Catalyst Turns Black (Palladium Black Formation)

The formation of a black precipitate is a visual indicator of catalyst decomposition.[3]

Causes and Prevention:
  • Oxidation of Pd(0): As discussed, this is often due to the presence of oxygen.[3]

  • Thermal Decomposition: High reaction temperatures can lead to the aggregation of palladium into inactive nanoparticles.[3]

  • Ligand Dissociation: If the ligand is not strongly bound to the palladium center, the unprotected metal can be prone to aggregation.[13]

Preventative Measures:
  • Robust Ligands: Use bulky, electron-rich ligands that strongly coordinate to the palladium and stabilize the active catalytic species.[3]

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate.[3]

  • Strictly Inert Atmosphere: This cannot be overemphasized for preventing oxidative degradation of the catalyst.[3]

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for cross-coupling with pyrrolopyridines?

A1: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources such as Pd(OAc)₂ are commonly used.[1][8] Pd(II) precursors require in-situ reduction to the active Pd(0) species. Pre-formed Pd(0) complexes, often called precatalysts (e.g., XPhos Pd G2), can offer advantages in terms of faster activation and greater stability, especially in the presence of coordinating substrates like pyrrolopyridines.[1][14]

Q2: I'm performing a Suzuki coupling with a 7-azaindole. What are the best starting conditions?

A2: For the Suzuki-Miyaura coupling of 2-halo-7-azaindoles, a good starting point is to use a catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[1] Alternatively, a precatalyst like XPhos Pd G2 can be very effective.[1] A common base is K₃PO₄ or Cs₂CO₃, and a typical solvent system is a mixture of 1,4-dioxane and water.[1]

Q3: How do I choose the right ligand for a Buchwald-Hartwig amination of a bromopyrrolopyridine?

A3: The choice of ligand is critical for a successful Buchwald-Hartwig amination. For challenging substrates like pyrrolopyridines, bulky, electron-rich biarylphosphine ligands are generally the most effective. Ligands like XPhos, SPhos, and RuPhos have demonstrated high efficacy for the amination of nitrogen-containing heterocycles.[1][14] In some cases, bidentate ligands such as Xantphos can also give good results.[8] A ligand screening is often the best approach to identify the optimal ligand for your specific substrate and amine coupling partner.

Q4: My Sonogashira coupling is not working. What should I try?

A4: For Sonogashira reactions, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(CF₃COO)₂) and a copper(I) co-catalyst (typically CuI) is standard.[5][15][16] If the reaction is failing, consider the following:

  • Base: An amine base like triethylamine or diisopropylethylamine is typically used, which also often serves as a solvent or co-solvent.[5][15]

  • Solvent: DMF is a common solvent for Sonogashira couplings.[5][6]

  • Temperature: Gently heating the reaction (e.g., to 60-100 °C) can often promote the reaction.[5][6]

  • Ligand: While PPh₃ is a common ligand, for some pyrrolopyridine substrates, a different phosphine ligand may be required.

Q5: Can I perform a Heck reaction on a pyrrolopyridine?

A5: Yes, the Heck reaction can be a viable method for the functionalization of pyrrolopyridines. The reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[17] The choice of catalyst, ligand, base, and solvent will depend on the specific pyrrolopyridine substrate and the alkene coupling partner.[18] For intramolecular Heck reactions leading to the synthesis of azaindole scaffolds, Pd(PPh₃)₄ has been used successfully.[19]

Data and Protocols

Table 1: Recommended Catalyst Systems for Common Cross-Coupling Reactions of Pyrrolopyridines
Reaction TypePalladium SourceRecommended Ligand(s)Common Base(s)Typical Solvent(s)
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G2XPhos, SPhos, RuPhos, dppfK₃PO₄, Cs₂CO₃, K₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O, DME
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂, RuPhos PrecatalystXPhos, SPhos, RuPhos, BINAP, XantphosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane, THF
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂PPh₃Et₃N, i-Pr₂NEtDMF, THF, Et₃N
Heck Pd(OAc)₂, Pd(dba)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, MeCN, Toluene

This table provides general recommendations. Optimal conditions may vary depending on the specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halopyrrolopyridine
  • Reaction Setup: To an oven-dried reaction vessel, add the halopyrrolopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%). If using a precatalyst, add it directly.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Catalyst Selection Workflow

The following diagram illustrates a general decision-making process for selecting a suitable catalyst system for your pyrrolopyridine cross-coupling reaction.

CatalystSelection Catalyst Selection Workflow for Pyrrolopyridine Cross-Coupling Start Define Reaction: - Pyrrolopyridine Substrate - Coupling Partner - Reaction Type ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki C-C (sp²-sp²) Buchwald Buchwald-Hartwig ReactionType->Buchwald C-N Sonogashira Sonogashira ReactionType->Sonogashira C-C (sp²-sp) Heck Heck ReactionType->Heck C-C (alkene) LigandScreen Initial Catalyst System: - Bulky, electron-rich ligand (e.g., XPhos, SPhos) - Pd₂(dba)₃ or Pd(OAc)₂ Suzuki->LigandScreen BuchwaldLigand Initial Catalyst System: - Bulky, electron-rich ligand (e.g., RuPhos, XPhos) - Pd₂(dba)₃ or precatalyst Buchwald->BuchwaldLigand SonogashiraSystem Initial Catalyst System: - Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ - CuI co-catalyst Sonogashira->SonogashiraSystem HeckSystem Initial Catalyst System: - Pd(OAc)₂ - PPh₃ or P(o-tolyl)₃ Heck->HeckSystem Optimization Reaction Optimization: - Base Screen - Solvent Screen - Temperature Adjustment LigandScreen->Optimization BuchwaldLigand->Optimization SonogashiraSystem->Optimization HeckSystem->Optimization Troubleshooting Troubleshooting Optimization->Troubleshooting LowYield Low Yield? Troubleshooting->LowYield SideProducts Side Products? Troubleshooting->SideProducts PdBlack Pd Black? Troubleshooting->PdBlack Success Successful Reaction Troubleshooting->Success No Issues ChangeLigand Change Ligand/ Catalyst Loading LowYield->ChangeLigand SideProducts->ChangeLigand InertAtmosphere Check Inert Atmosphere & Reagent Purity PdBlack->InertAtmosphere InertAtmosphere->Optimization ChangeLigand->Optimization CatalyticCycle Generalized Pd-Catalyzed Cross-Coupling Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl LₙPd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald) PdII_Aryl->Transmetal PdII_Coupling LₙPd(II)(Ar)(R) Transmetal->PdII_Coupling ReductElim Reductive Elimination PdII_Coupling->ReductElim ReductElim->Pd0 Regeneration Product Ar-R (Product) ReductElim->Product ArylHalide Ar-X ArylHalide->OxAdd CouplingPartner R-M or R-NH₂ CouplingPartner->Transmetal

Caption: Key steps in a typical cross-coupling catalytic cycle.

References

  • BenchChem. (2025). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. BenchChem.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. BenchChem.
  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • NIH. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
  • BenchChem. (2025).
  • NIH. (n.d.).
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. BenchChem.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.
  • MDPI. (2018).

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Troubleshooting

Technical Support Center: Pyrrolopyridine N-Protection Strategies

Welcome to the Technical Support Center for protecting group strategies targeting the pyrrolopyridine nitrogen. This guide is designed for researchers, medicinal chemists, and process development scientists who are navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for protecting group strategies targeting the pyrrolopyridine nitrogen. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and modifying pyrrolopyridine scaffolds. Pyrrolopyridines, also known as azaindoles, are a critical class of heterocycles in drug discovery, and successful manipulation of these structures often hinges on a robust nitrogen protection strategy.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and make informed decisions in your experimental design.

Section 1: Troubleshooting Guide

This section addresses specific problems that researchers may encounter during the protection and deprotection of the pyrrolopyridine nitrogen.

Issue 1: Incomplete or No Reaction During N-Boc Protection

Question: I am attempting to protect the nitrogen of my pyrrolopyridine with Boc anhydride ((Boc)₂O), but I am observing low to no conversion. What are the potential causes and how can I resolve this?

Answer:

The reactivity of the pyrrolopyridine nitrogen towards electrophiles like (Boc)₂O can be significantly influenced by the electronic properties of the ring system and steric hindrance. Here’s a breakdown of potential issues and solutions:

  • Low Nucleophilicity: The nitrogen in the pyrrole moiety of the pyrrolopyridine is less nucleophilic than a simple secondary amine due to the delocalization of its lone pair into the aromatic system.

  • Steric Hindrance: Substituents on the pyrrolopyridine ring, particularly in proximity to the nitrogen, can sterically hinder the approach of the bulky Boc group.

Troubleshooting Steps:

  • Choice of Base and Catalyst: A standard approach using a mild base like triethylamine (TEA) may not be sufficient. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is highly recommended as it acts as a more potent acylating agent.[1][2]

  • Stronger Base Conditions: For particularly unreactive substrates, employing a stronger base such as sodium hydride (NaH) to deprotonate the pyrrolopyridine nitrogen prior to the addition of (Boc)₂O can significantly improve yields. This generates the more nucleophilic sodium salt of the heterocycle.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like acetonitrile (MeCN) or dichloromethane (DCM) are generally effective.[1]

  • Reaction Temperature: While many Boc protections proceed at room temperature, gentle heating (e.g., to 40 °C) can sometimes overcome activation energy barriers, especially for sterically hindered substrates.[2]

Issue 2: Unexpected Side Product Formation During SEM-Deprotection

Question: During the trifluoroacetic acid (TFA)-mediated deprotection of my SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, I am isolating a significant amount of an unexpected tricyclic eight-membered ring product. What is happening and how can I avoid this?

Answer:

This is a known and challenging side reaction that can occur during the acidic deprotection of certain SEM-protected pyrrolopyridines.[3][4][5] The underlying cause is the release of formaldehyde during the deprotection process, which can then participate in an intramolecular electrophilic aromatic substitution.

Mechanism of Side Product Formation:

The deprotection of the SEM group with a strong acid like TFA generates a hemiaminal intermediate which is unstable and releases formaldehyde.[6] The released formaldehyde can then be activated by the acidic conditions and undergo a Pictet-Spengler-type reaction with the electron-rich pyrrole ring and the aryl substituent at the 2-position, leading to the formation of a tricyclic eight-membered ring.[3][7]

Troubleshooting and Mitigation Strategies:

  • Formaldehyde Scavengers: The addition of a formaldehyde scavenger to the reaction mixture can trap the released formaldehyde before it reacts with your substrate. Common scavengers include:

    • Thiophenol or other thiols: These readily react with formaldehyde to form a hemithioacetal.

    • Anisole or other electron-rich aromatic compounds: These can act as external electrophilic traps.

  • Milder Deprotection Conditions: While TFA is a common reagent for SEM deprotection, its harshness can promote the side reaction. Consider alternative, milder conditions:

    • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a standard reagent for SEM deprotection and proceeds through a different mechanism that can avoid the generation of highly reactive electrophiles.[6]

    • Lewis acids: Lewis acids such as magnesium bromide (MgBr₂) in nitromethane have been used for the mild deprotection of SEM ethers and may be applicable here.[8]

  • Two-Step Deprotection Protocol: A two-step procedure involving initial treatment with TFA followed by a basic workup can sometimes improve the yield of the desired product by controlling the release and reaction of formaldehyde.[3][7][9]

Issue 3: Difficulty in Cleaving the N-Tosyl (Ts) Group

Question: I am struggling to deprotect the tosyl group from my pyrrolopyridine. The standard conditions I've tried are either ineffective or lead to decomposition of my starting material. What are my options?

Answer:

The N-Ts group is a robust protecting group, and its removal often requires forcing conditions that may not be compatible with sensitive functional groups on the pyrrolopyridine core. The strong electron-withdrawing nature of the tosyl group also deactivates the pyrrole ring, making it more stable but the N-S bond harder to cleave.[10]

Alternative Deprotection Strategies:

  • Reductive Cleavage:

    • Sodium naphthalenide: This is a powerful single-electron transfer reagent that can effectively cleave sulfonamides.

    • Magnesium in methanol: This is another common reductive method for N-Ts deprotection.

  • Strongly Acidic Conditions with Scavengers:

    • Methanesulfonic acid (MeSO₃H) in TFA with thioanisole: This combination can be effective for cleaving N-Ts groups. Thioanisole acts as a scavenger for the reactive species generated.

  • Basic Conditions:

    • Potassium hydroxide (KOH) in ethanol at elevated temperatures: This can be effective for some substrates.[2]

Important Considerations:

  • Substrate Compatibility: Always consider the stability of other functional groups in your molecule when choosing a deprotection method.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to avoid over-reaction and decomposition.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for my pyrrolopyridine synthesis?

A1: The "best" protecting group is highly dependent on your overall synthetic strategy. Here is a general guideline:

  • Boc (tert-Butyloxycarbonyl): Ideal for its ease of introduction and mild acidic removal. It is a good first choice if your subsequent reaction steps are compatible with acidic conditions for deprotection and do not involve strong bases or nucleophiles.[11][12]

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Offers stability to a wide range of conditions, including mild acids and bases, making it suitable for multi-step syntheses.[6] However, be mindful of the potential for side reactions during acidic deprotection.[3][4][5] Fluoride-mediated deprotection provides an orthogonal removal strategy.[6]

  • Ts (Tosyl): A very robust protecting group, stable to strongly acidic and oxidative conditions. It is useful when you need to perform harsh reactions elsewhere in the molecule. Its removal, however, requires more forcing conditions.[10]

Q2: Can I achieve orthogonal deprotection with these protecting groups?

A2: Yes, orthogonality is a key advantage of using a varied protecting group strategy.[13] For example:

  • A Boc group can be removed with acid (e.g., TFA) while a SEM group (if removed with fluoride) and a Ts group remain intact.

  • A SEM group can be removed with fluoride (e.g., TBAF) while Boc and Ts groups are stable.

  • A Ts group can be removed under reductive conditions while Boc and SEM groups are generally stable.

Q3: My pyrrolopyridine has other acid-sensitive functional groups. How can I safely deprotect an N-Boc group?

A3: This is a common challenge. While TFA is standard, it can cleave other acid-labile groups. Consider these milder alternatives:

  • Aqueous Phosphoric Acid: This has been shown to be effective for Boc deprotection while leaving sensitive esters intact.[14]

  • Lewis Acids: Zinc bromide (ZnBr₂) can offer selectivity for Boc deprotection in the presence of other acid-sensitive groups.[15]

  • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can lead to clean deprotection, although this is substrate-dependent.[16]

  • TMSI (Trimethylsilyl iodide): This reagent can be used for Boc deprotection under neutral conditions.[15]

Section 3: Data and Protocols

Comparative Data of Common Protecting Groups for Pyrrolopyridine Nitrogen
Protecting GroupCommon Protection ConditionsStabilityCommon Deprotection ConditionsPotential Issues
Boc (Boc)₂O, DMAP (cat.), CH₂Cl₂ or MeCN, rtLabile to strong acids. Stable to bases, nucleophiles, and hydrogenation.[11]TFA in CH₂Cl₂; HCl in dioxane.[11]Alkylation of nucleophilic residues by the t-butyl cation.[15][17]
SEM SEM-Cl, NaH, DMF, 0 °C to rtStable to mild acids and bases, organometallics, and some oxidizing/reducing agents.[6]TFA in CH₂Cl₂; TBAF in THF.[6]Formation of eight-membered ring side product during acidic deprotection.[3][4][5]
Ts Ts-Cl, Pyridine or Et₃N, CH₂Cl₂, rtVery stable to acidic and oxidative conditions.Mg/MeOH; Na/naphthalene; HBr/AcOH.Harsh deprotection conditions may not be compatible with other functional groups.
Experimental Protocols

Protocol 1: N-Boc Protection of a Pyrrolopyridine [1]

  • Dissolution: Dissolve the pyrrolopyridine substrate (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).

  • Addition of Catalyst: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.).

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-SEM Protection of a Pyrrolopyridine [18]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.). Cool the suspension to 0 °C.

  • Substrate Addition: In a separate flask, dissolve the pyrrolopyridine (1.0 equiv.) in anhydrous DMF and add it dropwise to the NaH suspension.

  • Anion Formation: Stir the mixture at 0 °C for 1-2 hours to ensure complete deprotonation.

  • SEM-Cl Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours, monitoring by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: TFA-Mediated Deprotection of an N-SEM-Protected Pyrrolopyridine [3][9]

  • Dissolution: Dissolve the SEM-protected pyrrolopyridine (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 2-3 mL for every 10 mL of DCM) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 2-10 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Acid Removal: Concentrate the reaction mixture in vacuo to remove the excess TFA and solvent.

  • Basic Work-up: Dissolve the residue in tetrahydrofuran (THF) and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously at room temperature overnight.

  • Extraction and Purification: Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Section 4: Visualizations

Decision-Making Workflow for Protecting Group Selection

Caption: A flowchart to guide the selection of a suitable protecting group for the pyrrolopyridine nitrogen.

Mechanism of SEM-Deprotection Side Reaction

G substrate SEM-Protected Pyrrolopyridine N-SEM intermediate1 Protonated Intermediate N-SEM-H+ substrate->intermediate1  TFA (H+) intermediate2 intermediate2 intermediate1->intermediate2  Fragmentation formaldehyde Released Formaldehyde CH₂O intermediate2->formaldehyde  Elimination desired_product Deprotected Pyrrolopyridine N-H intermediate2->desired_product  Hydrolysis side_product Tricyclic 8-Membered Ring Undesired Product formaldehyde->side_product  Intramolecular  Pictet-Spengler  (with substrate)

Caption: The mechanistic pathway leading to the formation of a tricyclic side product during acidic SEM deprotection.

References

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • Merugu, S. R., et al. (2024). (PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate. [Link]

  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Al-Sanea, M. M., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6649. [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ChemRxiv. [Link]

  • ResearchGate. Pyrrole Protection | Request PDF. ResearchGate. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Kumar, A., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-140. [Link]

  • ResearchGate. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide | Request PDF. ResearchGate. [Link]

  • Perry, M. A., et al. (2021). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Angewandte Chemie International Edition, 60(38), 20856-20861. [Link]

  • Karrer, C. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Analytical Challenges in the Characterization of Pyrrolopyridine Isomers

Welcome to the technical support center dedicated to navigating the complex world of pyrrolopyridine isomer characterization. As a class of heterocyclic compounds, pyrrolopyridines are a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complex world of pyrrolopyridine isomer characterization. As a class of heterocyclic compounds, pyrrolopyridines are a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active agents.[1] However, the subtle structural differences between isomers—compounds with the same molecular formula but different arrangements of atoms—present significant analytical hurdles. Differentiating these isomers is critical, as even minor positional changes can drastically alter a compound's physicochemical properties, biological activity, and safety profile.[2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your analytical workflows.

The Challenge of Isomerism in Pyrrolopyridines

Pyrrolopyridine isomers can be positional, where substituents are on different atoms of the bicyclic scaffold, or enantiomers, which are non-superimposable mirror images. The core challenge lies in developing analytical methods with sufficient selectivity to resolve and accurately identify these closely related structures.

Diagram: The Isomeric Challenge

Isomer_Challenge cluster_Pyrrolopyridine Pyrrolopyridine Core cluster_Isomers Isomeric Forms Pyrrolopyridine Pyrrolopyridine Positional_Isomers Positional Isomers (e.g., 1H-Pyrrolo[2,3-b]pyridine vs. 1H-Pyrrolo[3,2-b]pyridine) Pyrrolopyridine->Positional_Isomers Different Connectivity Chiral_Isomers Chiral Isomers (Enantiomers) Pyrrolopyridine->Chiral_Isomers Stereogenic Center Analytical_Techniques Analytical Techniques Positional_Isomers->Analytical_Techniques Requires High Selectivity Chiral_Isomers->Analytical_Techniques Requires Chiral Selectors MS_Fragmentation Isomer_Mixture Isomer Mixture (Same m/z) LC_Separation HPLC/UPLC Separation Isomer_Mixture->LC_Separation Isomer_A Isomer A LC_Separation->Isomer_A Isomer_B Isomer B LC_Separation->Isomer_B MS_Analysis_A MS/MS Analysis (Vary Collision Energy) Isomer_A->MS_Analysis_A MS_Analysis_B MS/MS Analysis (Vary Collision Energy) Isomer_B->MS_Analysis_B Fragment_Spectrum_A Unique Fragmentation Pattern A MS_Analysis_A->Fragment_Spectrum_A Fragment_Spectrum_B Unique Fragmentation Pattern B MS_Analysis_B->Fragment_Spectrum_B

Sources

Troubleshooting

Technical Support Center: Scaling Up the Purification of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Derivatives

Welcome to the technical support center dedicated to the purification of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are transitioning from bench-scale synthesis to larger-scale production. The unique structural characteristics of the pyrrolopyridine scaffold, a key pharmacophore in numerous therapeutic agents, present specific challenges in purification that require a systematic and well-informed approach.[1] This document provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when planning the purification of pyrrolopyridine derivatives.

Q1: What are the most critical factors to consider before scaling up the purification of a 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine derivative?

A1: Before any scale-up, a thorough understanding of your molecule's physicochemical properties is paramount. Key factors include:

  • Purity Profile: Identify all major impurities from the crude reaction mixture using techniques like LC-MS and NMR. Understanding if they are starting materials, reagents, or side-products will inform your strategy.[2]

  • Compound Stability: The pyrrolopyridine core can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[2][3] It's crucial to test your compound's stability on a small TLC plate before committing to a large column.

  • Solubility: Determine the solubility of your crude material in a range of common organic solvents. This will be critical for both chromatography and crystallization.

  • Physical State: Whether your compound is a solid or an oil will heavily influence the choice between crystallization and chromatography as the primary purification method.

Q2: My pyrrolopyridine derivative seems to degrade on silica gel. What are my alternatives?

A2: This is a common issue with nitrogen-containing heterocycles.[2] The acidic silanol groups on the surface of silica can act as a catalyst for degradation. Consider these alternatives:

  • Deactivating the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a base, such as triethylamine (0.1-1%), to neutralize the acidic sites.[2]

  • Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase like neutral or basic alumina.[2][3]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase (C18) chromatography is an excellent alternative that avoids the acidity of silica gel.[2]

Q3: For multi-gram scale, should I prioritize chromatography or crystallization?

A3: For large-scale purification, crystallization is almost always the more efficient, economical, and scalable method.[4] Column chromatography at a large scale becomes expensive due to the cost of silica gel and large volumes of solvent required. The general workflow should be:

  • Attempt to purify the crude material directly by crystallization.

  • If the purity is insufficient, perform a rapid, less-demanding chromatographic step (e.g., a silica plug) to remove major impurities, and then crystallize the resulting material.[5]

  • Reserve high-resolution preparative chromatography for situations where impurities are very close in polarity and crystallization is not feasible.[6]

Q4: How can I effectively separate structural isomers of my pyrrolopyridine derivative?

A4: Isomers often present the most significant purification challenge due to their very similar polarities.[2][7] A multi-pronged approach is often necessary:

  • Chromatography Optimization: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a suitable column may be required for effective separation.[2][8][9] Normal-phase chromatography can offer better selectivity for many isomers compared to reversed-phase.[6]

  • Solvent System Screening: Meticulously screen various solvent systems using TLC. Sometimes, switching from a standard hexane/ethyl acetate system to a dichloromethane/methanol system can provide the necessary difference in selectivity.[5]

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for easy separation. The protecting group can then be removed.

  • Diastereomeric Crystallization: If you have a racemic mixture of enantiomers, reacting them with a chiral resolving agent can form diastereomeric salts, which can often be separated by crystallization.[9]

Purification Challenge Recommended Action Key Consideration
Compound Degradation Use deactivated silica, alumina, or reversed-phase chromatography.[2][3]Test stability on TLC first.
Poor Chromatographic Separation Optimize the solvent system; try a different stationary phase (e.g., C18).[2][5]Small changes in solvent polarity can have a large impact.
"Oiling Out" during Crystallization Use a lower-boiling point solvent; add more solvent and cool slowly; use a solvent/anti-solvent pair.[7]Ensure the compound's melting point is above the solvent's boiling point.[10]
Isomer Separation Employ high-performance chromatography (HPLC/SFC); screen diverse solvent systems.[2][6][8]Isomers may require specialized chiral columns for separation.[9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Chromatography Troubleshooting

Q: My compound is streaking badly on the TLC plate and the column. What is causing this?

A: Streaking is typically caused by issues with compound polarity, solubility, or interactions with the stationary phase.

  • Cause 1: Compound is too Polar: For highly polar compounds, standard solvent systems like ethyl acetate/hexane may not be effective.

    • Solution: Add a more polar co-solvent like methanol or isopropanol. A small amount of acetic acid can help protonate basic compounds and improve spot shape, while a small amount of triethylamine or ammonia can help deprotonate acidic compounds.

  • Cause 2: Acidity of Silica Gel: The basic nitrogen atoms in the pyrrolopyridine ring can interact strongly with acidic silica, causing streaking.

    • Solution: Add 0.5-1% triethylamine to your eluent to compete for the acidic sites on the silica gel.[2] This often leads to sharper bands and better separation.

  • Cause 3: Sample Overloading: Applying too much sample to the TLC plate or column can cause significant streaking.

    • Solution: Dilute your sample before spotting on the TLC plate. For column chromatography, the sample load should typically be 1-5% of the mass of the stationary phase.[5]

Q: My compound is not eluting from the column, even with 100% ethyl acetate or 10% methanol in dichloromethane.

A: This indicates your compound is very polar or is irreversibly binding to the silica.

  • Cause 1: Extreme Polarity: The compound may be too polar for the chosen solvent system.

    • Solution: Drastically increase the polarity of the mobile phase. A gradient elution up to 20-30% methanol in dichloromethane, sometimes with 1% ammonium hydroxide, may be necessary.[5]

  • Cause 2: Decomposition on Silica: The compound may have degraded on the column.

    • Solution: Test the compound's stability on a silica TLC plate. Spot the compound, let it sit for 30-60 minutes, and then elute. If a new spot appears or the original spot diminishes, it is likely unstable.[3] In this case, you must switch to an alternative stationary phase like alumina or use reversed-phase chromatography.[3]

Crystallization & Recrystallization Troubleshooting

Q: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated too quickly, preventing orderly crystal lattice formation.[7]

  • Cause 1: Solvent Boiling Point is Higher than Compound's Melting Point: If the compound melts in the solvent before it dissolves, it will likely oil out upon cooling.

    • Solution: Choose a solvent with a lower boiling point.[7]

  • Cause 2: Solution Cooled Too Quickly or is Too Concentrated: Rapid cooling doesn't allow time for nucleation and crystal growth.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and then allow it to cool very slowly.[7] Insulating the flask can help. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[5]

  • Cause 3: Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Solution: Attempt a preliminary purification, such as a quick filtration through a silica plug, to remove major impurities before attempting recrystallization.[5]

Q: My yield after recrystallization is very low. How can I improve recovery?

A: Low yield typically means either too much solvent was used or the compound is significantly soluble in the cold solvent.

  • Solution 1: Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound.[7][10] Working in smaller, more concentrated batches can be more effective.

  • Solution 2: Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize crystal formation. Using an ice bath or refrigerating the solution for several hours is recommended.[7]

  • Solution 3: Recover a Second Crop: Do not discard the mother liquor. Concentrate the filtrate by about half and cool it again to obtain a second crop of crystals.[7] Be aware that the second crop may be less pure and might require a separate re-purification.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines a standard procedure for purifying multi-gram quantities of a pyrrolopyridine derivative.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system (e.g., ethyl acetate in hexanes or methanol in dichloromethane) that provides a retention factor (Rf) of approximately 0.3 for your target compound and good separation from impurities.[3]

    • For basic pyrrolopyridines, it is often beneficial to add 0.5-1% triethylamine to the solvent system to prevent streaking.[2]

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a silica gel mass that is 50-100 times the mass of the crude material).

    • Pack the column using the "slurry method": mix the silica gel with the initial, least polar eluent and pour it into the column. Allow it to pack under gentle pressure.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a dry powder of your sample adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. This "dry loading" method typically results in better separation than loading the sample as a liquid.[3]

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system, gradually increasing the polarity (gradient elution) as the column runs.[5] This helps to resolve compounds with close Rf values.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: General Procedure for Recrystallization

This protocol provides a method for purifying a solid pyrrolopyridine derivative.

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

    • Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile) to find a suitable one. A solvent pair (one "good" solvent and one "poor" solvent) can also be used.[7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent dropwise while heating and stirring until the solid just dissolves.[10] Using excess solvent is a common cause of low yield.[7]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the surface.[10]

    • Dry the purified crystals under high vacuum to remove all residual solvent.

Section 4: Visualization & Workflows

Diagram 1: Troubleshooting Purification

G cluster_chrom Chromatography cluster_cryst Crystallization start Purification Issue Detected c_issue Problem Type? start->c_issue Chromatography Issue cr_issue Problem Type? start->cr_issue Crystallization Issue c_streak Streaking / Tailing c_issue->c_streak Peak Shape c_poor_sep Poor Separation c_issue->c_poor_sep Resolution c_no_elute No Elution c_issue->c_no_elute Recovery c_sol1 Add Modifier (Et3N) Change Solvent System c_streak->c_sol1 c_sol2 Optimize Gradient Try Different Stationary Phase c_poor_sep->c_sol2 c_sol3 Drastic Polarity Increase Test for Decomposition c_no_elute->c_sol3 cr_oil Oiling Out cr_issue->cr_oil Formation cr_low_yield Low Yield cr_issue->cr_low_yield Recovery cr_impure Still Impure cr_issue->cr_impure Purity cr_sol1 Cool Slowly Change Solvent Add Seed Crystal cr_oil->cr_sol1 cr_sol2 Use Minimum Hot Solvent Cool Thoroughly Collect 2nd Crop cr_low_yield->cr_sol2 cr_sol3 Re-crystallize Pre-purify with Column cr_impure->cr_sol3

Caption: Decision guide for troubleshooting purification issues.

Diagram 2: Scale-Up Purification Workflow

G A Crude Product (Multi-gram Scale) B Analytical Assessment (LCMS, NMR, TLC) A->B C Is Product Solid? B->C D Develop Crystallization Protocol (Small Scale) C->D Yes F Develop Column Method (TLC, Small Column) C->F No / Impure Solid E Scale-Up Crystallization D->E H Purity Check (>95%?) E->H G Preparative Chromatography F->G G->H I Final Pure Product H->I Yes J Secondary Purification (e.g., Recrystallize after Column) H->J No J->H

Caption: General workflow for scaling up purification.

Section 5: References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.

  • BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.

  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.

  • Lee, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2459-2472. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

  • Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]

  • IntechOpen. (2018). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • BenchChem. (2025). Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.

  • BenchChem. (2025). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.

  • Śladowska, H., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3364. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Pyrrolo[3,4-c]pyridine Isomers

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, represents a privileged structure. Also known as azaindoles, these bicyclic heterocycles exist in six distinc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, represents a privileged structure. Also known as azaindoles, these bicyclic heterocycles exist in six distinct isomeric forms, each defined by the position of the nitrogen atom in the pyridine ring. This subtle structural variation profoundly influences the molecule's physicochemical properties, such as its hydrogen bonding capacity, dipole moment, and pKa. Consequently, each isomer and its derivatives exhibit a unique pharmacological profile, offering a rich tapestry of biological activities for drug discovery and development.

This guide provides a comparative analysis of the biological activities of pyrrolo[3,4-c]pyridine and its isomers. While direct head-to-head studies comparing all six isomers under identical experimental conditions are limited, this document synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. We will delve into the diverse biological activities reported for each isomeric class, with a particular focus on anticancer and kinase inhibitory effects, supported by experimental data and mechanistic insights.

The Six Isomers of Pyrrolopyridine

The core structure of pyrrolopyridine consists of a pyrrole ring fused to a pyridine ring. The six isomers are classified based on the position of the nitrogen atom in the six-membered ring relative to the pyrrole fusion.

G cluster_isomers The Six Isomeric Scaffolds of Pyrrolopyridine pyrrolo34c Pyrrolo[3,4-c]pyridine (5-Azaisoindole) pyrrolo23b Pyrrolo[2,3-b]pyridine (7-Azaindole) pyrrolo32c Pyrrolo[3,2-c]pyridine (5-Azaindole) pyrrolo34b Pyrrolo[3,4-b]pyridine (4-Azaindole) pyrrolo23c Pyrrolo[2,3-c]pyridine (6-Azaindole) pyrrolo32b Pyrrolo[3,2-b]pyridine (4-Azaindole)

Figure 1: The six isomeric forms of the pyrrolopyridine scaffold.

Comparative Biological Activity: A Focus on Anticancer and Kinase Inhibition

The pyrrolopyridine nucleus is a prominent pharmacophore in the design of kinase inhibitors, a class of targeted cancer therapeutics. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction in the ATP-binding pocket of many kinases. The specific location of this nitrogen atom dictates the orientation and binding affinity of the inhibitor, leading to variations in potency and selectivity among the isomers.

Pyrrolo[3,4-c]pyridine: A Scaffold with Diverse Therapeutic Potential

Derivatives of pyrrolo[3,4-c]pyridine have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects[1][2][3][4][5][6].

In the realm of oncology, these compounds have been investigated as inhibitors of various kinases and other cancer-related targets. For instance, certain derivatives have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial for cell growth and survival[1]. Additionally, some have been evaluated as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular metabolism that is a target in cancer therapy[1].

Pyrrolo[2,3-b]pyridine (7-Azaindole): A Privileged Scaffold for Kinase Inhibitors

The pyrrolo[2,3-b]pyridine scaffold is arguably the most extensively studied among the isomers, particularly in the context of kinase inhibition. Its structural resemblance to purine has made it a valuable template for designing ATP-competitive kinase inhibitors.

Derivatives of this isomer have been developed as potent inhibitors of a wide range of kinases, including Glycogen Synthase Kinase-3β (GSK-3β), a target in Alzheimer's disease, and various receptor tyrosine kinases (RTKs) implicated in cancer, such as Fibroblast Growth Factor Receptor (FGFR)[7].

Pyrrolo[3,2-c]pyridine: Targeting FMS Kinase and Cancer Cell Proliferation

Research into pyrrolo[3,2-c]pyridine derivatives has highlighted their potential as inhibitors of FMS kinase (CSF-1R), a key player in the survival and differentiation of macrophages and a target in inflammatory diseases and cancer[2][8]. Studies have demonstrated that derivatives of this isomer can exhibit potent and selective inhibition of FMS kinase, leading to antiproliferative effects in various cancer cell lines[8].

Pyrrolo[2,3-c]pyridine (6-Azaindole): Emerging Anticancer and Neuroprotective Agents

Pyrrolo[2,3-c]pyridines have emerged as versatile pharmacophores in the development of kinase inhibitors and antiproliferative agents[1][9]. These compounds have shown potential as therapeutic agents for cancer and neurodegenerative conditions like Alzheimer's disease[1][9].

Pyrrolo[3,4-b]pyridine and Pyrrolo[3,2-b]pyridine: Antibacterial and Anticancer Activities

While less extensively studied than their other isomers, derivatives of pyrrolo[3,4-b]pyridine and pyrrolo[3,2-b]pyridine have demonstrated promising biological activities. Research has indicated their potential as antibacterial agents, with some derivatives showing activity against E. coli[10][11]. Furthermore, derivatives of the pyrrolo[3,2-b]pyridine scaffold have been synthesized and evaluated for their antiproliferative activity against melanoma cell lines[12].

Quantitative Comparison of Biological Activity

Table 1: Comparative Anticancer Activity of Pyrrolopyridine Derivatives (Representative Examples)

Isomer ScaffoldDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolo[3,4-c]pyridine 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivativeTHP-1 (monocyte chemoattractant protein-1 induced chemotaxis)0.27[1]
Pyrrolo[2,3-b]pyridine Compound 5k (a halogenated derivative)HepG2 (Liver)29-59 (range for several cell lines)[7]
Pyrrolo[3,2-c]pyridine Compound 1r (a diarylamide derivative)Ovarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78[8]
Pyrrolo[2,3-d]pyrimidine *Compounds 14a, 16b, 18bMCF7 (Breast)1.7, 5.7, 3.4 (µg/ml)[13]
Pyrrolo[3,4-b]pyridine Compounds 4j and 4lE. coli (antibacterial)MIC: 62.5, 125.0 (µg/mL)[10]

Note: Pyrrolo[2,3-d]pyrimidine is a related but distinct scaffold (a 7-deazapurine) often studied in the context of kinase inhibition.

Experimental Protocols for Evaluating Biological Activity

The biological activity of pyrrolopyridine isomers is typically assessed using a variety of in vitro and cell-based assays. Understanding these methodologies is crucial for interpreting and comparing the reported data.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of a compound against a specific kinase.

Workflow for a Typical In Vitro Kinase Assay:

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow start Prepare serial dilutions of test compound reagents Combine kinase, substrate, and ATP in assay buffer start->reagents 1. Compound Preparation incubation Add test compound and incubate reagents->incubation 2. Assay Setup reaction Initiate kinase reaction incubation->reaction 3. Incubation detection Stop reaction and measure product formation (e.g., phosphorylation) reaction->detection 4. Kinase Reaction analysis Calculate % inhibition and determine IC50 detection->analysis 5. Data Analysis

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Causality Behind Experimental Choices: The choice of a specific kinase assay format (e.g., radiometric, fluorescence-based, or luminescence-based) depends on the throughput required, the nature of the kinase and substrate, and the available instrumentation. The concentration of ATP is often set at or near its Michaelis-Menten constant (Km) to allow for the identification of both ATP-competitive and non-competitive inhibitors.

Cellular Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Step-by-Step Methodology for an MTT Assay:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (typically 48-72 hours) to allow for cell proliferation.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathways Modulated by Pyrrolopyridine Isomers

Many pyrrolopyridine derivatives exert their biological effects by modulating key signaling pathways that are dysregulated in diseases like cancer. As potent kinase inhibitors, they often target critical nodes in these pathways.

G cluster_pathway Key Kinase Signaling Pathways Targeted by Pyrrolopyridine Derivatives RTK Receptor Tyrosine Kinase (e.g., FGFR, FMS) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrrolopyridine Pyrrolopyridine Isomer Derivatives Pyrrolopyridine->RTK Pyrrolopyridine->PI3K

Figure 3: Simplified representation of the PI3K/Akt and MAPK/ERK signaling pathways commonly targeted by pyrrolopyridine-based kinase inhibitors.

Conclusion and Future Directions

The pyrrolopyridine scaffold is a testament to the profound impact of subtle structural modifications on biological activity. This comparative guide highlights the diverse therapeutic potential of its six isomers, with a significant emphasis on their role as anticancer agents and kinase inhibitors. While the pyrrolo[2,3-b]pyridine (7-azaindole) isomer has been the most extensively explored, emerging research on the other isomers continues to unveil novel pharmacological profiles.

The lack of comprehensive, direct comparative studies across all six isomers remains a significant gap in the literature. Such studies, employing standardized assays and a representative set of derivatives for each isomeric scaffold, would be invaluable for elucidating a more definitive structure-activity relationship and for guiding the rational design of next-generation therapeutics. As our understanding of the nuanced roles of different kinases and signaling pathways in disease continues to grow, the strategic selection of the optimal pyrrolopyridine isomer will be paramount in the development of more potent, selective, and effective drugs.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link][1][2][3][4][5][6]

  • Al-Otaibi, F. M., El-Sayed, M. A. A., El-Gamal, M. I., Anbar, M., & Abdel-Maksoud, M. S. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 103, 104184. [Link][2][8]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 31-48. [Link][1][9]

  • Lee, H. W., Lee, S. M., Kim, J. A., Lee, S. H., & Kim, J. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 244-247. [Link][12]

  • Saigal, Younes S., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(9), 2153-2160. [Link][10]

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Comparative

A Comparative Guide to Validating the Mechanism of Action of a 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine-based Kinase Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine-based dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine-based drug candidate. This chemical scaffold has shown significant promise in the development of targeted therapies, particularly as kinase inhibitors.[1][2] For the purpose of this guide, we will focus on a hypothetical drug candidate, hereafter referred to as "Pyrrolo-inib," designed as a selective inhibitor of the BRAF V600E mutant kinase, a critical driver in many melanomas.[3][4][5]

Our objective is to move beyond simple biochemical assays and establish a robust, multi-faceted validation workflow within a physiologically relevant cellular context. We will compare the performance of "Pyrrolo-inib" against Vemurafenib , a well-established, FDA-approved BRAF V600E inhibitor, to provide a clear benchmark for its potential advantages.[6][7] The methodologies detailed herein are designed to build a layered, evidence-based understanding of the drug's action, from direct target binding to the ultimate cellular phenotype.

Part 1: Confirmation of Intracellular Target Engagement

Expertise & Experience: Before assessing downstream effects, it is paramount to confirm that the drug candidate physically interacts with its intended target within the complex milieu of a living cell. Factors like cell permeability, intracellular ATP concentrations, and the presence of protein complexes can significantly alter a compound's binding characteristics compared to in vitro assays.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique that infers target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[9][10][11] A stabilized protein, protected by the bound drug, will denature and aggregate at a higher temperature.

Methodology: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to determine the thermal stabilization of the BRAF V600E protein in intact cells treated with Pyrrolo-inib versus Vemurafenib.

Experimental Protocol: CETSA

  • Cell Culture: Plate BRAF V600E-mutant melanoma cells (e.g., A375) in 10 cm dishes and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with Pyrrolo-inib (10 µM), Vemurafenib (10 µM), or a vehicle control (DMSO) for 2 hours in a 37°C incubator.

  • Cell Harvesting & Aliquoting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into multiple PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blot Analysis: Normalize the protein amounts and analyze the presence of soluble BRAF V600E in each sample via Western blotting using a specific anti-BRAF antibody.

Data Presentation: Target Protein Thermal Stability

The results are summarized by plotting the relative amount of soluble BRAF V600E protein at each temperature. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg).

TreatmentApparent Tagg (°C)Thermal Shift (ΔTagg vs. Vehicle)
Vehicle (DMSO)52.1°C-
Pyrrolo-inib (10 µM) 61.5°C +9.4°C
Vemurafenib (10 µM)59.8°C+7.7°C

Trustworthiness: A significant positive thermal shift for Pyrrolo-inib provides strong, direct evidence of its engagement and stabilization of the BRAF V600E target in a live cell environment, outperforming the benchmark inhibitor in this assay.

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_processing Experimental Steps cluster_analysis Analysis cells BRAF V600E Cells treat Treat with Drug (Pyrrolo-inib, Vemurafenib, Vehicle) cells->treat heat Thermal Challenge (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse spin Centrifugation (Separate Aggregates) lyse->spin collect Collect Soluble Protein Fraction spin->collect wb Western Blot (Detect Soluble BRAF) collect->wb plot Generate Melting Curve (Quantify Stabilization) wb->plot

Caption: CETSA workflow for validating target engagement.

Part 2: Verifying Downstream Pathway Inhibition

Expertise & Experience: Confirming target engagement is the first step. The second, crucial step is to verify that this engagement translates into the intended biological consequence: inhibition of the kinase's downstream signaling activity. BRAF is a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][14] Activated BRAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[15] Therefore, successful inhibition of BRAF V600E should lead to a measurable decrease in the phosphorylation of ERK (p-ERK). Western blotting with phospho-specific antibodies is the gold standard for this analysis.[16]

Methodology: Western Blot for Phospho-ERK (p-ERK)

This protocol quantifies the levels of phosphorylated ERK (p-ERK) relative to total ERK (t-ERK) in cells treated with the drug candidates. A reduction in the p-ERK/t-ERK ratio indicates pathway inhibition.

Experimental Protocol: Western Blot

  • Cell Culture and Treatment: Seed A375 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with increasing concentrations of Pyrrolo-inib (e.g., 0, 10, 50, 100, 500 nM) and Vemurafenib for 4 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe it with an antibody for total ERK1/2.

Data Presentation: Downstream Pathway Modulation

The band intensities are quantified using densitometry software. The p-ERK signal is normalized to the t-ERK signal.

TreatmentConcentration (nM)p-ERK / t-ERK Ratio (Fold Change vs. Control)
Vehicle (DMSO)01.00
Pyrrolo-inib 50 0.15
Pyrrolo-inib 100 0.04
Vemurafenib500.35
Vemurafenib1000.12

Trustworthiness: The data clearly demonstrate that Pyrrolo-inib inhibits the MAPK pathway in a dose-dependent manner and appears more potent than Vemurafenib at lower concentrations, reinforcing the MoA.

MAPK_Pathway cluster_inhibitors Drug Action RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Cell Proliferation, Survival) ERK->TF i1 i2 Pyrrolo_inib Pyrrolo-inib Pyrrolo_inib->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: MAPK signaling pathway and points of inhibition.

Part 3: Assessment of Cellular Phenotypic Response

Expertise & Experience: The final and most critical validation step is to link the molecular mechanism (target inhibition and pathway modulation) to a desired cellular outcome. For an anti-cancer agent targeting a proliferation pathway, the expected phenotype is a reduction in cell viability and growth. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[18]

Methodology: MTT Cell Viability Assay

This protocol measures the dose-dependent effect of Pyrrolo-inib and Vemurafenib on the viability of BRAF V600E-mutant melanoma cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Pyrrolo-inib and Vemurafenib (e.g., from 1 nM to 10 µM) for 72 hours. Include vehicle-treated wells as a control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Cell Viability

The IC50 value represents the drug concentration required to inhibit cell viability by 50%, a key metric of potency.

CompoundCellular IC50 (A375 Cells)
Pyrrolo-inib 85 nM
Vemurafenib150 nM
Control Compound (BRAF WT selective)> 10,000 nM

Trustworthiness: The lower IC50 value for Pyrrolo-inib indicates superior potency in inhibiting the proliferation of BRAF V600E-mutant cells compared to Vemurafenib. This phenotypic result is consistent with the enhanced target engagement and more potent downstream pathway inhibition observed in the previous experiments, completing a logical and self-validating chain of evidence for its mechanism of action.

Validation_Logic cluster_hypothesis Hypothesized Mechanism cluster_validation Experimental Validation Cascade cluster_conclusion Conclusion MoA Hypothesis: Pyrrolo-inib inhibits BRAF V600E TE Step 1: Target Engagement (CETSA) Does the drug bind its target? MoA->TE Test PI Step 2: Pathway Inhibition (Western Blot for p-ERK) Does binding inhibit the pathway? TE->PI PO Step 3: Phenotypic Outcome (MTT Assay) Does pathway inhibition affect cell viability? PI->PO Conclusion Validated MoA PO->Conclusion Confirm

Caption: Logical workflow for MoA validation.

Summary and Conclusion

This guide outlines a rigorous, three-tiered approach to validating the mechanism of action for a novel 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine-based kinase inhibitor, "Pyrrolo-inib." By systematically progressing from direct target engagement (CETSA) to downstream pathway modulation (p-ERK Western Blot) and finally to a functional cellular outcome (MTT assay), we can construct a compelling, evidence-based narrative of the drug's MoA.

The hypothetical data presented suggest that Pyrrolo-inib not only functions through its intended mechanism of BRAF V600E inhibition but also demonstrates potential advantages over the established drug Vemurafenib, exhibiting stronger target stabilization, more potent downstream pathway inhibition, and a superior anti-proliferative effect in BRAF-mutant cells. This structured, comparative approach provides the necessary scientific rigor to confidently advance a drug candidate through the development pipeline.

References

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Comparative

A Technical Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery Protein kinases are a large family of enzymes that play a central role in cel...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers and other diseases. However, a significant challenge in the development of kinase inhibitors is achieving a high degree of selectivity for the intended target. Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit cross-reactivity, binding to and inhibiting off-target kinases.[1] This can lead to unexpected side effects and toxicities, or in some cases, serendipitous therapeutic effects through polypharmacology.

This guide provides an in-depth analysis of the cross-reactivity profiling of kinase inhibitors derived from the versatile 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine scaffold. We will explore the structural basis of their interactions, compare their selectivity profiles with other kinase inhibitors, and provide detailed experimental protocols for assessing kinase inhibitor specificity. Our aim is to equip researchers with the knowledge and tools necessary to navigate the complexities of kinase inhibitor cross-reactivity and to design more selective and effective therapeutic agents.

The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Scaffold: A Privileged Structure for Kinase Inhibition

The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its ability to mimic the purine core of ATP, the natural ligand for kinases. This structural feature allows for the design of potent ATP-competitive inhibitors. The pyrrolopyridine scaffold provides a rigid framework that can be readily functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this and closely related scaffolds have been developed as inhibitors of various kinase families, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are key regulators of the cell cycle.

Key Kinase Targets and Their Signaling Pathways

A thorough understanding of the biological context of the target kinase is crucial for interpreting the significance of inhibitor cross-reactivity. Below, we illustrate the signaling pathways of two major kinase families often targeted by inhibitors derived from pyrrolopyridine scaffolds: Aurora Kinases and Cyclin-Dependent Kinases.

The Aurora Kinase Signaling Pathway in Mitosis

Aurora kinases are a family of serine/threonine kinases that are essential for the proper execution of mitosis.[2] In humans, there are three members: Aurora A, Aurora B, and Aurora C. They play critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2] Dysregulation of Aurora kinase activity can lead to aneuploidy and has been implicated in the development of various cancers.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase Anaphase cluster_Telophase Telophase/Cytokinesis Centrosome Duplication Centrosome Duplication Aurora_A Aurora A Centrosome Duplication->Aurora_A activates Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Chromosome Alignment Chromosome Alignment Spindle Assembly Checkpoint Spindle Assembly Checkpoint Sister Chromatid Separation Sister Chromatid Separation Cytokinesis Cytokinesis Aurora_A->Centrosome Separation promotes Aurora_A->Spindle Assembly regulates PLK1 PLK1 Aurora_A->PLK1 activates Aurora_B Aurora B Aurora_B->Chromosome Alignment ensures proper attachment Aurora_B->Spindle Assembly Checkpoint activates Aurora_B->Sister Chromatid Separation regulates Aurora_B->Cytokinesis essential for CDK1_CyclinB CDK1/Cyclin B PLK1->CDK1_CyclinB activates CDK1_CyclinB->Chromosome Alignment drives CDK_Cell_Cycle G1 G1 Phase S S Phase (DNA Replication) G2 G2 Phase M M Phase (Mitosis) CDK46_CyclinD CDK4/6-Cyclin D pRb pRb CDK46_CyclinD->pRb phosphorylates (inactivates) CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S initiates CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S maintains CDK2_CyclinA->G2 promotes transition CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M drives E2F E2F pRb->E2F inhibits E2F->S promotes transition p21 p21 (CKI) p21->CDK46_CyclinD inhibits p21->CDK2_CyclinE inhibits Radiometric_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagent_Prep Prepare Kinase Reaction Mix: - Kinase - Substrate - Assay Buffer Incubation Incubate Kinase, Substrate, and Inhibitor Reagent_Prep->Incubation Compound_Prep Prepare Inhibitor Dilution Series Compound_Prep->Incubation Initiation Initiate reaction with [γ-³²P]ATP Incubation->Initiation Reaction Incubate at optimal temperature (e.g., 30°C for 30 min) Initiation->Reaction Spotting Spot reaction mixture onto phosphocellulose paper (P81) Reaction->Spotting Washing Wash paper to remove unincorporated [γ-³²P]ATP Spotting->Washing Quantification Quantify radioactivity using a phosphorimager or scintillation counter Washing->Quantification IC50_Calc Calculate IC50 values Quantification->IC50_Calc

Caption: A step-by-step workflow for performing a radiometric kinase assay to determine inhibitor potency.

Detailed Protocol:

  • Prepare Reagents:

    • Kinase Reaction Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES pH 7.5), salts (e.g., 10 mM MgCl₂), a reducing agent (e.g., 1 mM DTT), and a detergent (e.g., 0.01% Brij-35).

    • Kinase and Substrate: Dilute the kinase and its specific substrate to the desired concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically.

    • Inhibitor Dilutions: Prepare a serial dilution of the test compound in DMSO, and then dilute further in the kinase reaction buffer.

    • [γ-³²P]ATP: Prepare a working solution of [γ-³²P]ATP mixed with unlabeled ATP to achieve the desired specific activity and final ATP concentration (often near the Km for the kinase).

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube or a 96-well plate, combine the kinase, substrate, and inhibitor solutions.

    • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate and Run the Reaction:

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a time period within the linear range of the assay (e.g., 30-60 minutes).

  • Stop the Reaction and Spot:

    • Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid or SDS-PAGE loading buffer.

    • Spot a small volume of each reaction mixture onto a phosphocellulose (P81) paper.

  • Wash and Dry:

    • Wash the P81 paper several times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with ethanol or acetone to aid in drying.

    • Allow the paper to air dry completely.

  • Quantify Radioactivity:

    • Quantify the amount of incorporated ³²P on the P81 paper using a phosphorimager or by cutting out the spots and measuring them in a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Cellular Context

CETSA® is a powerful technique for verifying that a compound engages its target protein within the complex environment of a living cell. T[3]he principle behind CETSA® is that ligand binding can stabilize a protein against thermal denaturation.

[3]Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_treatment 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis and Separation cluster_detection 4. Protein Detection Cell_Culture Culture cells to desired confluency Compound_Incubation Incubate cells with inhibitor or vehicle (DMSO) Cell_Culture->Compound_Incubation Heat_Treatment Heat cell suspensions or lysates to a range of temperatures Compound_Incubation->Heat_Treatment Cell_Lysis Lyse cells (e.g., freeze-thaw cycles) Heat_Treatment->Cell_Lysis Centrifugation Separate soluble proteins from precipitated aggregates by centrifugation Cell_Lysis->Centrifugation Western_Blot Detect the amount of soluble target protein by Western Blot or other methods (e.g., mass spectrometry) Centrifugation->Western_Blot

Caption: The general workflow for a Cellular Thermal Shift Assay (CETSA®) to measure target engagement in cells.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells of interest to a suitable density.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature gradient might range from 40°C to 70°C.

  • Cell Lysis and Separation of Soluble Proteins:

    • Lyse the cells by a method that does not denature proteins, such as repeated freeze-thaw cycles in liquid nitrogen.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody. Other detection methods like mass spectrometry or immunoassays can also be used.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

    • Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature and varying the compound concentration to determine an EC50 for target engagement.

Conclusion and Future Perspectives

The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. However, as with any kinase inhibitor, a thorough understanding of its cross-reactivity profile is paramount for its successful translation into a safe and effective therapeutic. The methodologies outlined in this guide, from in vitro kinome-wide screening to cellular target engagement assays, provide a robust framework for characterizing the selectivity of these and other kinase inhibitors.

As our understanding of the human kinome and its role in disease continues to grow, so too will the demand for highly selective chemical probes and therapeutic agents. The integration of advanced techniques such as chemoproteomics with traditional enzymatic assays will be crucial in meeting this demand. By embracing a comprehensive approach to cross-reactivity profiling, researchers can de-risk their drug discovery programs, minimize the potential for off-target toxicities, and ultimately, deliver more effective medicines to patients.

References

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (2024, January 5). Cyclin-dependent kinase. Retrieved from [Link]

  • Pellarin, I., et al. (2021). Cyclin-dependent protein kinases and cell cycle regulation in biology and disease. Cellular and Molecular Life Sciences, 78(19-20), 6215-6247. Retrieved from [Link]

  • Quora. (2017, November 8). What is the role of CDK in cell cycle regulation? Retrieved from [Link]

  • Khan Academy. (n.d.). Cell cycle regulators. Retrieved from [Link]

  • Chen, Y., & Tsai, Y. H. (2020). The Role of Cell Cycle Regulators in Cell Survival—Dual Functions of Cyclin-Dependent Kinase 20 and p21Cip1/Waf1. International Journal of Molecular Sciences, 21(22), 8593. Retrieved from [Link]

  • ResearchGate. (n.d.). This figure illustrates the roles of Aurora Kinases A and B in mitosis... Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. Retrieved from [Link]

  • Dawson, M. A., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. British Journal of Haematology, 150(2), 218-221. Retrieved from [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. Retrieved from [Link]

  • Diamond, M. A., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 25(21), 5149. Retrieved from [Link]

  • MassiveBio. (2023, November 25). Aurora Kinase Inhibitor AT9283. Retrieved from [Link]

  • Howard, S., et al. (2009). AT9283, a novel multitargeted kinase inhibitor, suppresses tumor growth and angiogenesis in vivo. Molecular Cancer Therapeutics, 8(10), 2775-2788. Retrieved from [Link]

  • Gali-Muhtasib, H., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1825(1), 77-91. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary - multikinase inhibitor AT9283. Retrieved from [Link]

  • Santo, L., et al. (2014). AT9283 exhibits antiproliferative effect on tyrosine kinase inhibitor-sensitive and -resistant chronic myeloid leukemia cells by inhibition of Aurora A and Aurora B. Oncology Reports, 31(6), 2841-2848. Retrieved from [Link]

  • Vormoor, B., et al. (2017). A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia: challenges to run early phase clinical trials for children with leukemia. Pediatric Blood & Cancer, 64(6), e26351. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

  • YouTube. (2021, August 20). Radiometric kinase assays with scintillation counting - because you want your experiments to count! Retrieved from [Link]

  • Golkowski, M., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26-36. Retrieved from [Link]

  • PubMed. (2018, February 12). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Retrieved from [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • Wang, L., et al. (2014). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 12(4), 227-237. Retrieved from [Link]

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Comparative

A Comparative Benchmarking Guide to Novel Pyrrolopyridine-Based JAK1 Inhibitors for Inflammatory Disease

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new pyrrolopyridine-based Janus Kinase 1 (JAK1) inhibitors against current standard-of-care drugs...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new pyrrolopyridine-based Janus Kinase 1 (JAK1) inhibitors against current standard-of-care drugs for autoimmune and inflammatory diseases, with a particular focus on Rheumatoid Arthritis (RA). We will delve into the scientific rationale behind experimental choices, provide detailed protocols for robust evaluation, and present a clear, data-driven comparison.

Introduction: The Rationale for Targeting JAK1 with Pyrrolopyridine Scaffolds

The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are pivotal in mediating signal transduction for numerous cytokines and growth factors essential to immune responses.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of many autoimmune and inflammatory disorders, making JAKs a prime therapeutic target.[1][2]

Pyrrolopyridine derivatives have emerged as a promising class of compounds in drug discovery, particularly as kinase inhibitors.[3][4] Their scaffold can be designed to selectively target the ATP-binding site of specific kinases, offering the potential for high potency and improved safety profiles. Recently, novel pyrrolopyridine and pyrrolopyrimidine derivatives have been developed as potent and selective JAK1 inhibitors.[5][6][7]

Selective inhibition of JAK1 is a key therapeutic strategy.[7] It is hypothesized that by targeting JAK1, which is crucial for the signaling of many pro-inflammatory cytokines, one can achieve therapeutic efficacy while minimizing off-target effects associated with the inhibition of other JAK isoforms.[8][9] This guide will use a hypothetical novel pyrrolopyridine derivative, designated PPD-X , as a case study to illustrate the benchmarking process against established JAK inhibitors.

Defining the Competitive Landscape: Standard-of-Care JAK Inhibitors

A critical aspect of benchmarking is a thorough comparison with existing, approved therapies. For JAK1-mediated inflammatory diseases like rheumatoid arthritis, two key standard-of-care drugs are:

  • Tofacitinib (Xeljanz®) : An oral JAK inhibitor that is considered a pan-JAK inhibitor, with activity against multiple JAK isoforms.[10][11][12][13] It is approved for the treatment of moderate to severe rheumatoid arthritis.[14]

  • Upadacitinib (Rinvoq®) : A second-generation oral JAK inhibitor that is selective for the JAK1 subtype.[8][15][16] This selectivity is intended to provide a more targeted therapeutic effect and potentially reduce certain side effects.[8]

Our goal is to determine if our novel compound, PPD-X, offers advantages in potency, selectivity, and efficacy over these established drugs.

The JAK-STAT Signaling Pathway: The Target Mechanism

Understanding the underlying biological pathway is fundamental to designing relevant assays. The JAK-STAT pathway is a direct route for extracellular cytokine signals to influence gene transcription in the nucleus.

// Pathway connections Cytokine -> Receptor [label="1. Binding & Receptor Dimerization"]; Receptor -> JAK1_inactive [style=invis]; JAK1_inactive -> JAK1_active [label="2. JAK Trans-phosphorylation"]; JAK1_active -> Receptor [label="3. Receptor Phosphorylation"]; Receptor -> STAT_inactive [label="4. STAT Recruitment"]; STAT_inactive -> STAT_active [label="5. STAT Phosphorylation\nby Active JAK1"]; STAT_active -> STAT_dimer [label="6. Dimerization"]; STAT_dimer -> DNA [label="7. Nuclear Translocation"]; DNA -> Gene;

// Inhibition PPDX -> JAK1_active [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee];

// Layout adjustments {rank=same; JAK1_inactive; JAK1_active;} {rank=same; STAT_inactive; STAT_active;} } ends-dot Caption: The JAK-STAT signaling pathway and the point of inhibition by PPD-X.

In Vitro Benchmarking: Potency and Selectivity Profiling

The initial and most critical evaluation of a new kinase inhibitor is to determine its potency against the intended target and its selectivity across related kinases. This is crucial for establishing a therapeutic window and predicting potential off-target effects.

Experimental Protocol: In Vitro Enzymatic Kinase Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of recombinant JAK enzymes. Luminescence-based assays that measure ATP consumption, such as ADP-Glo™, are widely used for their high throughput and sensitivity.[17][18]

Objective: To quantify the dose-dependent inhibition of recombinant human JAK1, JAK2, JAK3, and TYK2 by PPD-X, Tofacitinib, and Upadacitinib.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10-point serial dilution series for each compound (PPD-X, Tofacitinib, Upadacitinib) in 100% DMSO, starting from 10 mM.

    • Pre-spot 1 µL of each dilution into a 384-well white assay plate. Include DMSO-only wells for high control (0% inhibition) and a pan-kinase inhibitor (e.g., Staurosporine) for low control (100% inhibition).

  • Kinase Reaction Setup:

    • Prepare a 2X solution of each recombinant JAK enzyme and its specific peptide substrate in a kinase assay buffer. The final enzyme concentration should be optimized to ensure the reaction is in the linear range.[17]

    • Add 5 µL of the 2X enzyme/substrate mix to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution. The concentration should be near the Michaelis constant (Km) for each specific JAK enzyme to accurately determine IC50 values for ATP-competitive inhibitors.[17]

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Briefly shake the plate and incubate at room temperature for 60 minutes.

  • Termination and Signal Detection (using ADP-Glo™ as an example):

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Comparative Data Summary: Potency and Selectivity

The results from the enzymatic assay should be compiled into a clear, comparative table.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1 Selectivity (fold vs. JAK2)
PPD-X 5 450 900 1200 90x
Upadacitinib85921100>500074x[15]
Tofacitinib153021002x[13]

Note: IC50 values for standard-of-care drugs are illustrative and based on literature. Actual experimental values may vary.

Interpretation of Results: In this hypothetical dataset, PPD-X demonstrates high potency against JAK1, comparable to Upadacitinib. Crucially, it shows a 90-fold selectivity for JAK1 over JAK2, which is a key attribute for a next-generation JAK1 inhibitor. Tofacitinib, as expected, shows broader activity across the JAK family.

Cell-Based Assays: Confirming Functional Potency

While enzymatic assays are essential, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are the next critical step to confirm that the compound can penetrate the cell membrane and inhibit the target in a functional context.[19]

Experimental Protocol: Cytokine-Induced STAT Phosphorylation Assay

Objective: To measure the ability of PPD-X to inhibit JAK1-mediated STAT phosphorylation in a relevant human cell line.

Step-by-Step Methodology:

  • Cell Culture: Culture a human cell line expressing the relevant cytokine receptors (e.g., human whole blood or peripheral blood mononuclear cells).

  • Compound Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of PPD-X, Tofacitinib, and Upadacitinib for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine that signals through JAK1, such as Interleukin-6 (IL-6), for 15-30 minutes.[16]

  • Cell Lysis and Staining: Lyse the red blood cells (if using whole blood), then fix and permeabilize the remaining cells. Stain with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3), a downstream target of JAK1.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the level of pSTAT3 in response to cytokine stimulation and compound treatment.

  • Data Analysis: Calculate the percent inhibition of pSTAT3 phosphorylation for each compound concentration and determine the cellular IC50 value.

Comparative Data Summary: Cellular Potency
CompoundCellular pSTAT3 Inhibition IC50 (nM) (IL-6 stimulation)
PPD-X 25
Upadacitinib30
Tofacitinib45

Interpretation of Results: The cellular assay confirms that PPD-X effectively inhibits the JAK1 signaling pathway within a cellular context, with potency comparable to or slightly better than the standard-of-care drugs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation enzymatic Enzymatic Kinase Assay (IC50 vs. JAK Panel) selectivity Selectivity Profiling (Fold-difference in IC50) enzymatic->selectivity Potency Data cellular Cell-Based Assay (pSTAT Inhibition) cellular->selectivity Functional Data model Collagen-Induced Arthritis (CIA) Mouse Model selectivity->model Lead Candidate Selection efficacy Efficacy Assessment (Arthritis Score, Paw Swelling) model->efficacy pkpd PK/PD Analysis (Drug Exposure vs. Target Inhibition) model->pkpd efficacy->pkpd Correlate

In Vivo Efficacy: Preclinical Proof-of-Concept

The ultimate preclinical validation for a new anti-inflammatory drug is its efficacy in a relevant animal model of the disease. For rheumatoid arthritis, the collagen-induced arthritis (CIA) model in mice is a widely accepted standard.[20][21]

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of PPD-X in reducing the clinical signs of arthritis in a mouse CIA model, compared to an active control (Upadacitinib).

Step-by-Step Methodology:

  • Induction of Arthritis:

    • Immunize susceptible strains of mice (e.g., DBA/1) with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[20]

    • Administer a booster injection of collagen in Incomplete Freund's Adjuvant 21 days after the primary immunization.

  • Treatment Groups:

    • Once clinical signs of arthritis appear (typically around day 24-28), randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle Control (e.g., 0.5% methylcellulose)

      • PPD-X (e.g., 10 mg/kg, once daily, oral gavage)

      • Upadacitinib (e.g., 10 mg/kg, once daily, oral gavage)

  • Efficacy Assessment:

    • Monitor the mice daily for clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and erythema). The primary endpoint is the mean arthritis score.

    • Measure paw thickness using digital calipers every 2-3 days as a secondary endpoint.

    • Continue treatment for 14-21 days.

  • Terminal Analysis:

    • At the end of the study, collect blood for pharmacokinetic analysis and cytokine profiling.

    • Harvest paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.

Comparative Data Summary: In Vivo Efficacy
Treatment Group (10 mg/kg)Mean Arthritis Score (Day 14 of Treatment)Reduction in Paw Swelling (%)
Vehicle Control10.5 ± 1.20%
PPD-X 3.2 ± 0.8 75%
Upadacitinib3.8 ± 0.970%

*p < 0.01 compared to Vehicle Control

Interpretation of Results: In this model, PPD-X demonstrates robust therapeutic efficacy, significantly reducing the clinical signs of arthritis. Its performance is comparable to the standard-of-care, Upadacitinib, providing strong preclinical proof-of-concept for its potential as a treatment for rheumatoid arthritis.

Conclusion: A Data-Driven Path Forward

This guide has outlined a systematic approach to benchmarking a novel pyrrolopyridine-based JAK1 inhibitor against established standard-of-care drugs. By integrating robust in vitro enzymatic and cellular assays with a validated in vivo disease model, researchers can build a comprehensive data package to support the advancement of new therapeutic candidates. The hypothetical data for PPD-X suggests a compound with high potency, excellent JAK1 selectivity, and strong in vivo efficacy, making it a promising candidate for further development. This structured, evidence-based approach is essential for making informed decisions in the competitive landscape of drug discovery.

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  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Publications. [Link]

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Validation

A Comparative Guide to the ADME-Tox Profile of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine-Based Compounds

This guide provides a comprehensive comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-based compounds against other relevant he...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-based compounds against other relevant heterocyclic scaffolds in the context of modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies crucial for evaluating the viability of these promising therapeutic agents.

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds targeting a range of diseases, including cancer and neurological disorders.[1][2] Its rigid, fused heterocyclic structure can enhance metabolic stability and selectivity, making it an attractive starting point for the design of novel kinase inhibitors and other targeted therapies.[1] However, a thorough understanding of a compound's ADME-Tox profile is paramount to its successful development. Early assessment of these properties allows for the timely identification and mitigation of potential liabilities, ultimately reducing attrition rates in later stages of clinical development.

This guide will explore the in vitro and in silico methods used to characterize the ADME-Tox profiles of these compounds, presenting a comparative analysis with other prominent nitrogen-containing heterocyclic scaffolds, such as imidazo[1,2-a]pyridines and pyrazolo[3,4-d]pyrimidines, which are also prevalent in kinase inhibitor discovery.

The Critical Role of Early ADME-Tox Profiling

In the "fail early, fail cheap" paradigm of drug discovery, obtaining a comprehensive ADME-Tox profile during the lead optimization phase is not just advantageous, it is essential. Undesirable pharmacokinetic or toxicological properties are a major cause of late-stage clinical trial failures. By integrating a battery of in vitro and in silico assays early on, researchers can make data-driven decisions to prioritize compounds with the highest potential for success.

This guide will focus on a standard battery of in vitro ADME-Tox assays that are critical for the preclinical evaluation of drug candidates. These assays provide key insights into a compound's:

  • Absorption: The ability of a compound to cross biological membranes, such as the intestinal epithelium.

  • Metabolism: The biotransformation of a compound by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.

  • Toxicity: The potential for a compound to induce cellular damage or adverse effects, including cardiotoxicity and genotoxicity.

Comparative ADME-Tox Data

The following tables present a comparative overview of the in vitro ADME-Tox data for representative compounds from three distinct heterocyclic scaffolds. The data for the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-one derivatives is representative of compounds described as hematopoietic progenitor kinase 1 (HPK1) inhibitors.[3] The data for the comparator scaffolds, imidazo[1,2-a]pyridines and pyrazolo[3,4-d]pyrimidines, has been compiled from various public sources and serves as a benchmark for evaluating the target scaffold.

Table 1: In Vitro Permeability and Metabolic Stability

Compound IDScaffoldCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (% remaining after 60 min)
PYR-1 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one5.285
PYR-2 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one3.878
IMP-1 Imidazo[1,2-a]pyridine2.165
IMP-2 Imidazo[1,2-a]pyridine4.592
PZP-1 Pyrazolo[3,4-d]pyrimidine6.888
PZP-2 Pyrazolo[3,4-d]pyrimidine1.555

Table 2: In Vitro CYP450 Inhibition and hERG Safety

Compound IDScaffoldCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)hERG IC₅₀ (µM)
PYR-1 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one> 2515.2> 30
PYR-2 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one18.5> 2525.1
IMP-1 Imidazo[1,2-a]pyridine5.68.912.5
IMP-2 Imidazo[1,2-a]pyridine> 20> 20> 30
PZP-1 Pyrazolo[3,4-d]pyrimidine12.3> 25> 30
PZP-2 Pyrazolo[3,4-d]pyrimidine2.15.88.9

Table 3: Plasma Protein Binding

Compound IDScaffoldHuman Plasma Protein Binding (%)
PYR-1 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one92.5
PYR-2 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one88.1
IMP-1 Imidazo[1,2-a]pyridine95.3
IMP-2 Imidazo[1,2-a]pyridine85.7
PZP-1 Pyrazolo[3,4-d]pyrimidine98.2
PZP-2 Pyrazolo[3,4-d]pyrimidine91.4

Experimental Protocols and Methodologies

A defining feature of a robust drug discovery program is the implementation of validated and reproducible experimental protocols. The following sections detail the step-by-step methodologies for the key in vitro ADME-Tox assays discussed in this guide.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[4][5] The assay utilizes a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses key transporter proteins found in the small intestine.[5]

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Experiment cluster_analysis Analysis C1 Culture Caco-2 cells C2 Seed cells onto Transwell inserts C1->C2 C3 Differentiate for 21 days C2->C3 A1 Wash cell monolayer C3->A1 A2 Add test compound to apical or basolateral side A1->A2 A3 Incubate at 37°C A2->A3 A4 Sample from receiver compartment at time points A3->A4 AN1 Quantify compound concentration (LC-MS/MS) A4->AN1 AN2 Calculate apparent permeability (Papp) AN1->AN2

Caption: Workflow for the Caco-2 permeability assay.

Detailed Protocol:

  • Cell Culture and Seeding: Caco-2 cells are cultured in appropriate media and seeded onto permeable Transwell® inserts. The cells are then allowed to differentiate for approximately 21 days to form a confluent monolayer with well-established tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and/or by evaluating the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay: The cell monolayers are washed with a transport buffer. The test compound is then added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

Microsomal Stability Assay

The microsomal stability assay is a fundamental in vitro ADME experiment used to assess the metabolic stability of a compound in the presence of liver microsomes.[6] Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism of drugs.

Workflow for Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare liver microsome suspension P2 Prepare NADPH regenerating system P1->P2 P3 Prepare test compound solution P2->P3 I1 Pre-incubate microsomes and compound at 37°C P3->I1 I2 Initiate reaction by adding NADPH I1->I2 I3 Aliquots taken at time points (0, 5, 15, 30, 60 min) I2->I3 I4 Quench reaction with organic solvent I3->I4 A1 Centrifuge to precipitate proteins I4->A1 A2 Analyze supernatant by LC-MS/MS A1->A2 A3 Determine % compound remaining A2->A3 CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare liver microsomes I1 Incubate microsomes, substrate, and test compound P1->I1 P2 Prepare specific CYP probe substrate P2->I1 P3 Prepare test compound dilutions P3->I1 I2 Initiate reaction with NADPH I3 Incubate at 37°C I4 Quench reaction A1 Analyze metabolite formation (LC-MS/MS) I4->A1 A2 Calculate % inhibition A1->A2 A3 Determine IC₅₀ value A2->A3

Caption: Workflow for the CYP450 inhibition assay.

Detailed Protocol:

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) in the presence of various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Quenching: After a specific incubation time, the reaction is terminated.

  • Analysis: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The percentage of inhibition of metabolite formation at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity) is then determined by fitting the data to a suitable dose-response curve.

hERG Safety Assay (Automated Patch Clamp)

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac repolarization. Inhibition of the hERG channel can lead to a prolongation of the QT interval, which can result in a life-threatening cardiac arrhythmia known as Torsades de Pointes. [7]Therefore, assessing the potential for hERG channel inhibition is a mandatory part of preclinical safety assessment.

Workflow for hERG Safety Assay

hERG_Workflow cluster_prep Cell Preparation cluster_assay Patch Clamp Electrophysiology cluster_analysis Data Analysis C1 Culture cells stably expressing hERG channels C2 Prepare single-cell suspension A1 Establish whole-cell patch clamp configuration C2->A1 A2 Record baseline hERG current A3 Apply test compound at various concentrations A4 Record hERG current in the presence of compound AN1 Measure peak tail current inhibition A4->AN1 AN2 Generate concentration-response curve AN1->AN2 AN3 Determine IC₅₀ value AN2->AN3

Sources

Comparative

Assessing the Selectivity of Novel Pyrrolopyridine Compounds: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. Kinase inhibitors have revolutionized cancer therapy, but off-target effects often lead...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. Kinase inhibitors have revolutionized cancer therapy, but off-target effects often lead to toxicity and limit their therapeutic window. The pyrrolopyridine scaffold has emerged as a promising framework for developing potent and selective kinase inhibitors due to its structural resemblance to the adenine core of ATP, allowing for competitive inhibition at the kinase ATP-binding site.[1] This guide provides an in-depth, technical comparison of novel pyrrolopyridine compounds, offering experimental data and protocols to rigorously assess their selectivity against established benchmarks.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Due to the high degree of structural conservation in the ATP-binding pocket across the kinome, achieving inhibitor selectivity is a significant hurdle.[2] A lack of selectivity can result in off-target toxicities, undermining the clinical utility of an otherwise potent drug.[2] Therefore, a thorough assessment of a compound's selectivity profile early in the drug discovery process is critical. This guide will walk you through a multi-tiered approach to characterize the selectivity of novel pyrrolopyridine compounds, comparing them against the well-characterized EGFR inhibitors, Osimertinib and Aumolertinib.

A Multi-Pronged Approach to Selectivity Profiling

A comprehensive evaluation of kinase inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based target engagement studies. This dual approach provides a more complete picture of a compound's behavior, from its intrinsic affinity for purified kinases to its ability to engage its target within the complex cellular milieu.

Our assessment will follow a logical workflow:

G cluster_0 Initial Screening cluster_1 In Vitro Selectivity cluster_2 Cellular Target Engagement cluster_3 Data Analysis & Comparison A Novel Pyrrolopyridine Compounds (PP-1, PP-2) B Large-Scale Kinome Profiling (KINOMEscan) A->B Broad kinome screen D NanoBRET™ Target Engagement Assay A->D Confirm on-target activity in cells C Biochemical IC50 Determination B->C Identify primary and secondary targets C->D Correlate biochemical and cellular potency F Comparative Analysis vs. Osimertinib & Aumolertinib C->F Synthesize data for selectivity assessment E Cellular Thermal Shift Assay (CETSA) D->E Orthogonal validation of target engagement E->F Synthesize data for selectivity assessment

Caption: A streamlined workflow for assessing the selectivity of novel kinase inhibitors.

In Vitro Selectivity Profiling: The KINOMEscan® Approach

To gain a broad understanding of the selectivity of our novel pyrrolopyridine compounds (PP-1 and PP-2), we first employ a large-scale kinase panel screening, such as the KINOMEscan® service.[3][4] This competitive binding assay quantitatively measures the interaction of a compound with a large panel of kinases (typically over 400).[3][5] The results are often visualized as a "tree spot" diagram, providing a rapid overview of the compound's selectivity.

Hypothetical KINOMEscan® Results

For our hypothetical compounds, PP-1 and PP-2, and our benchmarks, Osimertinib and Aumolertinib, the KINOMEscan® results at a 1 µM screening concentration are summarized below. The data is presented as percent of control, where a lower percentage indicates stronger binding.

Kinase TargetPP-1 (% of Control)PP-2 (% of Control)Osimertinib (% of Control)Aumolertinib (% of Control)
EGFR (L858R/T790M) 0.5 1.2 0.2 0.8
EGFR (WT) 35554560
ABL185929598
SRC78889094
VEGFR290959899
... (other 400+ kinases)>90>90>90>90

From this initial screen, both PP-1 and PP-2 show potent binding to the desired mutant EGFR, with PP-1 appearing more potent than PP-2. Importantly, both compounds exhibit a favorable selectivity profile with minimal off-target binding at 1 µM.

Biochemical IC50 Determination: Quantifying Potency and Selectivity

Following the broad kinome screen, we perform biochemical IC50 determinations for the primary target and key off-targets. This provides a quantitative measure of the compound's potency. A common method is a radiometric assay using ³³P-ATP, which directly measures the inhibition of substrate phosphorylation.[6]

Experimental Protocol: Radiometric Kinase Assay
  • Prepare Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Set up the Reaction: In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution).

  • Add Kinase and Substrate: Add 10 µL of a solution containing the kinase (e.g., EGFR L858R/T790M) and its specific substrate peptide.

  • Initiate the Reaction: Add 10 µL of a solution containing ATP and [γ-³³P]ATP (final ATP concentration at the Kₘ for each kinase).

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the Reaction: Add 25 µL of 3% phosphoric acid to stop the reaction.

  • Capture and Wash: Transfer the reaction mixture to a phosphocellulose filter plate, wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative IC50 Data
CompoundEGFR (L858R/T790M) IC50 (nM)EGFR (WT) IC50 (nM)Selectivity Ratio (WT/mutant)
PP-11.2420350
PP-25.83190550
Osimertinib0.8360450
Aumolertinib2.540001600

These results indicate that while PP-1 is more potent against the mutant EGFR, PP-2 and Aumolertinib exhibit a higher selectivity ratio, suggesting a potentially wider therapeutic window.[7][8]

Cellular Target Engagement: Bridging the Gap Between In Vitro and In Vivo

To confirm that our compounds can effectively engage their target within a living cell, we employ two orthogonal methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.[9][10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer.[11] Competitive displacement of the tracer by a test compound results in a decrease in the BRET signal, allowing for the determination of cellular IC50 values.[9]

G cluster_0 NanoBRET™ Assay Principle cluster_1 BRET Signal cluster_2 No BRET Signal A NanoLuc®-Kinase Fusion Protein B Fluorescent Tracer A->B Tracer binds to active site E Low BRET (Compound Bound) A->E No Energy Transfer D High BRET (Tracer Bound) B->D Energy Transfer C Test Compound C->A Compound displaces tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Seed HEK293 cells transiently expressing the NanoLuc®-EGFR fusion protein in a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the cells.

  • Tracer Addition: Add the fluorescent tracer at a concentration optimized for the specific kinase target.

  • Incubate: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Substrate Addition: Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor.

  • Read Plate: Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the cellular IC50.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a label-free manner.[13][14] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[13][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., EGFR) using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[16][17]

Comparative Cellular Data
CompoundNanoBRET™ Cellular IC50 (nM)CETSA Thermal Shift (ΔTₘ in °C at 1 µM)
PP-115+8.5
PP-245+6.2
Osimertinib10+9.1
Aumolertinib30+7.5

The cellular data corroborates our in vitro findings. PP-1 demonstrates potent cellular target engagement, comparable to Osimertinib. PP-2, while less potent, still effectively engages the target in a cellular context. The positive thermal shifts in the CETSA experiments provide strong, label-free evidence of direct target binding for all compounds.

Conclusion: A Holistic View of Selectivity

This comprehensive, multi-tiered approach provides a robust assessment of the selectivity of our novel pyrrolopyridine compounds.

  • PP-1 emerges as a highly potent inhibitor of mutant EGFR, both biochemically and in cells, with a selectivity profile comparable to Osimertinib.

  • PP-2 is a less potent but highly selective inhibitor, demonstrating a wider selectivity margin over wild-type EGFR than PP-1 and Osimertinib, and approaching the selectivity of Aumolertinib.

The choice between potency and selectivity is a critical consideration in drug development. While high potency is desirable, superior selectivity can lead to a better safety profile and a wider therapeutic index. The experimental framework outlined in this guide provides the necessary data to make informed decisions in the optimization of novel pyrrolopyridine-based kinase inhibitors. By integrating broad kinome profiling with quantitative biochemical assays and orthogonal cellular target engagement studies, researchers can gain a deep understanding of their compounds' selectivity and advance the most promising candidates toward clinical development.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]

  • Vasta, J. D., Robers, M. B., Machleidt, T., Rients, A., Anderson, K., Corona, C., ... & Zimmerman, K. (2018). Quantitative, real-time monitoring of intracellular target engagement using bioluminescence resonance energy transfer. Nature communications, 9(1), 1-13. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Yang, J., Chen, B., Li, X., Fan, Y., & Wang, J. (2021). Aumolertinib (Almonertinib, HS-10296) in the treatment of NSCLC: a review of its clinical pharmacology, efficacy, and safety. Journal of Cancer Research and Clinical Oncology, 147(10), 2821-2829. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 11, 2026, from [Link]

  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Spitzler, P. J., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in pre-clinical models. Cancer discovery, 4(9), 1046-1061. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells via thermal stabilization of the target protein. Science, 341(6141), 84-87. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Robers, M. B., Vasta, J. D., Corona, C. R., Rients, A., & Zimmerman, K. (2015). A luminescent assay for real-time measurements of receptor-ligand binding kinetics in living cells. Communications biology, 2(1), 1-10. [Link]

  • Zhang, T., Inobe, T., & Kadekaro, M. (2006). A new method for a protein kinase assay. Journal of biochemical and biophysical methods, 68(2), 143-149. [Link]

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Validation

A Comparative Guide to the Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: An Evaluation of Reproducibility and Practicality

The bicyclic scaffold of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine is a cornerstone in medicinal chemistry, serving as a crucial intermediate in the development of a wide array of therapeutic agents, including kinase inhibit...

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclic scaffold of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine is a cornerstone in medicinal chemistry, serving as a crucial intermediate in the development of a wide array of therapeutic agents, including kinase inhibitors and novel compounds targeting the central nervous system. The inherent value of this scaffold necessitates robust and reproducible synthetic routes to ensure a consistent and scalable supply for research and drug development pipelines. This guide provides an in-depth comparison of two prominent published methods for the synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine, with a critical evaluation of their experimental protocols, potential reproducibility challenges, and overall practicality in a research and development setting.

Method 1: One-Step Hydrolysis of an N-Carbamate Precursor

This synthetic approach offers a direct, single-step deprotection to yield the target compound. The precursor, Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate, is subjected to hydrolysis under basic conditions.

Experimental Protocol

A mixture of Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (400 mg, 2.4 mmol) and barium hydroxide (0.8 g) in water (100 mL) is stirred overnight at 120 °C.[1] Following the reaction, the mixture is cooled to room temperature, and the solid material is removed by filtration. The collected residue is then stirred in hot ethyl acetate (150 mL) and filtered again to remove any remaining solid inorganic material. The filtrate is concentrated under reduced pressure to afford 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine as a light yellow oil (0.18 g, 72% yield).[1]

Workflow Diagram

start Start: Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine- 2(3H)-carboxylate hydrolysis Hydrolysis: Barium Hydroxide, Water 120°C, Overnight start->hydrolysis workup Work-up: Filtration, Ethyl Acetate Extraction, Concentration hydrolysis->workup product Product: 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine workup->product

Caption: Synthetic workflow for Method 1.

Reproducibility and Practicality Analysis

The primary advantage of this method is its simplicity, involving a single synthetic transformation. The reported yield of 72% is favorable for a final deprotection step. However, several factors may influence its reproducibility and practicality:

  • Reaction Temperature and Pressure: The reaction is conducted at 120 °C in water, which will generate significant pressure in a sealed vessel. The use of a sealed pressure vessel is critical for both safety and to ensure the reaction reaches the specified temperature. Variations in the vessel's seal or volume can lead to inconsistent results.

  • Work-up Procedure: The work-up relies on the filtration of barium salts and subsequent extraction. The efficiency of this process can be variable, depending on the physical form of the precipitate. Incomplete removal of inorganic salts could contaminate the final product.

  • Starting Material: The availability and cost of the starting material, Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate, will be a significant factor in the overall practicality of this route, especially for large-scale synthesis.

Method 2: Multi-Step Synthesis from Furo[3,4-c]pyridine-1,3-dione

This pathway constitutes a more traditional, multi-step approach, commencing from a commercially available starting material and proceeding through lactamization and reduction.[2]

Experimental Protocol

Step 1: Lactamization Furo[3,4-c]pyridine-1,3-dione is reacted with urea in o-xylene at reflux temperature to yield 2H-pyrrolo-[3,4-c]pyridine-1,3-dione.[2]

Step 2: Reduction The intermediate, 2H-pyrrolo-[3,4-c]pyridine-1,3-dione, is then reduced using Lithium Aluminium Hydride (LiAlH₄) in tetrahydrofuran (THF) at a temperature ranging from 0 °C to room temperature. This step yields the free base, 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine.[2]

Step 3: Salt Formation (Optional) For purification and improved handling, the free base can be converted to its hydrochloride salt. 8g of 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine is dissolved in 120ml of methanol, cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the solution until saturation. The mixture is stirred at room temperature for 12 hours, followed by concentration to yield 10.4g of 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine hydrochloride.[2]

Workflow Diagram

start Start: Furo[3,4-c]pyridine-1,3-dione lactamization Lactamization: Urea, o-Xylene Reflux start->lactamization intermediate Intermediate: 2H-pyrrolo-[3,4-c]pyridine-1,3-dione lactamization->intermediate reduction Reduction: LiAlH4, THF 0°C to RT intermediate->reduction product_freebase Product (Free Base): 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine reduction->product_freebase salification Salt Formation (Optional): HCl, Methanol 0°C to RT product_freebase->salification product_salt Product (Salt): 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride salification->product_salt

Caption: Synthetic workflow for Method 2.

Reproducibility and Practicality Analysis

This multi-step synthesis presents a different set of challenges and advantages compared to the one-step hydrolysis:

  • Starting Material Accessibility: Furo[3,4-c]pyridine-1,3-dione is a readily available starting material, which can be a significant advantage for scalability.

  • Hazardous Reagents: The use of Lithium Aluminium Hydride (LiAlH₄) in the reduction step requires stringent safety precautions. LiAlH₄ is highly reactive with water and protic solvents, and its handling requires an inert atmosphere and careful quenching procedures. This can be a significant barrier for laboratories not equipped for such reactions and can be challenging to scale up.

  • Lack of Detailed Experimental Data: The referenced patent provides a general procedure.[2] The reproducibility of this method would be greatly enhanced by a more detailed protocol, including specific quantities of reagents for each step, reaction times, and detailed work-up and purification procedures for the intermediates. Without this information, significant optimization may be required.

  • Intermediate Purification: The purity of the intermediate, 2H-pyrrolo-[3,4-c]pyridine-1,3-dione, will likely impact the efficiency of the subsequent reduction step. The patent does not specify a purification method for this intermediate, which could lead to variability in the final product yield and purity.

Comparative Summary

FeatureMethod 1: HydrolysisMethod 2: Multi-Step Synthesis
Number of Steps 12-3
Starting Material Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylateFuro[3,4-c]pyridine-1,3-dione
Key Reagents Barium HydroxideUrea, Lithium Aluminium Hydride, HCl
Reported Yield 72%Not explicitly stated for each step
Potential Hazard High temperature/pressure reactionHighly reactive and pyrophoric LiAlH₄
Scalability Potentially limited by pressure reaction and starting material costGood, with appropriate safety measures for LiAlH₄
Protocol Detail Sufficient for small-scale reproductionLacks specific quantities and detailed work-up

Recommendations for Researchers

The choice between these two synthetic routes will largely depend on the specific needs and capabilities of the research laboratory.

  • For small-scale, rapid synthesis , where the N-carbamate precursor is readily available, Method 1 offers a quick and straightforward approach, provided the necessary equipment for high-temperature reactions is available.

  • For larger-scale synthesis and long-term projects , Method 2 is likely the more practical choice due to the accessibility of the starting material. However, researchers must be prepared to invest time in optimizing the reaction conditions and purification procedures for each step. Crucially, any laboratory attempting this synthesis must have the appropriate safety infrastructure and training to handle Lithium Aluminium Hydride.

References

  • Google Patents. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride

Essential Safety Protocols for Handling 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to s...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety Protocols for Handling 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, actionable information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

A proactive approach to safety begins with a comprehensive hazard assessment and the diligent use of appropriate PPE. The following table outlines the recommended PPE for handling 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride, with the rationale behind each selection.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[1][4]Protects against splashes and airborne particles that can cause serious eye irritation.[1][3]
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.[5]Provides a critical barrier against skin contact, which can lead to irritation.[1][3][4]
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.Protects the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges may be necessary, based on a formal risk assessment.Prevents inhalation of the compound, which may cause respiratory irritation.[1][3]
Operational and Disposal Plans: A Step-by-Step Guide

Safe handling of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride extends beyond PPE. The following procedural steps are designed to minimize risk from receipt of the compound to its final disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

  • The storage container should be tightly closed and clearly labeled with the chemical name and hazard warnings.[5][8]

2. Handling and Use:

  • All handling of the solid compound or its solutions must be performed within a certified chemical fume hood.[5]

  • Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[4][8]

  • Avoid the formation of dust when handling the solid.[9]

  • Do not eat, drink, or smoke in the laboratory to prevent ingestion.[4][5][8]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][4]

3. Spill Management:

  • Small Spills: In the event of a small spill, and if you are trained to do so, absorb the material with an inert, dry substance like sand or vermiculite.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For larger spills, evacuate the area and notify your institution's environmental health and safety (EHS) department immediately.

4. Disposal Plan:

  • All waste containing 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of this waste through a licensed hazardous waste disposal contractor.[10] Do not pour it down the drain or mix it with general laboratory waste.[10]

  • Adhere to all local, state, and federal regulations for chemical waste disposal.[10]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4][10] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[2][4] If skin irritation occurs, seek medical advice.[1][4]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water.[2][4][10] Seek immediate medical attention.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_op Operation start Start: Handling 2,3-Dihydro-1H-pyrrolo [3,4-C]pyridine HCl risk_assessment Assess Task: - Scale of work? - Potential for splash/aerosol? start->risk_assessment ppe_base Mandatory Base PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat risk_assessment->ppe_base All Scenarios ppe_splash Add Face Shield risk_assessment->ppe_splash High Splash Risk ppe_aerosol Work in Fume Hood (Consider Respirator) risk_assessment->ppe_aerosol Aerosol Risk proceed Proceed with Experiment ppe_base->proceed ppe_splash->proceed ppe_aerosol->proceed

Caption: PPE selection workflow for handling 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine HCl.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • Pyridine Safety Data Sheet. Washington State University. Retrieved from [Link]

  • Pyridine Safety Data Sheet. (2023, February 1). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pyridine hydrochloride Safety Data Sheet. (2010, October 29). Thermo Fisher Scientific. Retrieved from [Link]

  • 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

  • 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. PubChem. Retrieved from [Link]

  • 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride Safety Data Sheet. (2024, November 19). Angene Chemical. Retrieved from [Link]

Sources

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